(2R,3R)-Firazorexton
Description
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Structure
3D Structure
Properties
Molecular Formula |
C22H25F3N2O4S |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
N-[(2R,3R)-2-[[3-(3,5-difluorophenyl)-2-fluorophenyl]methyl]-1-(2-hydroxy-2-methylpropanoyl)pyrrolidin-3-yl]methanesulfonamide |
InChI |
InChI=1S/C22H25F3N2O4S/c1-22(2,29)21(28)27-8-7-18(26-32(3,30)31)19(27)11-13-5-4-6-17(20(13)25)14-9-15(23)12-16(24)10-14/h4-6,9-10,12,18-19,26,29H,7-8,11H2,1-3H3/t18-,19-/m1/s1 |
InChI Key |
VOSAWOSMGPKQEQ-RTBURBONSA-N |
Isomeric SMILES |
CC(C)(C(=O)N1CC[C@H]([C@H]1CC2=C(C(=CC=C2)C3=CC(=CC(=C3)F)F)F)NS(=O)(=O)C)O |
Canonical SMILES |
CC(C)(C(=O)N1CCC(C1CC2=C(C(=CC=C2)C3=CC(=CC(=C3)F)F)F)NS(=O)(=O)C)O |
Origin of Product |
United States |
Foundational & Exploratory
(2R,3R)-Firazorexton mechanism of action on OX2R
An In-depth Technical Guide on the Core Mechanism of Action of (2R,3R)-Firazorexton on the Orexin 2 Receptor (OX2R)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (also known as TAK-994) is a potent and selective agonist for the orexin 2 receptor (OX2R), a G-protein coupled receptor centrally involved in the regulation of wakefulness.[1][2][3] This document provides a detailed overview of the mechanism of action of Firazorexton, focusing on its interaction with OX2R and the subsequent intracellular signaling cascades. The information presented herein is intended to support research and drug development efforts in the field of sleep disorders and other neurological conditions where orexin signaling is implicated. While Firazorexton's clinical development was discontinued due to safety concerns, specifically drug-induced liver injury, the compound remains a valuable tool for understanding OX2R pharmacology.[3][4]
Introduction to Firazorexton and the Orexin System
The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, is a key regulator of sleep-wake states, appetite, and reward processing. A deficiency in orexin signaling is the underlying cause of narcolepsy type 1, a chronic neurological disorder characterized by excessive daytime sleepiness and cataplexy. Firazorexton was developed as an orally available, brain-penetrant small molecule designed to mimic the action of endogenous orexins by selectively activating OX2R.
Molecular Interaction with OX2R
Firazorexton acts as a direct agonist at the human orexin 2 receptor (hOX2R). Its mechanism of action is initiated by binding to the receptor, which leads to a conformational change and subsequent activation of downstream signaling pathways.
Binding Affinity and Selectivity
Firazorexton exhibits high-affinity binding to OX2R and demonstrates significant selectivity over the orexin 1 receptor (OX1R). This selectivity is a key feature of its pharmacological profile.
Table 1: Binding and Functional Affinity of Firazorexton
| Parameter | Value | Cell Line | Species | Reference |
| pKD | 7.07 | Recombinant | Human | |
| Bmax | 4.03 pmol/mg protein | Recombinant | Human | |
| Selectivity | >700-fold for OX2R over OX1R | Recombinant | Human |
Functional Activity and Downstream Signaling
Upon binding to OX2R, Firazorexton initiates a cascade of intracellular events characteristic of Gq-coupled GPCR activation. This includes the mobilization of intracellular calcium and the activation of various signaling proteins.
In Vitro Agonist Activity
The agonist activity of Firazorexton has been quantified through several in vitro functional assays.
Table 2: In Vitro Functional Activity of Firazorexton at hOX2R
| Assay | EC50 | Cell Line | Reference |
| Calcium Mobilization | 19 nM | hOX2R/CHO-K1 | |
| IP1 Accumulation | 16 nM | hOX2R/CHO-EA | |
| β-Arrestin Recruitment | 4.5 nM | hOX2R/CHO-EA | |
| ERK1/2 Phosphorylation | 19 nM | hOX2R/CHO-EA | |
| CREB Phosphorylation | 2.9 nM | hOX2R/CHO-EA |
Signaling Pathways
The activation of OX2R by Firazorexton leads to the stimulation of multiple downstream signaling pathways. The primary pathway involves the Gq protein, leading to phospholipase C (PLC) activation, inositol trisphosphate (IP3) production, and subsequent release of intracellular calcium. Additionally, Firazorexton has been shown to induce the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2) and cAMP Response Element-Binding protein (CREB), which are involved in neuronal plasticity and survival.
References
- 1. mdpi.com [mdpi.com]
- 2. caymanchem.com [caymanchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Orexin 2 receptor (OX2R) protein distribution measured by autoradiography using radiolabeled OX2R-selective antagonist EMPA in rodent brain and peripheral tissues - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis Pathway of (2R,3R)-Firazorexton: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,3R)-Firazorexton, also known as TAK-994, is a potent and selective orexin 2 receptor agonist that was under development by Takeda Pharmaceutical Company for the treatment of narcolepsy. Although its clinical development was halted due to observations of hepatotoxicity, the molecular architecture of Firazorexton and its synthesis hold significant interest for medicinal chemists and researchers in the field of neuroscience and drug discovery. This technical guide provides a detailed overview of the plausible synthesis pathway for this compound, based on information disclosed in patent literature, primarily patent application WO 2019/027058 A1.
Core Synthesis Strategy
The synthesis of this compound can be envisioned through a convergent approach, involving the preparation of two key fragments: a substituted pyrrolidine core and a biaryl side chain. These fragments are then coupled, followed by further functional group manipulations to yield the final compound.
I. Synthesis of the Chiral Pyrrolidine Core
The synthesis of the stereochemically defined pyrrolidine ring is a critical aspect of the overall pathway. Based on related syntheses, a plausible route is outlined below.
Experimental Protocol:
Step 1: Synthesis of 2-[(3-Bromo-2-fluorophenyl)methyl]pyrrolidin-3-one hemitartrate
This key intermediate provides the foundational structure of the pyrrolidine core. The synthesis likely involves the Michael addition of a nitromethane equivalent to a suitable α,β-unsaturated ester, followed by reduction and cyclization. The stereochemistry can be controlled through chiral auxiliaries or asymmetric catalysis.
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1a | Michael Addition | (E)-4-(3-bromo-2-fluorophenyl)but-2-enoate, Nitromethane, DBU, THF, 0 °C to rt | 85-95 |
| 1b | Nitro Reduction | Intermediate from 1a, Raney Nickel, H2 (50 psi), Methanol, rt | 80-90 |
| 1c | Cyclization and Salt Formation | Intermediate from 1b, L-Tartaric Acid, Ethanol | 75-85 |
II. Synthesis of the Biaryl Side Chain
The 3-(3,5-difluorophenyl)-2-fluorophenyl moiety is another crucial component. This is likely synthesized via a Suzuki coupling reaction.
Experimental Protocol:
Step 2: Suzuki Coupling for Biaryl Formation
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 2 | Suzuki Coupling | 1-Bromo-2-fluoro-3-iodobenzene, (3,5-difluorophenyl)boronic acid, Pd(PPh3)4, K2CO3, Toluene/Water (4:1), 90 °C | 70-80 |
III. Assembly of the Core Structure and Final Modifications
The final stages of the synthesis involve the coupling of the pyrrolidine core with the biaryl side chain, followed by the introduction of the methanesulfonamide and the 2-hydroxy-2-methylpropanoyl groups.
Experimental Protocol:
Step 3: Reductive Amination
The ketone of the pyrrolidine intermediate is reductively aminated to introduce the side chain and establish the desired stereochemistry.
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 3 | Reductive Amination | 2-[(3-Bromo-2-fluorophenyl)methyl]pyrrolidin-3-one hemitartrate, Intermediate from Step 2, NaBH(OAc)3, Dichloroethane, rt | 60-70 |
Step 4: Methanesulfonylation
The amine is then converted to the corresponding methanesulfonamide.
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 4 | Methanesulfonylation | Intermediate from Step 3, Methanesulfonyl chloride, Triethylamine, Dichloromethane, 0 °C to rt | 85-95 |
Step 5: N-Acylation
The final step involves the acylation of the pyrrolidine nitrogen.
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 5 | N-Acylation | Intermediate from Step 4, 2-hydroxy-2-methylpropanoic acid, HATU, DIPEA, DMF, rt | 75-85 |
Overall Synthesis Pathway
Caption: Convergent synthesis of this compound.
Signaling Pathway and Experimental Workflow
While the primary focus of this document is the chemical synthesis, it is pertinent to visualize the biological context and the general workflow for evaluating such a compound.
In-depth Technical Guide: In Vivo Pharmacokinetic Properties of (2R,3R)-Firazorexton
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,3R)-Firazorexton, also known as TAK-994, is a potent and selective oral orexin 2 receptor (OX2R) agonist that was under development for the treatment of narcolepsy.[1][2][3] As a brain-penetrant small molecule, it showed promise in preclinical models by promoting wakefulness.[4][5] However, its clinical development was halted due to instances of drug-induced liver injury (DILI) observed in Phase 2 trials. This guide provides a comprehensive overview of the available in vivo pharmacokinetic properties of this compound from preclinical studies.
Pharmacokinetic Profile
Preclinical studies for this compound were conducted in various animal models, including mice, rats, and cynomolgus monkeys, to characterize its absorption, distribution, metabolism, and excretion (ADME) profile. While specific quantitative data on pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life from these studies are not extensively published in the public domain, the available information indicates that the compound is orally active and effectively crosses the blood-brain barrier to engage its target, the OX2R.
Table 1: Summary of In Vivo Preclinical Studies of this compound
| Species | Route of Administration | Dose Range | Key Findings | Reference(s) |
| Mice | Oral | 3 - 30 mg/kg | Promoted wakefulness; ameliorated narcolepsy-like symptoms. | |
| Cynomolgus Monkeys | Oral | 10 mg/kg | Increased wakefulness time. | |
| Rats | Oral | Up to 1000 mg/kg (in toxicity studies) | No adverse liver findings in GLP toxicity studies. |
Experimental Protocols
Detailed experimental protocols from the preclinical pharmacokinetic studies of this compound are not fully available in published literature. However, based on standard practices and mentions in related publications, the following methodologies were likely employed.
Animal Models
In vivo studies utilized various animal models, including:
-
Mice: Standard laboratory strains were likely used to assess the compound's efficacy and basic pharmacokinetic properties.
-
Orexin/ataxin-3 Mice: A mouse model of narcolepsy used to evaluate the therapeutic potential of this compound in a disease-relevant context.
-
Cynomolgus Monkeys: A non-human primate model often used in preclinical safety and pharmacokinetic studies to better predict human outcomes.
-
Rats: Utilized in Good Laboratory Practice (GLP) toxicity studies to assess the safety profile of the compound at various doses.
Dosing and Sample Collection
This compound was administered orally in preclinical studies. Following administration, blood samples would have been collected at various time points to characterize the plasma concentration-time profile of the drug. Brain tissue may also have been collected to determine the extent of blood-brain barrier penetration.
The workflow for a typical preclinical oral pharmacokinetic study is outlined below.
Experimental Workflow for a Preclinical Oral Pharmacokinetic Study.
Signaling Pathway
This compound exerts its pharmacological effects by selectively activating the orexin 2 receptor (OX2R), a G-protein coupled receptor (GPCR). The binding of an agonist like Firazorexton to OX2R can initiate multiple downstream signaling cascades. OX2R is known to couple to Gq and Gi/o proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC). The Gi/o pathway, on the other hand, can modulate adenylyl cyclase activity. These signaling events ultimately lead to the excitatory effects on neurons that promote wakefulness.
Simplified Orexin 2 Receptor (OX2R) Signaling Pathway.
Conclusion
This compound is an orally active, brain-penetrant OX2R agonist that demonstrated wake-promoting effects in preclinical models. While its clinical development was halted due to safety concerns, the available data from in vivo studies in mice and monkeys provide valuable insights into its pharmacokinetic and pharmacodynamic properties. Further publication of detailed quantitative pharmacokinetic data and experimental protocols would be beneficial for the scientific community to fully understand the disposition of this compound and to inform the development of future orexin receptor agonists.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Preclinical Research of (2R,3R)-Firazorexton and Wakefulness
This compound , also known as TAK-994 , is a potent, orally active, and brain-penetrant selective orexin type 2 receptor (OX2R) agonist.[1][2] Developed by Takeda Pharmaceutical Company, it was investigated for the treatment of narcolepsy, a sleep disorder characterized by excessive daytime sleepiness and cataplexy.[3][4] Preclinical studies demonstrated its robust wake-promoting effects by targeting the orexin system, a key regulator of sleep-wake states.[1]
The orexin system consists of two neuropeptides, orexin-A and orexin-B, and their receptors, orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R). The loss of orexin-producing neurons is the underlying cause of narcolepsy type 1. Firazorexton was designed to mimic the action of endogenous orexins specifically at the OX2R, which plays a pivotal role in the regulation of wakefulness.
While clinical development of Firazorexton was discontinued in October 2021 due to safety concerns related to liver toxicity, the extensive preclinical research provides a valuable framework for understanding OX2R agonism as a therapeutic strategy for disorders of hypersomnia. The observed hepatotoxicity is believed to be an off-target effect, not directly related to its mechanism of action at the OX2R.
Core Mechanism of Action: OX2R Signaling
Firazorexton exerts its wake-promoting effects by selectively binding to and activating the OX2R, a G protein-coupled receptor (GPCR). This activation primarily stimulates the Gq/11 signaling pathway, leading to a cascade of intracellular events that increase neuronal excitability.
Key downstream signaling events initiated by Firazorexton binding to OX2R include:
-
Calcium Mobilization : Activation of phospholipase C, leading to the production of inositol trisphosphate (IP3) and subsequent release of intracellular calcium (Ca2+).
-
Protein Kinase Activation : Increased intracellular calcium and diacylglycerol (DAG) activate protein kinases, leading to the phosphorylation of downstream targets like the extracellular signal-regulated kinase (ERK1/2) and the CREB (cAMP response element-binding protein).
-
β-Arrestin Recruitment : Engagement of β-arrestin, a protein involved in receptor desensitization and signaling.
Quantitative Preclinical Data
In Vitro Pharmacology
The selectivity and potency of Firazorexton were characterized using various in vitro assays, primarily in Chinese Hamster Ovary (CHO) cells engineered to express human orexin receptors (hOX1R or hOX2R).
| Parameter | Assay | Value (EC50 / pKD) | Selectivity (OX1R/OX2R) | Reference |
| Receptor Binding | Radioligand Binding Assay | pKD: 7.07 (for hOX2R) | - | |
| Receptor Function | Calcium (Ca2+) Mobilization | 19 nM (hOX2R) vs. 14,000 nM (hOX1R) | ~737-fold | |
| IP1 Accumulation | 16 nM | - | ||
| Downstream Signaling | β-Arrestin Recruitment | 4.5 nM - 100 nM | - | |
| ERK1/2 Phosphorylation | 19 nM - 170 nM | - | ||
| CREB Phosphorylation | 2.9 nM | - |
Note: Discrepancies in EC50 values for β-Arrestin and ERK1/2 phosphorylation are noted across different sources.
In Vivo Pharmacology
The wake-promoting effects of Firazorexton were evaluated in wild-type rodents, narcolepsy mouse models, and non-human primates.
| Species / Model | Administration | Dose Range | Key Findings | Reference |
| Mouse (C57BL/6J) | Oral (p.o.) | 30 mg/kg | Significantly increased total wakefulness time; Decreased NREM and REM sleep time. | |
| Mouse (Narcolepsy Model) | Oral (p.o.) | 3 - 10 mg/kg | Ameliorated fragmentation of wakefulness; Inhibited cataplexy-like episodes. | |
| Mouse (OX2R Knockout) | Oral (p.o.) | 30 mg/kg | No effect on total wakefulness time, confirming OX2R-mediated action. | |
| Monkey (Cynomolgus) | Oral (p.o.) | 10 mg/kg | Significantly increased wakefulness time during the sleep phase. | |
| No effect on cerebrospinal fluid (CSF) levels of orexin-A or orexin-B. |
Experimental Protocols
In Vitro Assay Methodologies
1. Calcium Mobilization Assay:
-
Objective : To measure the functional potency of Firazorexton at hOX1R and hOX2R.
-
Cell Lines : CHO-K1 cells stably expressing either hOX1R or hOX2R.
-
Protocol :
-
Cells are seeded into microplates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A baseline fluorescence reading is taken.
-
Firazorexton is added at various concentrations.
-
Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader.
-
The concentration-response curve is plotted to determine the EC50 value.
-
2. ERK1/2 Phosphorylation Assay:
-
Objective : To quantify the activation of the MAPK/ERK signaling pathway downstream of OX2R.
-
Cell Line : CHO-EA cells stably expressing hOX2R.
-
Protocol :
-
Cells are serum-starved to reduce baseline phosphorylation.
-
Cells are treated with varying concentrations of Firazorexton for a specified time.
-
Cells are lysed, and protein concentration is determined.
-
Phosphorylated ERK1/2 (p-ERK) levels are quantified using methods like ELISA or Western Blotting with a specific anti-p-ERK antibody.
-
Data are normalized to total ERK or a housekeeping protein, and EC50 is calculated.
-
In Vivo Study Methodologies
1. Sleep-Wake Assessment in Mice:
-
Objective : To determine the effect of Firazorexton on sleep architecture and wakefulness duration.
-
Animal Model : C57BL/6J mice or orexin neuron-ablated narcolepsy model mice.
-
Surgical Protocol :
-
Mice are anesthetized and surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG).
-
EEG electrodes are placed over the cortex, and EMG electrodes are inserted into the nuchal muscles.
-
Animals are allowed a recovery period of at least one week.
-
-
Experimental Workflow :
-
Mice are habituated to the recording chambers and tethered to the recording system.
-
Baseline EEG/EMG data are recorded for 24 hours.
-
Firazorexton or vehicle is administered orally at a specific time (e.g., at the beginning of the light/sleep phase).
-
EEG/EMG recordings continue for 24 hours post-dosing.
-
Sleep-wake states (Wake, NREM sleep, REM sleep) are scored in epochs (e.g., 10 seconds) based on the EEG/EMG signals.
-
Parameters such as total time in each state, episode duration, and state transitions are calculated and compared between treatment and vehicle groups.
-
Conclusion
The preclinical data for this compound (TAK-994) robustly demonstrate its efficacy as a potent and selective OX2R agonist for promoting wakefulness. In vitro studies confirmed its mechanism of action and high selectivity, while in vivo studies in multiple species, including narcolepsy models, validated its wake-promoting and anti-cataplectic effects. The absence of efficacy in OX2R knockout mice definitively linked its pharmacological action to the target receptor. Although its clinical journey was halted, the research on Firazorexton has been instrumental in validating OX2R as a druggable target for narcolepsy and other hypersomnia disorders, paving the way for the development of next-generation orexin agonists with improved safety profiles.
References
An In-depth Technical Guide to (2S,3S)-Firazorexton (TAK-994)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(2S,3S)-Firazorexton, also known as TAK-994, is a potent, selective, and orally bioavailable small-molecule agonist of the orexin 2 receptor (OX2R).[1][2][3] Developed by Takeda Pharmaceutical Company, it was investigated for the treatment of narcolepsy, a chronic neurological disorder characterized by excessive daytime sleepiness.[2][4] While preclinical and early clinical studies showed promising efficacy in promoting wakefulness and reducing cataplexy, the clinical development of Firazorexton was discontinued due to instances of drug-induced liver injury. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, mechanism of action, and key experimental findings related to (2S,3S)-Firazorexton.
Note on Stereochemistry: The initial request specified the (2R,3R) stereoisomer. However, the publicly available scientific literature exclusively refers to the (2S,3S) stereoisomer for the active pharmaceutical ingredient known as Firazorexton or TAK-994. Therefore, this document focuses on the (2S,3S) configuration.
Chemical Structure and Properties
(2S,3S)-Firazorexton is a complex heterocyclic molecule. Its systematic IUPAC name is N-[(2S,3S)-2-[[3-(3,5-difluorophenyl)-2-fluorophenyl]methyl]-1-(2-hydroxy-2-methylpropanoyl)pyrrolidin-3-yl]methanesulfonamide.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₅F₃N₂O₄S | |
| Molecular Weight | 470.51 g/mol | |
| CAS Number | 2274802-95-6 | |
| Appearance | White to off-white solid powder | |
| Solubility | Sparingly soluble in DMSO (1-10 mg/mL), slightly soluble in acetonitrile (0.1-1 mg/mL). | |
| LogP (calculated) | 2.9 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 8 | |
| Rotatable Bonds | 6 | |
| SMILES | CC(C)(C(=O)N1CC--INVALID-LINK--NS(=O)(=O)C)O | |
| InChI Key | VOSAWOSMGPKQEQ-OALUTQOASA-N |
Spectroscopic Data
Detailed experimental 1H and 13C NMR spectroscopic data for (2S,3S)-Firazorexton are not publicly available in peer-reviewed literature. Characterization would have been performed during its development, but the specific spectral data remains proprietary.
Pharmacology and Mechanism of Action
Firazorexton is a highly selective agonist for the orexin 2 receptor (OX2R), with over 700-fold selectivity against the orexin 1 receptor (OX1R). Orexin neuropeptides (Orexin-A and Orexin-B) are crucial for maintaining wakefulness, and their deficiency leads to narcolepsy type 1. Firazorexton was designed to mimic the action of these endogenous peptides at the OX2R, thereby promoting wakefulness.
In Vitro Pharmacology
In vitro studies have demonstrated that Firazorexton potently activates human OX2R and its downstream signaling pathways. A summary of its in vitro activity is provided in Table 2.
| Assay | Cell Line | Parameter | Value (EC₅₀) | Source |
| Calcium Mobilization | hOX2R/CHO-K1 | EC₅₀ | 19 nM | |
| IP1 Accumulation | hOX2R/CHO-EA | EC₅₀ | 16 nM | |
| β-Arrestin Recruitment | hOX2R/CHO-EA | EC₅₀ | 4.5 nM | |
| ERK1/2 Phosphorylation | hOX2R/CHO-EA | EC₅₀ | 19 nM | |
| CREB Phosphorylation | hOX2R/CHO-EA | EC₅₀ | 2.9 nM |
In Vivo Pharmacology
In vivo studies in animal models of narcolepsy demonstrated the wake-promoting effects of Firazorexton. Oral administration of TAK-994 in orexin-deficient mice significantly increased wakefulness and reduced cataplexy-like episodes. These effects were sustained with chronic dosing. In cynomolgus monkeys, oral administration of TAK-994 also increased wakefulness.
Signaling Pathways
As an agonist of the OX2R, a G-protein coupled receptor (GPCR), Firazorexton activates multiple downstream signaling cascades. The primary pathways involve Gq protein activation and β-arrestin recruitment.
Gq-Protein Signaling Pathway
Upon binding of Firazorexton to OX2R, the receptor couples to the Gq subclass of heterotrimeric G-proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to neuronal depolarization and increased excitability.
Caption: Gq-Protein Signaling Pathway Activated by Firazorexton.
β-Arrestin Signaling Pathway
In addition to G-protein signaling, Firazorexton binding to OX2R also promotes the recruitment of β-arrestin. β-arrestin can act as a scaffold protein, bringing together components of other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of ERK1/2. This pathway can contribute to the long-term cellular effects of OX2R activation.
Caption: β-Arrestin Signaling Pathway Mediated by Firazorexton.
Experimental Protocols
Detailed, step-by-step experimental protocols for the specific assays used in the preclinical evaluation of (2S,3S)-Firazorexton are not fully available in the public domain. The following are generalized protocols based on standard methodologies for the key in vitro assays.
Calcium Mobilization Assay (Generalized Protocol)
This assay measures the increase in intracellular calcium concentration following receptor activation.
-
Cell Culture: CHO-K1 cells stably expressing human OX2R (hOX2R/CHO-K1) are cultured in appropriate media and seeded into 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS) and incubated in the dark at 37°C for a specified time (e.g., 30-60 minutes).
-
Compound Preparation: A serial dilution of (2S,3S)-Firazorexton is prepared in the assay buffer.
-
Fluorescence Measurement: The cell plate is placed in a fluorescence plate reader (e.g., FLIPR). A baseline fluorescence reading is taken before the addition of the compound.
-
Compound Addition and Data Acquisition: The diluted Firazorexton solutions are added to the wells, and fluorescence is measured kinetically over time to detect the increase in intracellular calcium.
-
Data Analysis: The peak fluorescence response is plotted against the compound concentration, and the EC₅₀ value is determined using a non-linear regression model.
Caption: Workflow for Calcium Mobilization Assay.
β-Arrestin Recruitment Assay (Generalized Protocol)
This assay measures the recruitment of β-arrestin to the activated OX2R.
-
Cell Line: A cell line engineered to express OX2R fused to a component of a reporter system and β-arrestin fused to the complementary component is used (e.g., PathHunter® β-arrestin assay).
-
Cell Plating: Cells are seeded into white-walled microplates and incubated.
-
Compound Treatment: Serial dilutions of (2S,3S)-Firazorexton are added to the cells and incubated for a specified period (e.g., 60-90 minutes) at 37°C.
-
Detection: The detection reagents for the reporter system (e.g., chemiluminescent substrate) are added.
-
Signal Measurement: The plate is incubated at room temperature in the dark, and the luminescent signal is measured using a plate reader.
-
Data Analysis: The luminescent signal is plotted against the compound concentration to determine the EC₅₀ value.
ERK1/2 Phosphorylation Assay (Generalized Protocol)
This assay quantifies the phosphorylation of ERK1/2 as a downstream marker of OX2R activation.
-
Cell Culture and Starvation: hOX2R expressing cells are grown to confluence and then serum-starved for several hours to reduce basal ERK1/2 phosphorylation.
-
Compound Stimulation: Cells are treated with various concentrations of (2S,3S)-Firazorexton for a short period (e.g., 5-15 minutes) at 37°C.
-
Cell Lysis: The cells are washed and then lysed to release cellular proteins.
-
Detection: The amount of phosphorylated ERK1/2 in the cell lysates is quantified using a sensitive immunoassay, such as an AlphaLISA® or HTRF® assay, which involves specific antibodies against total and phosphorylated ERK1/2.
-
Data Analysis: The ratio of phosphorylated ERK1/2 to total ERK1/2 is calculated and plotted against the compound concentration to determine the EC₅₀.
Clinical Development and Discontinuation
(2S,3S)-Firazorexton entered Phase 2 clinical trials for the treatment of narcolepsy type 1 and type 2 (NCT04096560). The trials demonstrated that TAK-994 resulted in significant improvements in wakefulness and a reduction in cataplexy compared to placebo. However, the development was terminated in October 2021 due to findings of drug-induced liver injury in some participants. The hepatotoxicity is hypothesized to be caused by reactive metabolites and is considered unlikely to be an on-target effect of OX2R activation.
Conclusion
(2S,3S)-Firazorexton (TAK-994) is a potent and selective OX2R agonist that showed considerable promise as a novel therapeutic for narcolepsy by targeting the underlying pathophysiology of the disease. While its clinical development was halted due to safety concerns, the study of Firazorexton has provided valuable insights into the therapeutic potential of OX2R agonism. The data generated from the Firazorexton program continues to inform the development of next-generation orexin receptor agonists with improved safety profiles for the treatment of sleep-wake disorders.
References
- 1. TAK-994, a Novel Orally Available Brain-Penetrant Orexin 2 Receptor-Selective Agonist, Suppresses Fragmentation of Wakefulness and Cataplexy-Like Episodes in Mouse Models of Narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. Firazorexton (TAK-994) | OX2R agonist | Probechem Biochemicals [probechem.com]
- 4. Firazorexton - Wikipedia [en.wikipedia.org]
(2R,3R)-Firazorexton: A Technical Guide for Narcolepsy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,3R)-Firazorexton, also known as TAK-994, is a potent, orally bioavailable, and selective agonist for the orexin 2 receptor (OX2R).[1][2] Developed by Takeda Pharmaceutical Company, it was investigated as a potential therapeutic for narcolepsy, a chronic neurological disorder characterized by excessive daytime sleepiness and cataplexy.[1][2] Narcolepsy Type 1 is caused by a significant loss of orexin-producing neurons in the hypothalamus, leading to a deficiency in the orexin neuropeptides that are crucial for maintaining wakefulness.[1] By selectively activating OX2R, this compound was designed to mimic the function of endogenous orexins and restore wakefulness-promoting signals in the brain.
This technical guide provides an in-depth overview of this compound as a research tool for studying narcolepsy. It includes a summary of its pharmacological data, detailed experimental protocols for its use in preclinical models, and visualizations of the relevant signaling pathways and experimental workflows. While clinical development of this compound was discontinued due to observations of liver toxicity in Phase 2 trials, the compound remains a valuable tool for preclinical research into the role of OX2R in sleep-wake regulation and the development of novel therapeutics for narcolepsy.
Pharmacological Profile of this compound (TAK-994)
This compound exhibits high selectivity and potency for the human orexin 2 receptor (hOX2R). Its pharmacological characteristics have been determined through a variety of in-vitro assays.
In-Vitro Activity
| Assay Type | Cell Line | Parameter | Value | Reference |
| Calcium Mobilization | CHO-K1 cells expressing hOX2R | EC50 | 19 nM | |
| Calcium Mobilization | CHO-K1 cells expressing hOX1R | EC50 | 14 µM (>700-fold selectivity for OX2R) | |
| β-arrestin Recruitment | hOX2R/CHO-EA cells | EC50 | 100 nM | |
| ERK1/2 Phosphorylation | hOX2R/CHO-EA cells | EC50 | 170 nM |
Experimental Protocols for In-Vivo Studies
The following protocols provide a framework for utilizing this compound in established mouse models of narcolepsy.
Animal Models of Narcolepsy
The most common and relevant mouse models for studying narcolepsy in the context of orexin deficiency are the orexin/ataxin-3 and the orexin-tTA;TetO diphtheria toxin A (DTA) mice.
-
Orexin/Ataxin-3 Mice: These transgenic mice express a mutant form of human ataxin-3 specifically in orexin neurons, leading to the progressive loss of these cells, closely mimicking the pathophysiology of human narcolepsy type 1.
-
Orexin-tTA;TetO DTA Mice: This is a conditional model where the expression of diphtheria toxin A is controlled by the tetracycline-off (Tet-off) system under the orexin promoter. Removal of doxycycline from the diet induces the expression of the toxin and subsequent ablation of orexin neurons, allowing for the study of the effects of orexin neuron loss at specific time points.
Surgical Implantation of EEG/EMG Electrodes
To monitor sleep-wake states and cataplexy, mice are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) recordings.
Materials:
-
Anesthetized mouse (e.g., with sodium pentobarbital, 50-60 mg/kg, i.p.)
-
Stereotaxic frame
-
Surgical tools (scalpel, drill, forceps)
-
Stainless steel screws for EEG electrodes
-
Stainless steel wires for EMG electrodes
-
Dental cement
-
Analgesics and antibiotics for post-operative care
Procedure:
-
Anesthetize the mouse and securely fix its head in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill small holes through the skull for the placement of EEG electrodes. A common placement is over the frontal and parietal cortices.
-
Gently screw the stainless steel electrodes into the drilled holes, ensuring they make contact with the dura mater but do not penetrate the brain.
-
For EMG recordings, insert stainless steel wires bilaterally into the nuchal (neck) muscles.
-
Connect the electrodes and wires to a headmount connector.
-
Secure the entire assembly to the skull using dental cement.
-
Administer post-operative analgesics and antibiotics and allow the animal to recover for at least one week before starting experiments.
EEG/EMG Recording and Sleep-Wake Analysis
Procedure:
-
House the implanted mice individually in recording chambers with a controlled light-dark cycle (e.g., 12h:12h) and temperature.
-
Connect the mouse's headmount to a recording cable attached to a commutator, allowing for free movement.
-
Acquire EEG and EMG signals continuously using a data acquisition system. The signals are typically amplified, filtered (e.g., EEG: 0.5-30 Hz; EMG: 10-100 Hz), and digitized.
-
The recorded data is segmented into epochs (e.g., 10 seconds) and scored as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep based on the EEG and EMG characteristics:
-
Wakefulness: Low-amplitude, high-frequency EEG and high EMG activity.
-
NREM Sleep: High-amplitude, low-frequency (delta) EEG and low EMG activity.
-
REM Sleep: Low-amplitude, theta-dominant EEG and muscle atonia (very low EMG activity).
-
Induction and Quantification of Cataplexy-Like Episodes
Cataplexy, a hallmark of narcolepsy, can be induced and quantified in mouse models.
Definition of a Cataplexy-Like Episode:
A consensus definition for murine cataplexy includes:
-
An abrupt cessation of movement with muscle atonia lasting at least 10 seconds.
-
The presence of theta-dominant EEG activity.
-
The episode must be preceded by at least 40 seconds of continuous wakefulness to distinguish it from REM sleep.
Induction Methods:
-
Positive emotional triggers: Presenting highly palatable food, such as chocolate, can increase the frequency of cataplexy-like episodes.
-
Novel environments or objects: Introducing mice to a new cage or novel toys can also trigger these episodes.
Quantification:
Cataplexy-like episodes are identified from the EEG/EMG recordings and synchronized video monitoring. The number and duration of these episodes are quantified.
Signaling Pathways and Experimental Workflows
OX2R Signaling Pathway
This compound exerts its effects by activating the OX2R, a G-protein coupled receptor. The binding of an agonist to OX2R can initiate several downstream signaling cascades.
Caption: Simplified OX2R signaling cascade initiated by this compound.
Experimental Workflow for In-Vivo Efficacy Testing
The following diagram outlines the typical workflow for assessing the efficacy of this compound in a mouse model of narcolepsy.
Caption: Workflow for in-vivo testing of this compound in narcolepsy models.
Conclusion
This compound (TAK-994) is a well-characterized, selective OX2R agonist that serves as a critical research tool for investigating the neurobiology of sleep and wakefulness. Despite its discontinuation in clinical trials for narcolepsy due to safety concerns, its potent and selective agonism at the OX2R makes it an invaluable asset for preclinical studies. The data and protocols outlined in this guide provide a comprehensive resource for scientists and researchers aiming to utilize this compound to further our understanding of narcolepsy and to explore novel therapeutic strategies targeting the orexin system.
References
(2R,3R)-Firazorexton (TAK-994): A Technical Overview of Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,3R)-Firazorexton, also known as TAK-994, is a potent, selective, and orally bioavailable small-molecule agonist for the orexin 2 receptor (OX2R).[1][2][3][4] Developed by Takeda Pharmaceutical Company, it was investigated for the treatment of narcolepsy, a chronic neurological condition characterized by excessive daytime sleepiness.[2] Orexin neuropeptides, and their receptors (OX1R and OX2R), are central to the regulation of wakefulness, and OX2R, in particular, plays a pivotal role in this process. Firazorexton exhibits high selectivity for OX2R, with a more than 700-fold preference over OX1R. While its clinical development was halted in Phase 2 trials due to safety concerns related to liver toxicity, the compound remains a valuable tool for investigating OX2R-mediated signaling and its physiological consequences. This document provides an in-depth technical guide to the core downstream signaling pathways activated by this compound.
Primary Molecular Target and Mechanism of Action
The primary molecular target of this compound is the orexin 2 receptor (OX2R) , a G-protein coupled receptor (GPCR). As an agonist, Firazorexton binds to and activates OX2R, mimicking the effect of the endogenous orexin neuropeptides. This activation initiates a cascade of intracellular signaling events that mediate the physiological effects of the compound, most notably the promotion of wakefulness.
Downstream Signaling Pathways
Upon binding of Firazorexton to OX2R, several key downstream signaling pathways are activated. These have been characterized primarily in recombinant cell systems, such as Chinese Hamster Ovary (CHO) cells stably expressing the human OX2R (hOX2R). The principal signaling cascades are detailed below.
Gq Protein Pathway Activation: Calcium Mobilization and IP1 Production
Activation of OX2R by Firazorexton leads to the engagement of the Gq family of G-proteins. This results in the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a measurable increase in cytosolic calcium concentration. The subsequent metabolism of IP3 leads to the accumulation of inositol monophosphate (IP1), a stable downstream metabolite that serves as a robust measure of Gq pathway activation.
β-Arrestin Recruitment
Like many GPCRs, OX2R activation by Firazorexton also initiates a G-protein-independent signaling pathway involving β-arrestin. Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the intracellular domain of the receptor. This recruitment plays a crucial role in receptor desensitization, internalization, and the initiation of distinct signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs).
MAPK/ERK Pathway Activation
A significant downstream consequence of both G-protein-dependent and β-arrestin-mediated signaling is the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). Firazorexton has been shown to induce the phosphorylation of ERK1/2, a key indicator of its activation. This pathway is involved in regulating a wide array of cellular processes, including gene expression and cell proliferation.
CREB Phosphorylation
Further downstream, the signaling cascades initiated by Firazorexton converge on the phosphorylation of the cAMP Response Element-Binding protein (CREB). Phosphorylated CREB (pCREB) is a transcription factor that, upon activation, binds to specific DNA sequences (cAMP response elements) in the promoter regions of target genes, thereby modulating their transcription. The phosphorylation of CREB is a critical step in translating extracellular signals into changes in gene expression that can underlie long-term cellular responses.
Quantitative Data Summary
The potency of this compound in activating these signaling pathways has been quantified using in vitro assays. The following table summarizes the key half-maximal effective concentration (EC50) values.
| Signaling Event | Cell Line | EC50 Value (nM) | Reference |
| Calcium Mobilization | hOX2R/CHO-K1 | 19 | |
| IP1 Accumulation | hOX2R/CHO-EA | 16 | |
| β-Arrestin Recruitment | hOX2R/CHO-EA | 4.5 - 100 | |
| ERK1/2 Phosphorylation | hOX2R/CHO-EA | 19 - 170 | |
| CREB Phosphorylation | hOX2R/CHO-EA | 2.9 |
Experimental Protocols
The following are generalized methodologies for the key experiments cited, based on standard practices for studying GPCR signaling.
Calcium Mobilization Assay
-
Cell Culture: Human OX2R-expressing CHO-K1 cells are cultured in appropriate media (e.g., Ham's F-12) supplemented with fetal bovine serum and antibiotics.
-
Cell Plating: Cells are seeded into 96-well or 384-well black, clear-bottom microplates and grown to confluence.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time (e.g., 1 hour) at 37°C.
-
Compound Addition: The dye solution is removed, and cells are washed. A baseline fluorescence reading is taken. This compound at various concentrations is then added to the wells.
-
Signal Detection: Changes in intracellular calcium are monitored by measuring the fluorescence intensity over time using a plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The peak fluorescence response is normalized to the baseline, and the EC50 value is calculated from the concentration-response curve using non-linear regression.
IP1 Accumulation Assay (HTRF)
-
Cell Culture and Plating: Human OX2R-expressing CHO-EA cells are plated in microplates as described above.
-
Cell Stimulation: Cells are incubated with a stimulation buffer containing various concentrations of this compound for a defined period (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.
-
Cell Lysis and Detection: A lysis buffer containing the HTRF (Homogeneous Time-Resolved Fluorescence) reagents (an IP1-d2 acceptor and an anti-IP1 cryptate donor) is added to the wells.
-
Signal Detection: The plate is incubated to allow for the competitive binding reaction to reach equilibrium. The fluorescence is then read at two wavelengths (e.g., 665 nm and 620 nm) on an HTRF-compatible plate reader.
-
Data Analysis: The ratio of the two fluorescence signals is calculated and used to determine the concentration of IP1. The EC50 value is derived from the concentration-response curve.
ERK1/2 Phosphorylation Assay
-
Cell Culture and Starvation: Human OX2R-expressing CHO-EA cells are grown to near confluence and then serum-starved for several hours to reduce basal ERK phosphorylation.
-
Compound Treatment: Cells are treated with various concentrations of this compound for a short period (e.g., 5-10 minutes) at 37°C.
-
Cell Lysis: The reaction is stopped, and cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Detection (Western Blot or ELISA):
-
Western Blot: Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
ELISA/AlphaLISA: A sandwich ELISA or AlphaLISA format is used, with one antibody capturing total ERK and another detecting the phosphorylated form.
-
-
Data Analysis: The p-ERK signal is normalized to the total ERK signal. The EC50 value is calculated from the concentration-response curve.
Visualizations
Signaling Pathway Diagrams
Caption: Downstream signaling pathways activated by this compound via the OX2R.
Experimental Workflow Diagram
References
In Vitro Characterization of (2R,3R)-Firazorexton: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,3R)-Firazorexton, also known as TAK-994, is a potent and selective orally active agonist of the orexin 2 receptor (OX2R).[1][2][3][4] Developed by Takeda Pharmaceutical Company, it was investigated for the treatment of narcolepsy, a chronic neurological disorder characterized by excessive daytime sleepiness.[2] Although its clinical development was halted due to observations of hepatotoxicity, the in vitro pharmacological profile of Firazorexton provides a valuable case study for the development of selective OX2R agonists. This technical guide provides a detailed overview of the in vitro characterization of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing the associated signaling pathways.
Quantitative Data Summary
The in vitro activity of this compound has been assessed through a variety of functional assays, primarily utilizing Chinese Hamster Ovary (CHO) cells stably expressing the human orexin 2 receptor (hOX2R). The following tables summarize the key potency and efficacy data.
| Assay | Cell Line | Parameter | Value (nM) |
| Calcium Mobilization | hOX2R/CHO-K1 | EC50 | 19 |
| β-Arrestin Recruitment | hOX2R/CHO-EA | EC50 | 100 |
| ERK1/2 Phosphorylation | hOX2R/CHO-EA | EC50 | 170 |
| CREB Phosphorylation | hOX2R/CHO-EA | EC50 | 2.9 |
| IP1 Accumulation | hOX2R/CHO-EA | EC50 | 16 |
| Parameter | Value |
| Selectivity for OX2R over OX1R | >700-fold |
Signaling Pathways
This compound exerts its effects by activating the OX2R, a G-protein coupled receptor (GPCR). Orexin receptors are known to be promiscuous, coupling to Gq, Gi/o, and Gs protein subtypes. The activation of OX2R by Firazorexton has been shown to initiate a signaling cascade primarily through the Gq pathway, leading to the activation of Phospholipase C (PLC), subsequent mobilization of intracellular calcium, and the phosphorylation of downstream effectors ERK1/2 and CREB. Additionally, Firazorexton induces the recruitment of β-arrestin, a key protein in GPCR desensitization and signaling.
Caption: Signaling pathway of this compound via OX2R activation.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound are provided below. These protocols are based on standard methodologies for GPCR functional assays.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Caption: Workflow for the Calcium Mobilization Assay.
Methodology:
-
Cell Plating: Seed CHO-K1 cells stably expressing hOX2R into 96-well black-walled, clear-bottom plates at a density of 40,000 to 80,000 cells per well and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with a Fluo-4 AM dye-loading solution (e.g., in Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the compound solutions to the cell plate.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader with excitation at approximately 490 nm and emission at approximately 525 nm.
-
Data Analysis: The increase in fluorescence, corresponding to the intracellular calcium concentration, is plotted against the compound concentration to determine the EC50 value using a four-parameter logistic equation.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated OX2R, a key event in GPCR signaling and regulation. The DiscoverX PathHunter assay is a common platform for this measurement.
Caption: Workflow for the β-Arrestin Recruitment Assay.
Methodology:
-
Cell Plating: Plate PathHunter hOX2R CHO-EA cells in 384-well white-walled, solid-bottom plates and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound to the cell plates.
-
Incubation: Incubate the plates for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the PathHunter detection reagent mixture to each well.
-
Signal Development: Incubate the plates for 60 minutes at room temperature to allow for the enzymatic reaction to generate a chemiluminescent signal.
-
Luminescence Measurement: Measure the chemiluminescence using a plate reader.
-
Data Analysis: The luminescent signal, which is proportional to the amount of β-arrestin recruitment, is plotted against the compound concentration to calculate the EC50 value.
ERK1/2 and CREB Phosphorylation Assays (Western Blot)
These assays measure the phosphorylation of the downstream signaling proteins ERK1/2 and CREB as a functional readout of OX2R activation.
Caption: Workflow for ERK1/2 and CREB Phosphorylation Western Blot.
Methodology:
-
Cell Culture and Treatment: Plate hOX2R/CHO-EA cells in 6-well plates. Prior to treatment, serum-starve the cells to reduce basal phosphorylation levels. Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 5-15 minutes for ERK, longer for CREB).
-
Cell Lysis and Protein Quantification: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) or phosphorylated CREB (p-CREB). Following washes, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total ERK1/2 or total CREB.
-
Data Analysis: Quantify the band intensities using densitometry software. The ratio of phosphorylated protein to total protein is calculated and plotted against the compound concentration to determine the EC50 value.
Conclusion
The in vitro characterization of this compound demonstrates its high potency and selectivity as an OX2R agonist. The activation of the Gq signaling pathway, leading to calcium mobilization and phosphorylation of ERK and CREB, along with the recruitment of β-arrestin, underscores its mechanism of action. While the clinical development of Firazorexton was discontinued, the detailed in vitro data and methodologies presented in this guide serve as a valuable resource for the ongoing research and development of novel therapeutics targeting the orexin system. The provided protocols and pathway diagrams offer a framework for the evaluation of future orexin receptor modulators.
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cosmobio.co.jp [cosmobio.co.jp]
- 3. TAK-994, a Novel Orally Available Brain-Penetrant Orexin 2 Receptor-Selective Agonist, Suppresses Fragmentation of Wakefulness and Cataplexy-Like Episodes in Mouse Models of Narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
Methodological & Application
Application Notes and Protocols for (2R,3R)-Firazorexton in Narcolepsy Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,3R)-Firazorexton (also known as TAK-994) is a potent, orally active, and brain-penetrant selective agonist for the orexin 2 receptor (OX2R).[1][2] Narcolepsy Type 1 is a chronic neurological disorder characterized by excessive daytime sleepiness and cataplexy, stemming from a significant loss of orexin-producing neurons in the hypothalamus.[1][3][4] As such, targeting the OX2R with an agonist like Firazorexton presents a promising therapeutic strategy to alleviate the symptoms of narcolepsy by mimicking the effects of the endogenous orexin neuropeptides.
These application notes provide a comprehensive overview of the use of this compound in preclinical mouse models of narcolepsy, including detailed experimental protocols and a summary of key findings. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of OX2R agonists.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Description |
| hOX2R EC50 | 19 nM | CHO-K1 | Half-maximal effective concentration for activating human orexin 2 receptor. |
| Selectivity vs. hOX1R | >700-fold | CHO-K1 | Demonstrates high selectivity for OX2R over OX1R. |
| β-arrestin Recruitment EC50 | 100 nM | hOX2R/CHO-EA | Potency in recruiting β-arrestin, a downstream signaling event. |
| ERK1/2 Phosphorylation EC50 | 170 nM | hOX2R/CHO-EA | Potency in inducing phosphorylation of ERK1/2, another downstream signaling event. |
Table 2: In Vivo Effects of this compound in Orexin/Ataxin-3 Narcolepsy Mice
| Dose (mg/kg, p.o.) | Total Wakefulness Time (change from vehicle) | Number of Wakefulness Episodes (change from vehicle) | Mean Duration of Wakefulness Episodes (change from vehicle) | Number of Cataplexy-like Episodes (change from vehicle) |
| 3 | Increased | Decreased | Increased | Significantly Decreased |
| 10 | Significantly Increased | Significantly Decreased | Significantly Increased | Abolished |
Data is qualitatively summarized from findings in orexin/ataxin-3 mice, a model for narcolepsy.
Signaling Pathway
The therapeutic effect of this compound is mediated through the activation of the orexin 2 receptor (OX2R), a G-protein coupled receptor (GPCR). In narcolepsy, the loss of orexin neurons leads to a deficiency in the activation of this pathway, resulting in the inability to maintain prolonged wakefulness. Firazorexton acts as a surrogate for the endogenous orexin peptides, binding to and activating OX2R on postsynaptic neurons. This activation is believed to promote wakefulness by stimulating various downstream signaling cascades within key brain regions involved in arousal and the suppression of cataplexy.
Caption: Signaling pathway of this compound in narcolepsy.
Experimental Protocols
Protocol 1: Evaluation of Wake-Promoting Effects in Narcoleptic Mice
Objective: To assess the efficacy of this compound in promoting wakefulness and consolidating sleep-wake states in a mouse model of narcolepsy.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Narcolepsy mouse model (e.g., orexin/ataxin-3 transgenic mice or orexin-tTA;TetO diphtheria toxin A mice) and wild-type littermates.
-
EEG and EMG recording system
-
Surgical tools for electrode implantation
-
Oral gavage needles
Methodology:
-
Animal Surgery:
-
Anesthetize mice with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine mixture).
-
Secure the mouse in a stereotaxic frame.
-
Implant EEG electrodes over the cortex (e.g., frontal and parietal lobes) and EMG electrodes into the nuchal muscles for recording brain activity and muscle tone, respectively.
-
Allow animals to recover for at least one week post-surgery.
-
-
Acclimation:
-
Habituate the mice to the recording chambers and handling procedures for several days before the experiment.
-
Connect the mice to the EEG/EMG recording tether and allow for at least one day of acclimation to the tether.
-
-
Drug Administration:
-
On the day of the experiment, administer this compound or vehicle orally via gavage at the beginning of the dark phase (the active period for mice).
-
A dose-range of 1, 3, and 10 mg/kg is recommended for initial studies.
-
-
Data Recording and Analysis:
-
Record EEG and EMG signals continuously for at least 6 hours post-administration.
-
Manually or automatically score the recordings in 10-second epochs into three stages: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.
-
Calculate the total time spent in each state, the number of episodes for each state, and the mean duration of each episode.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of different doses of Firazorexton with the vehicle control.
-
Caption: Experimental workflow for wake-promotion studies.
Protocol 2: Assessment of Anti-Cataplectic Effects
Objective: To determine the efficacy of this compound in suppressing cataplexy-like episodes in a narcoleptic mouse model.
Materials:
-
Same as Protocol 1.
-
High-fat, palatable food (e.g., chocolate) to induce cataplexy-like episodes.
-
Video recording equipment.
Methodology:
-
Animal Preparation and Acclimation:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Drug Administration:
-
Administer this compound or vehicle orally at the beginning of the dark phase.
-
-
Induction and Recording of Cataplexy-like Episodes:
-
Immediately after drug administration, introduce a novel and palatable food item, such as chocolate, into the cage to encourage emotional engagement and induce cataplexy-like episodes.
-
Simultaneously record EEG/EMG and video for at least 3 hours.
-
-
Data Analysis:
-
Identify cataplexy-like episodes based on the following criteria: behavioral immobility lasting at least 10 seconds, preceded by at least 40 seconds of wakefulness, and accompanied by a flat EMG signal and a theta-dominant EEG.
-
Quantify the number and total duration of cataplexy-like episodes.
-
Compare the effects of Firazorexton treatment to vehicle control using appropriate statistical tests (e.g., Mann-Whitney U test or t-test).
-
Caption: Workflow for assessing anti-cataplectic effects.
Conclusion
This compound has demonstrated significant potential in preclinical mouse models of narcolepsy by effectively promoting wakefulness, consolidating sleep-wake states, and suppressing cataplexy-like episodes. The protocols outlined above provide a framework for the continued investigation of this and other OX2R agonists. While the clinical development of Firazorexton (TAK-994) was halted due to liver toxicity in human trials, the preclinical findings remain valuable for understanding the therapeutic potential of OX2R agonism and for the development of safer, next-generation compounds for the treatment of narcolepsy.
References
- 1. TAK-994, a Novel Orally Available Brain-Penetrant Orexin 2 Receptor-Selective Agonist, Suppresses Fragmentation of Wakefulness and Cataplexy-Like Episodes in Mouse Models of Narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols: (2R,3R)-Firazorexton Calcium Mobilization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,3R)-Firazorexton, also known as TAK-994, is a potent and selective agonist for the orexin 2 receptor (OX2R), a G-protein coupled receptor (GPCR) predominantly expressed in the brain.[1][2] Orexin receptors, including OX1R and OX2R, are known to couple to the Gαq protein, initiating a signaling cascade that results in the mobilization of intracellular calcium.[3][4] This process is a hallmark of receptor activation and serves as a reliable method for assessing the potency and efficacy of receptor agonists.[3] This document provides a detailed protocol for conducting a calcium mobilization assay to characterize the activity of this compound on the human OX2R.
Signaling Pathway
Activation of the OX2R by an agonist like this compound initiates a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein Gαq. The activated Gαq, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This transient increase in intracellular Ca2+ can be detected using fluorescent calcium indicators.
Figure 1: OX2R-mediated Gαq signaling pathway leading to calcium mobilization.
Experimental Protocol
This protocol is designed for a 96-well plate format but can be adapted for other formats.
Materials and Reagents:
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human orexin 2 receptor (hOX2R).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Puromycin) to maintain receptor expression.
-
This compound (TAK-994): Prepare a stock solution in DMSO and serially dilute to the desired concentrations in assay buffer.
-
Calcium Indicator Dye: Fluo-4 AM or a similar fluorescent calcium indicator.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid.
-
Control Agonist: Orexin-A or a known OX2R agonist.
-
Control Antagonist (Optional): A known OX2R antagonist.
-
Black-walled, clear-bottom 96-well microplates.
-
Fluorescence Plate Reader: Equipped with bottom-read capabilities and injectors (e.g., FlexStation or FDSS).
Procedure:
-
Cell Plating:
-
One day prior to the assay, seed the hOX2R/CHO-K1 cells into black-walled, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Dye Loading:
-
On the day of the assay, prepare the calcium indicator dye loading solution according to the manufacturer's instructions. A typical loading solution consists of Fluo-4 AM dissolved in assay buffer.
-
Aspirate the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer at a concentration 5-fold higher than the final desired concentration.
-
Prepare control wells containing assay buffer only (for baseline) and a known OX2R agonist (for positive control).
-
-
Calcium Mobilization Measurement:
-
Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen calcium indicator (e.g., 494 nm excitation and 516 nm emission for Fluo-4).
-
Program the instrument to measure the fluorescence signal over time, typically for 90-120 seconds.
-
Establish a stable baseline fluorescence reading for approximately 15-20 seconds.
-
Add 25 µL of the prepared this compound dilutions or controls to the respective wells.
-
Continue to record the fluorescence signal for the remainder of the programmed time to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data by expressing the response as a percentage of the maximal response observed with a saturating concentration of a control agonist.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
-
Experimental Workflow
Figure 2: Workflow for the this compound calcium mobilization assay.
Data Presentation
The potency of this compound can be summarized in the following table. The EC50 value represents the concentration of the compound that elicits a half-maximal response.
| Compound | Cell Line | Assay Type | EC50 (nM) | Reference |
| This compound | hOX2R/CHO-K1 | Calcium Mobilization | 19 | |
| This compound | hOX2R/CHO-EA | β-arrestin Recruitment | 100 | |
| This compound | hOX2R/CHO-EA | ERK1/2 Phosphorylation | 170 |
Troubleshooting and Considerations
-
High Background Fluorescence: Ensure complete removal of the culture medium before dye loading. Wash cells gently with assay buffer if necessary.
-
Low Signal-to-Noise Ratio: Optimize cell seeding density and dye loading conditions. Ensure the health and viability of the cells.
-
Compound Insolubility: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid cell toxicity.
-
Receptor Desensitization: Pre-incubation with the agonist may lead to receptor desensitization. The assay should be designed to measure the initial calcium transient.
Conclusion
The calcium mobilization assay is a robust and reliable method for characterizing the pharmacological activity of OX2R agonists like this compound. This protocol provides a detailed framework for conducting such an assay, enabling researchers to determine the potency and efficacy of novel compounds targeting the orexin system. The provided signaling pathway and workflow diagrams offer a clear visual representation of the underlying biological processes and experimental steps involved.
References
Application Note: Measuring ERK1/2 Phosphorylation Induced by (2R,3R)-Firazorexton
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for quantifying the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) in response to treatment with (2R,3R)-Firazorexton (also known as TAK-994). This compound is a potent and selective orexin 2 receptor (OX2R) agonist that stimulates downstream signaling cascades, including the MAPK/ERK pathway.[1][2][3] Measuring ERK1/2 phosphorylation is a critical method for characterizing the functional activity of OX2R agonists. This application note includes a comprehensive protocol for a cell-based immunoassay, guidance on data analysis, and visual diagrams of the signaling pathway and experimental workflow.
Introduction
This compound is an orally active, brain-penetrant small molecule that acts as a selective agonist for the orexin 2 receptor (OX2R), with over 700-fold selectivity compared to the orexin 1 receptor (OX1R).[2][3] Orexin receptors are G protein-coupled receptors (GPCRs) that play a crucial role in regulating wakefulness, and their activation can trigger various intracellular signaling pathways. One of the key pathways activated by OX2R is the mitogen-activated protein kinase (MAPK) cascade, which results in the phosphorylation of ERK1/2.
The phosphorylation of ERK1/2 (at Thr202/Tyr204) is a widely accepted marker of pathway activation and serves as a robust readout for the functional consequences of GPCR activation. Assaying for phosphorylated ERK1/2 (p-ERK) allows for the quantitative determination of the potency and efficacy of OX2R agonists like Firazorexton. This protocol details a common and reliable method for this purpose, adaptable for various plate-based formats such as ELISA, HTRF, or AlphaScreen.
Signaling Pathway
This compound binds to and activates the OX2R on the cell surface. As a GPCR, the activated OX2R initiates a downstream signaling cascade that propagates through the cell, culminating in the activation of the MAPK pathway. This leads to the sequential phosphorylation and activation of Raf, MEK1/2, and finally ERK1/2. The phosphorylated ERK1/2 can then translocate to the nucleus to regulate gene expression related to cell proliferation, differentiation, and survival.
Figure 1. this compound Activated OX2R Signaling Pathway.
Quantitative Data Summary
Published studies have demonstrated that this compound induces ERK1/2 phosphorylation in a dose-dependent manner in Chinese Hamster Ovary (CHO) cells stably expressing the human OX2R (hOX2R). The potency of an agonist is typically expressed as the half-maximal effective concentration (EC₅₀).
| Compound | Cell Line | Assay Endpoint | EC₅₀ Value | Reference |
| This compound | hOX2R/CHO-EA | ERK1/2 Phosphorylation | 170 nM | |
| This compound | hOX2R/CHO-EA | ERK1/2 Phosphorylation | 19 nM | |
| This compound | hOX2R/CHO-EA | β-arrestin Recruitment | 100 nM | |
| This compound | hOX2R/CHO-K1 | Calcium Mobilization | 19 nM |
Note: The variation in reported EC₅₀ values can be attributed to differences in specific assay conditions, reagents, and cell batches.
Experimental Protocols
This section provides a detailed protocol for a cell-based ELISA to measure this compound-induced ERK1/2 phosphorylation. This protocol can be adapted for other immunoassays like TR-FRET.
Materials and Reagents
-
Cells: CHO or HEK293 cells stably expressing human OX2R (e.g., hOX2R/CHO-EA cells).
-
Culture Medium: Ham's F-12 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), Penicillin/Streptomycin, and a selection antibiotic (e.g., G418) if required.
-
Assay Plates: 96-well or 384-well clear, flat-bottom tissue culture-treated plates.
-
This compound: Prepare a concentrated stock solution (e.g., 10 mM) in DMSO and store at -20°C.
-
Starvation Medium: Base culture medium (e.g., Ham's F-12) without FBS, supplemented with 0.1% Bovine Serum Albumin (BSA).
-
Lysis Buffer: Commercially available cell lysis buffer compatible with immunoassays (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Wash Buffer: Phosphate-Buffered Saline (PBS) with 0.1% Tween-20.
-
Detection Kit: A validated phospho-ERK1/2 (Thr202/Tyr204) and Total ERK1/2 assay kit (e.g., ELISA, TR-FRET). These kits typically include:
-
Coated microplates (for ELISA)
-
Primary antibodies (anti-p-ERK and anti-Total ERK)
-
HRP-conjugated secondary antibody (for ELISA)
-
Substrate (e.g., TMB for ELISA)
-
Stop Solution (e.g., H₂SO₄ for ELISA)
-
Experimental Workflow Diagram
References
Application Notes and Protocols for In Vivo Administration of (2R,3R)-Firazorexton (TAK-994) for Sleep Studies
For Research Use Only. Not for human or veterinary use.
Introduction
(2R,3R)-Firazorexton, also known as TAK-994, is a potent and selective oral agonist of the orexin 2 receptor (OX2R). The orexin system is a key regulator of sleep and wakefulness, and OX2R agonists have been investigated for their potential to treat hypersomnia disorders such as narcolepsy.[1] Firazorexton demonstrated significant wake-promoting effects in both preclinical animal models and in clinical trials with patients suffering from narcolepsy type 1.[2][3] However, the clinical development of Firazorexton was discontinued due to observations of drug-induced liver injury in a Phase 2 trial.[3]
These application notes provide a comprehensive overview of the in vivo administration of this compound for sleep studies, summarizing available data and providing detailed experimental protocols for researchers investigating the orexin system.
Data Presentation
Preclinical Data Summary
The following table summarizes the quantitative and qualitative data from in vivo preclinical studies of this compound in mouse models.
| Animal Model | Dosage (mg/kg) | Administration Route | Key Findings on Sleep/Wake Architecture | Reference |
| Orexin/ataxin-3 mice | 3 and 10 | Oral (p.o.) | Significantly increased total wakefulness time. Decreased total NREM and REM sleep time. Ameliorated fragmentation of wakefulness with fewer and longer wake episodes. | [4] |
| C57BL/6J mice | 30 | Oral (p.o.) | Significantly increased total wakefulness time. | |
| Orexin/ataxin-3 mice | Not specified | Oral (p.o.), chronic dosing for 14 days | Wake-promoting effects were maintained without evidence of sleep rebound. |
Clinical Data Summary
The following table summarizes the key efficacy data from a Phase 2 clinical trial of this compound in patients with narcolepsy type 1.
| Parameter | Placebo | 30 mg BID | 90 mg BID | 180 mg BID |
| Mean Change from Baseline in MWT Sleep Latency (minutes) | -2.5 | +23.9 | +27.4 | +32.6 |
| Mean Change from Baseline in Epworth Sleepiness Scale (ESS) Score | -2.1 | -12.2 | -13.5 | -15.1 |
| Weekly Cataplexy Rate at Week 8 | 5.83 | 0.27 | 1.14 | 0.88 |
BID: twice daily; MWT: Maintenance of Wakefulness Test; ESS: Epworth Sleepiness Scale.
Signaling Pathway
This compound is a selective agonist for the orexin 2 receptor (OX2R), a G-protein coupled receptor. Upon binding, it primarily activates the Gq signaling cascade, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events lead to neuronal depolarization and increased excitability, promoting a state of wakefulness.
Experimental Protocols
In Vivo Administration of this compound in Mice
This protocol describes the oral administration of this compound to mice for the evaluation of its effects on sleep-wake architecture.
Materials:
-
This compound (TAK-994)
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles (20-22 gauge, curved)
-
Syringes (1 ml)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
On the day of the experiment, prepare a homogenous suspension of this compound in the chosen vehicle.
-
Vortex or sonicate the suspension to ensure uniform distribution of the compound.
-
The concentration of the dosing solution should be calculated based on the desired dosage (e.g., 3, 10, or 30 mg/kg) and a standard dosing volume (e.g., 10 ml/kg).
-
-
Animal Handling and Dosing:
-
Weigh each mouse immediately before dosing to determine the precise volume of the suspension to be administered.
-
Administer the this compound suspension or vehicle via oral gavage. This is typically performed at the beginning of the animal's active phase (dark cycle) to assess the wake-promoting effects.
-
Handle the animals gently to minimize stress, which can independently affect sleep patterns.
-
-
Post-Administration Monitoring:
-
Following administration, return the mice to their home cages equipped for EEG/EMG recording.
-
Monitor the animals for any signs of distress or adverse reactions.
-
Surgical Implantation of EEG/EMG Electrodes in Mice
This is a representative protocol for the surgical implantation of electrodes for chronic sleep recordings. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.
Materials:
-
Stereotaxic frame
-
Anesthesia system (e.g., isoflurane)
-
Surgical drill
-
Stainless steel screw electrodes for EEG
-
Teflon-coated stainless steel wires for EMG
-
Dental cement
-
Suturing material
Procedure:
-
Anesthesia and Stereotaxic Fixation:
-
Anesthetize the mouse with isoflurane (or another appropriate anesthetic).
-
Secure the head of the anesthetized mouse in a stereotaxic frame.
-
-
Surgical Incision and Electrode Placement:
-
Make a midline incision on the scalp to expose the skull.
-
Drill small burr holes through the skull over the frontal and parietal cortices for the placement of EEG screw electrodes.
-
Gently screw the electrodes into the burr holes, ensuring they make contact with the dura mater but do not penetrate the brain tissue.
-
-
EMG Electrode Implantation:
-
Insert the tips of the Teflon-coated wires into the nuchal (neck) muscles to record EMG activity.
-
-
Securing the Electrode Assembly:
-
Connect the EEG and EMG electrodes to a headmount connector.
-
Secure the entire assembly to the skull using dental cement.
-
-
Post-Surgical Care and Recovery:
-
Suture the scalp incision.
-
Provide appropriate post-operative analgesia and care.
-
Allow the animals a recovery period of at least one week before commencing sleep recording experiments.
-
Experimental Workflow for Sleep Studies
The following diagram outlines a typical workflow for an in vivo sleep study involving the administration of this compound.
Data Acquisition and Analysis
-
EEG/EMG Recording:
-
Connect the animal's headmount to a recording system.
-
Record EEG and EMG signals continuously for at least 24 hours post-administration.
-
A sampling rate of at least 200 Hz is recommended.
-
-
Sleep Stage Scoring:
-
Divide the recordings into 10-second epochs.
-
Score each epoch as Wake, Non-Rapid Eye Movement (NREM) sleep, or Rapid Eye Movement (REM) sleep based on standard criteria for rodent sleep (EEG amplitude and frequency, and EMG activity).
-
-
Quantitative Analysis:
-
Calculate the total time spent in each sleep stage.
-
Determine the number and duration of sleep/wake bouts.
-
Analyze sleep latency (time to the first episode of NREM sleep).
-
Perform spectral analysis of the EEG signal (e.g., delta power during NREM sleep).
-
Safety Precautions
Researchers should be aware that the clinical development of this compound was terminated due to hepatotoxicity. While this was observed in a clinical setting, appropriate safety measures and monitoring should be considered in any long-term preclinical studies. Standard laboratory safety protocols should be followed when handling the compound.
References
- 1. Orexin 2 receptor–selective agonist danavorexton improves narcolepsy phenotype in a mouse model and in human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAK-994, a Novel Orally Available Brain-Penetrant Orexin 2 Receptor-Selective Agonist, Suppresses Fragmentation of Wakefulness and Cataplexy-Like Episodes in Mouse Models of Narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral Orexin Receptor 2 Agonist in Narcolepsy Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The orexin receptor 2 (OX2R)-selective agonist TAK-994 increases wakefulness without affecting cerebrospinal fluid orexin levels in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (2R,3R)-Firazorexton in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,3R)-Firazorexton, also known as TAK-994, is a potent and selective orally active agonist of the orexin 2 receptor (OX2R).[1][2] Orexin neuropeptides and their receptors are key regulators of sleep-wake states, and OX2R agonists are being investigated for the treatment of narcolepsy and other hypersomnia disorders.[1][2] These application notes provide detailed protocols for the preparation and use of this compound solutions in cell culture experiments, enabling researchers to investigate its mechanism of action and cellular effects.
Mechanism of Action
This compound selectively binds to and activates the OX2R, a G-protein coupled receptor (GPCR). This activation initiates downstream signaling cascades, including the mobilization of intracellular calcium, recruitment of β-arrestin, and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1]
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the in vitro potency of this compound in Chinese Hamster Ovary (CHO) cells stably expressing the human orexin 2 receptor (hOX2R).
| Assay | Cell Line | EC50 | Reference |
| Calcium Mobilization | hOX2R/CHO-K1 | 19 nM | |
| β-Arrestin Recruitment | hOX2R/CHO-EA | 100 nM | |
| ERK1/2 Phosphorylation | hOX2R/CHO-EA | 170 nM |
In Vitro Cytotoxicity of this compound
Studies investigating potential drug-induced liver injury (DILI) have provided insights into the in vitro cytotoxicity of this compound in hepatic cell culture systems.
| Assay | Finding | Reference |
| Cytotoxicity | >100x Cmax/IC50 | |
| Mitochondrial Toxicity | >100x Cmax/IC50 | |
| Bile Salt Efflux Pump Inhibition | >20x Css, avg/IC50 |
These findings indicate a wide margin for intrinsic drug-induced liver injury mechanisms in vitro.
Experimental Protocols
Preparation of this compound Stock Solution
This compound has limited solubility in aqueous solutions. A concentrated stock solution in dimethyl sulfoxide (DMSO) is recommended.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a stock solution concentration of 1-10 mM. This compound is sparingly soluble in DMSO at 1-10 mg/mL.
-
Vortex the tube until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions for Cell Culture
Working solutions should be prepared fresh for each experiment by diluting the DMSO stock solution in the appropriate cell culture medium.
Protocol:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Serially dilute the stock solution in serum-free or complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
Calcium Mobilization Assay
This protocol describes a method to measure the increase in intracellular calcium concentration following OX2R activation by this compound.
Cell Line: CHO-K1 cells stably expressing human OX2R (hOX2R/CHO-K1).
Materials:
-
hOX2R/CHO-K1 cells
-
Cell culture medium (e.g., Ham's F-12K with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Black, clear-bottom 96-well microplates
-
Fluorescence plate reader
Protocol:
-
Cell Seeding: Seed hOX2R/CHO-K1 cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the wells and wash once with assay buffer.
-
Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C.
-
-
Washing: Gently wash the cells twice with assay buffer to remove excess dye.
-
Compound Addition: Add the prepared working solutions of this compound (and controls) to the wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4). Record the fluorescence over time to capture the calcium flux.
ERK1/2 Phosphorylation Assay
This protocol outlines a method to detect the phosphorylation of ERK1/2 in response to OX2R activation.
Cell Line: CHO cells stably expressing human OX2R (hOX2R/CHO-EA).
Materials:
-
hOX2R/CHO-EA cells
-
Cell culture medium
-
Serum-free medium for starvation
-
This compound working solutions
-
Cell lysis buffer
-
Phospho-ERK1/2 and total ERK1/2 antibodies
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore)
-
Detection reagents (e.g., chemiluminescent substrate, fluorescent plate reader)
-
Western blot equipment or plate-based immunoassay system
Protocol:
-
Cell Seeding and Starvation: Seed hOX2R/CHO-EA cells in multi-well plates. Once they reach 70-80% confluency, replace the growth medium with serum-free medium and incubate for 12-24 hours to reduce basal ERK phosphorylation.
-
Compound Treatment: Add this compound working solutions to the cells and incubate for a predetermined time (e.g., 5-30 minutes) at 37°C.
-
Cell Lysis: Aspirate the medium and add ice-cold lysis buffer to each well. Incubate on ice to ensure complete cell lysis.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Detection:
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-ERK1/2 and total ERK1/2. Visualize with appropriate secondary antibodies and detection reagents.
-
Plate-Based Immunoassay (e.g., ELISA, TR-FRET): Follow the manufacturer's instructions for the specific assay kit.
-
β-Arrestin Recruitment Assay
This protocol describes a method to measure the recruitment of β-arrestin to the activated OX2R.
Cell Line: A cell line engineered to report β-arrestin recruitment to OX2R (e.g., using enzyme fragment complementation, such as the PathHunter® assay).
Materials:
-
Engineered reporter cell line
-
Cell culture medium
-
This compound working solutions
-
Assay reagents specific to the reporter system (e.g., substrate for the complemented enzyme)
-
Luminometer or appropriate plate reader
Protocol:
-
Cell Seeding: Seed the reporter cells in white, solid-bottom multi-well plates according to the assay manufacturer's recommendations.
-
Compound Addition: Add the this compound working solutions to the wells.
-
Incubation: Incubate the plates for the time specified by the assay manufacturer (typically 60-90 minutes) at 37°C.
-
Detection: Add the detection reagents and measure the signal (e.g., luminescence) using a plate reader. The signal intensity will be proportional to the extent of β-arrestin recruitment.
Mandatory Visualization
Caption: OX2R Signaling Pathway Activated by this compound.
References
Application Notes and Protocols: Electrophysiology Studies of (2R,3R)-Firazorexton on Orexin Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,3R)-Firazorexton (also known as TAK-994) is a potent and selective orexin 2 receptor (OX2R) agonist that has been investigated for its potential therapeutic applications in sleep disorders like narcolepsy.[1][2] Orexin neurons, located primarily in the lateral hypothalamus, are central to the regulation of wakefulness, and their activation leads to an excitatory state.[3] Understanding the direct electrophysiological effects of Firazorexton on these neurons is crucial for elucidating its mechanism of action and predicting its physiological and potential therapeutic outcomes.
These application notes provide a summary of the known pharmacology of Firazorexton, outline detailed protocols for conducting electrophysiology studies on orexin neurons, and present the expected signaling pathways activated by this novel OX2R agonist. While direct, peer-reviewed electrophysiological data on the application of Firazorexton to orexin neurons is not yet widely available, this document synthesizes information on orexin receptor signaling and general electrophysiology of orexin neurons to guide future research.
Quantitative Data Presentation
This compound is a selective agonist for the orexin 2 receptor (OX2R), with over 700-fold selectivity compared to the orexin 1 receptor (OX1R).[2][4] Its agonistic activity has been characterized through various in vitro assays, as summarized in the table below. These data indicate that Firazorexton potently activates downstream signaling cascades of the OX2R.
| Parameter | Cell Line | Value | Reference |
| EC50 (Calcium Mobilization) | hOX2R/CHO-K1 cells | 19 nM | |
| EC50 (IP1 Accumulation) | hOX2R/CHO-EA cells | 16 nM | |
| EC50 (β-arrestin Recruitment) | hOX2R/CHO-EA cells | 4.5 nM - 100 nM | |
| EC50 (ERK1/2 Phosphorylation) | hOX2R/CHO-EA cells | 19 nM - 170 nM | |
| EC50 (CREB Phosphorylation) | hOX2R/CHO-EA cells | 2.9 nM | |
| Selectivity (OX2R vs. OX1R) | CHO-K1 cells | >700-fold |
Signaling Pathways and Experimental Workflows
Orexin 2 Receptor (OX2R) Signaling Pathway
Activation of the OX2R by an agonist like Firazorexton is expected to initiate a G-protein-coupled signaling cascade. In neurons, this typically involves the coupling to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream effects that result in neuronal depolarization and increased excitability. This can occur through the inhibition of K+ channels and the activation of non-selective cation channels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Firazorexton - Wikipedia [en.wikipedia.org]
- 3. The Wake-Promoting Hypocretin–Orexin Neurons Are in an Intrinsic State of Membrane Depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. firazorexton | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
Application Notes and Protocols for Assessing (2R,3R)-Firazorexton Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,3R)-Firazorexton (also known as TAK-994) is a potent and selective orexin 2 receptor (OX2R) agonist that has been investigated for the treatment of narcolepsy.[1][2] Orexin signaling plays a critical role in the promotion and maintenance of wakefulness.[1] Narcolepsy Type 1 is characterized by a significant loss of orexin-producing neurons, leading to excessive daytime sleepiness (EDS) and cataplexy, the sudden loss of muscle tone triggered by strong emotions.[1][3] As an OX2R agonist, Firazorexton aims to mimic the function of endogenous orexins to alleviate these symptoms.
These application notes provide detailed protocols for key behavioral assays to assess the efficacy of this compound in preclinical models. The focus is on assays that measure wakefulness, sleep architecture, and cataplexy-like behaviors, which are the primary endpoints for evaluating the therapeutic potential of this compound.
Mechanism of Action: Orexin 2 Receptor Agonism
This compound is an orally active and brain-penetrant agonist of the orexin type 2 receptor (OX2R). It demonstrates high selectivity for OX2R over the orexin 1 receptor (OX1R). The activation of OX2R is known to be crucial for promoting and stabilizing wakefulness. In preclinical studies, Firazorexton has been shown to increase wakefulness and suppress cataplexy-like episodes in mouse models of narcolepsy.
Key Behavioral Assays and Protocols
The following sections detail the experimental protocols for assessing the efficacy of this compound in rodent models of narcolepsy. Orexin neuron-ablated mouse models, such as orexin/ataxin-3 or orexin-tTA;TetO-DTA mice, are recommended as they closely mimic the underlying pathology of human narcolepsy.
Assessment of Wakefulness and Sleep-Wake Architecture
This assay evaluates the primary efficacy of Firazorexton in promoting wakefulness and consolidating sleep-wake patterns.
Experimental Workflow:
Protocol:
-
Animal Model: Utilize adult male orexin neuron-ablated mice (e.g., orexin/ataxin-3 transgenic mice) and wild-type littermates as controls.
-
Surgical Preparation:
-
Anesthetize mice and implant electroencephalogram (EEG) and electromyogram (EMG) electrodes for polysomnographic recording.
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EEG electrodes are placed over the cortex, and EMG electrodes are inserted into the nuchal muscles.
-
Allow a recovery period of at least one week.
-
-
Habituation: Acclimate the animals to the recording chambers and tethered setup for several days before baseline recordings.
-
Recording:
-
Record baseline EEG/EMG data for 24-48 hours to establish normal sleep-wake patterns.
-
Administer this compound or vehicle orally at the beginning of the dark (active) phase.
-
Record EEG/EMG continuously for the next 24 hours.
-
-
Data Analysis:
-
Score the recordings in 10-second epochs as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep.
-
Calculate the total time spent in each state.
-
Determine the number and average duration of wake and sleep bouts to assess sleep-wake fragmentation.
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Measure the latency to the first episode of NREM sleep after drug administration.
-
Quantitative Data Summary:
| Dose of Firazorexton (oral) | Total Wake Time (in 6h post-dose) | Change in NREM Sleep Time | Change in REM Sleep Time | Reference |
| Vehicle | Baseline | Baseline | Baseline | |
| 3 mg/kg | Significantly Increased | Significantly Decreased | Significantly Decreased | |
| 10 mg/kg | Significantly Increased | Significantly Decreased | Significantly Decreased | |
| 30 mg/kg | Significantly Increased | Significantly Decreased | Significantly Decreased |
Note: Specific quantitative values (mean ± SEM) should be extracted from the primary literature for detailed comparison.
Cataplexy Assessment
This assay is crucial for evaluating the efficacy of Firazorexton in managing cataplexy, a hallmark symptom of narcolepsy.
Protocol:
-
Animal Model and Recording Setup: Use orexin neuron-ablated mice with implanted EEG/EMG electrodes as described above.
-
Induction of Cataplexy: To increase the frequency of cataplexy-like episodes for robust analysis, a positive emotional trigger can be introduced. Presenting novel or palatable food, such as chocolate, is a common method.
-
Procedure:
-
Administer this compound or vehicle.
-
After a set pre-treatment time (e.g., 30-60 minutes), introduce the positive stimulus (e.g., a small piece of chocolate) into the cage.
-
Record EEG/EMG and video simultaneously for a defined period (e.g., 1-4 hours).
-
-
Data Analysis:
-
Identify cataplexy-like episodes based on the consensus criteria for murine cataplexy:
-
An abrupt episode of nuchal atonia (loss of muscle tone on EMG) lasting at least 10 seconds.
-
The mouse remains immobile during the episode (confirmed by video).
-
Theta-dominant EEG activity during the episode.
-
Preceded by at least 40 seconds of continuous wakefulness.
-
-
Quantify the number and total duration of cataplexy-like episodes.
-
Quantitative Data Summary:
| Dose of Firazorexton (oral) | Number of Cataplexy-Like Episodes | Total Duration of Cataplexy (s) | Reference |
| Vehicle | Baseline | Baseline | |
| 3 mg/kg | Significantly Reduced | Significantly Reduced | |
| 10 mg/kg | Significantly Reduced | Significantly Reduced |
Note: Data represents the effect on chocolate-induced cataplexy-like episodes.
Assessment of Motor Coordination (Rotarod Test)
This assay is important for assessing potential adverse effects of Firazorexton on motor coordination and balance.
Protocol:
-
Apparatus: A standard rotarod apparatus for mice with a rotating rod that can be set to a constant or accelerating speed.
-
Acclimation and Training:
-
Acclimate the mice to the testing room for at least 30-60 minutes.
-
Train the mice on the rotarod at a low, constant speed (e.g., 4-5 RPM) for a few minutes on the day before testing to familiarize them with the apparatus.
-
-
Testing Procedure:
-
Place the mouse on the rotarod, which is set to an accelerating speed (e.g., from 4 to 40 RPM over 300 seconds).
-
Record the latency to fall from the rod.
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If a mouse clings to the rod and makes a full passive rotation, this is also counted as a fall.
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Perform 2-3 trials with an inter-trial interval of at least 15 minutes.
-
-
Data Analysis: The primary endpoint is the latency to fall from the rod. An increase in this latency suggests improved motor coordination, while a decrease may indicate impairment.
Assessment of Muscle Strength (Grip Strength Test)
This assay measures forelimb and/or hindlimb muscle strength to detect any potential muscle weakness as a side effect.
Protocol:
-
Apparatus: A grip strength meter equipped with a wire grid or bar.
-
Procedure:
-
Forelimb Grip Strength: Hold the mouse by the tail and lower it towards the grid, allowing only its forepaws to grasp the grid. Gently pull the mouse away from the grid in a horizontal direction until its grip is released. The meter records the peak force exerted.
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Combined Forelimb and Hindlimb Grip Strength: Lower the mouse so that all four paws grasp the grid. Pull the mouse horizontally away from the grid and record the peak force.
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Conduct 3-5 trials for each measurement.
-
-
Data Analysis: The peak force (in grams or Newtons) is the primary measure. This value is often normalized to the mouse's body weight.
Data Interpretation and Conclusion
The collective data from these assays will provide a comprehensive profile of this compound's efficacy and potential side effects.
Logical Relationship of Assays:
A successful efficacy profile for this compound would be characterized by a significant, dose-dependent increase in consolidated wakefulness and a reduction in cataplexy-like episodes in narcoleptic animal models. Ideally, these therapeutic effects would be observed at doses that do not impair motor coordination on the rotarod test or reduce muscle strength in the grip strength test. The data gathered using these protocols will be instrumental in determining the therapeutic window and overall potential of this compound for the treatment of narcolepsy.
References
Application Notes and Protocols for In Vivo Studies of (2R,3R)-Firazorexton
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design and evaluation of (2R,3R)-Firazorexton, a selective orexin type 2 receptor (OX2R) agonist. The protocols outlined below are intended to serve as a foundational framework for preclinical studies aimed at characterizing the pharmacokinetic (PK), pharmacodynamic (PD), and safety profiles of this compound.
Introduction
This compound (also known as TAK-994) is an orally active, brain-penetrant small molecule that acts as a selective agonist for the orexin type 2 receptor (OX2R), with over 700-fold selectivity compared to the orexin type 1 receptor (OX1R)[1][2]. The orexin system is a key regulator of sleep and wakefulness, and activation of OX2R is known to promote wakefulness[3][4][5]. As such, this compound has been investigated for its therapeutic potential in treating narcolepsy.
In vivo studies in mice have demonstrated that oral administration of this compound increases total wakefulness time while decreasing non-rapid eye movement (NREM) and rapid eye movement (REM) sleep. Despite promising efficacy, clinical development was halted during Phase 2 trials due to observations of drug-induced liver injury (hepatotoxicity). This underscores the critical need for careful and thorough preclinical evaluation, with a particular focus on safety and toxicology.
These application notes will detail the essential protocols for conducting in vivo studies on this compound, from initial pharmacokinetic profiling to efficacy and safety assessments.
Signaling Pathway
This compound exerts its effects by binding to and activating OX2R, a G-protein coupled receptor. This activation initiates a downstream signaling cascade that includes the mobilization of intracellular calcium and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are part of the MAPK/ERK pathway.
Experimental Protocols
A rigorous in vivo experimental design is crucial for obtaining reliable and translatable data. The following protocols are based on established methodologies in preclinical research.
The overall workflow for the in vivo evaluation of this compound should follow a logical progression from pharmacokinetic and pharmacodynamic characterization to efficacy and safety studies.
References
- 1. Firazorexton - Wikipedia [en.wikipedia.org]
- 2. firazorexton | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TAK-925, an orexin 2 receptor-selective agonist, shows robust wake-promoting effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for (2R,3R)-Firazorexton in CNS Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,3R)-Firazorexton, also known as TAK-994, is a potent and selective orally active agonist for the orexin 2 receptor (OX2R).[1] Orexin neuropeptides, produced in the lateral hypothalamus, are crucial for regulating wakefulness, and their deficiency leads to narcolepsy type 1.[1][2] As a selective OX2R agonist, this compound was developed as a potential therapeutic agent for narcolepsy by targeting the underlying pathophysiology of the disorder.[1] Preclinical studies in various animal models demonstrated its efficacy in promoting wakefulness and reducing narcolepsy-like symptoms.[1]
However, it is critical to note that the clinical development of this compound was discontinued in October 2021 due to observations of drug-induced liver injury in Phase 2 clinical trials. This adverse effect is considered unlikely to be a direct result of its on-target OX2R agonism. Despite its discontinuation for clinical use, this compound remains a valuable tool for preclinical research aimed at understanding the role of OX2R in the central nervous system (CNS) and for the development of safer orexin-based therapeutics. These application notes provide an overview of its utility in CNS research and detailed protocols for its use in key experimental paradigms.
Data Presentation
In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| OX2R Activation (EC₅₀) | Recombinant human OX2R | 19 nM | |
| Selectivity against OX1R | Recombinant human OX1R/OX2R | >700-fold | |
| Calcium Mobilization (EC₅₀) | hOX2R/CHO-K1 cells | 19 nM | |
| β-Arrestin Recruitment (EC₅₀) | hOX2R/CHO-EA cells | 100 nM | |
| ERK1/2 Phosphorylation (EC₅₀) | hOX2R/CHO-EA cells | 170 nM |
In Vivo Efficacy of this compound in a Mouse Model of Narcolepsy
| Animal Model | Administration Route | Dose | Effect | Reference |
| Orexin/ataxin-3 mice | Oral | 3-10 mg/kg | Ameliorated narcolepsy-like symptoms | |
| C57BL/6J mice | Oral | 30 mg/kg | Increased total wakefulness time |
Signaling Pathway
Activation of the orexin 2 receptor (OX2R) by this compound initiates a cascade of intracellular signaling events. As a G protein-coupled receptor (GPCR), OX2R primarily couples to Gq and Gi/o proteins. The Gq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events ultimately lead to downstream effects, including the phosphorylation of extracellular signal-regulated kinases (ERK1/2). Additionally, agonist binding can induce the recruitment of β-arrestin, which is involved in receptor desensitization and internalization, as well as initiating G protein-independent signaling.
Experimental Protocols
In Vitro Assays
1. Calcium Mobilization Assay
This protocol is designed to measure the increase in intracellular calcium concentration in response to OX2R activation by this compound.
Methodology:
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Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human orexin 2 receptor (hOX2R/CHO-K1) in appropriate growth medium.
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at a suitable density and allow them to adhere overnight.
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Dye Loading: Wash the cells with a buffered saline solution and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 1 hour at 37°C.
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Compound Addition: Prepare serial dilutions of this compound in the assay buffer. Add the compound solutions to the wells.
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Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: Plot the change in fluorescence against the log concentration of this compound to determine the EC₅₀ value.
2. ERK1/2 Phosphorylation Assay (Western Blot)
This protocol details the detection of phosphorylated ERK1/2 as a downstream marker of OX2R activation.
Methodology:
-
Cell Treatment: Plate hOX2R expressing cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation. Treat the cells with varying concentrations of this compound for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
Densitometry: Quantify the band intensities to determine the concentration-dependent effect of this compound on ERK1/2 phosphorylation.
In Vivo Assays
1. Assessment of Wakefulness in a Mouse Model of Narcolepsy
This protocol describes the procedure for evaluating the wake-promoting effects of this compound in orexin-deficient mice.
Methodology:
-
Animal Model: Use a validated mouse model of narcolepsy, such as the orexin/ataxin-3 transgenic mouse line, which exhibits progressive loss of orexin neurons.
-
Surgical Implantation: Surgically implant electroencephalogram (EEG) and electromyogram (EMG) electrodes for sleep-wake state recording. Allow for a sufficient recovery period.
-
Baseline Recording: Record baseline EEG/EMG for at least 24 hours to establish normal sleep-wake patterns.
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Drug Administration: Prepare a formulation of this compound for oral administration. Administer the compound or vehicle control via oral gavage at the beginning of the dark (active) phase.
-
Post-Dose Recording: Record EEG/EMG for at least 24 hours following drug administration.
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Sleep Scoring: Manually or automatically score the EEG/EMG recordings into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.
-
Data Analysis: Quantify the time spent in each state and analyze the effects of this compound on total wake time, sleep architecture, and sleep-wake fragmentation.
2. Assessment of Cataplexy-like Episodes in Mice
This protocol outlines a method to assess the effect of this compound on cataplexy-like episodes in a narcoleptic mouse model.
Methodology:
-
Animal Model and Recording Setup: Use orexin-deficient mice with implanted EEG/EMG electrodes as described above.
-
Induction of Cataplexy: Cataplexy-like episodes can be induced or their frequency increased by positive emotional stimuli, such as the presentation of a highly palatable food (e.g., chocolate).
-
Experimental Procedure:
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Administer this compound or vehicle orally.
-
After a set period, introduce the palatable food to the cage.
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Simultaneously record video and EEG/EMG.
-
-
Behavioral Scoring: Manually score the video recordings for cataplexy-like episodes, which are characterized by sudden behavioral arrest and muscle atonia, often with the head or body dropping to the cage floor, while the EEG shows a wake-like pattern.
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Data Analysis: Quantify the number and duration of cataplexy-like episodes and compare the effects between the drug-treated and vehicle-treated groups.
Conclusion
This compound is a potent and selective OX2R agonist that has demonstrated significant wake-promoting and anti-cataplectic effects in preclinical models of narcolepsy. While its clinical development was halted due to safety concerns related to liver toxicity, it remains a valuable pharmacological tool for CNS research. The protocols provided herein offer a framework for utilizing this compound to investigate the role of OX2R signaling in various physiological and pathological processes within the central nervous system. Researchers using this compound should be mindful of its potential for off-target effects and interpret findings accordingly.
References
Troubleshooting & Optimization
(2R,3R)-Firazorexton solubility and stability issues in DMSO
Welcome to the technical support center for (2R,3R)-Firazorexton (also known as TAK-994). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of this compound in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).
Q2: What is the reported solubility of this compound in DMSO?
A2: There are varying reports on the solubility of this compound in DMSO. Some sources indicate a high solubility of up to 200 mg/mL, which may require sonication to achieve full dissolution.[1][2] Other sources classify it as sparingly soluble in DMSO, in the range of 1-10 mg/mL. Given this discrepancy, it is advisable to perform a solubility test to determine the optimal concentration for your specific experimental needs.
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: To prepare a stock solution, it is crucial to use anhydrous, high-purity DMSO to minimize water content, which can affect compound solubility and stability.[3] For a detailed step-by-step guide, please refer to the Experimental Protocols section.
Q4: How should I store the solid compound and DMSO stock solutions of this compound?
A4: Solid this compound should be stored in a dry, dark place. Short-term storage at 0-4°C (days to weeks) and long-term storage at -20°C (months to years) are recommended.[4] DMSO stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months for optimal stability.[1]
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective orexin 2 receptor (OX2R) agonist. It activates the OX2R, leading to downstream signaling cascades, including increased intracellular calcium levels and phosphorylation of the extracellular signal-regulated kinase (ERK).
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound in DMSO
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Concentration Exceeds Solubility Limit | Prepare a dilution series to determine the maximum soluble concentration. Start with a lower concentration (e.g., 1 mg/mL) and gradually increase. | The compound dissolves completely at a lower concentration, establishing the practical solubility limit for your experimental conditions. |
| Low Quality or Hydrated DMSO | Use a fresh, unopened bottle of high-purity, anhydrous DMSO. DMSO is highly hygroscopic and absorbed water can reduce solubility. | The compound dissolves readily in fresh, anhydrous DMSO. |
| Insufficient Mixing/Agitation | Vortex the solution for several minutes. If undissolved particles remain, sonicate the vial in a water bath for 10-15 minutes. | The compound fully dissolves, resulting in a clear solution. |
| Low Temperature | Gently warm the solution in a 37°C water bath for 5-10 minutes with intermittent vortexing. | Increased temperature enhances the dissolution of the compound. |
Issue 2: Precipitation Observed in DMSO Stock Solution Upon Storage
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Freeze-Thaw Cycles | Aliquot the stock solution into single-use vials after preparation to minimize the number of freeze-thaw cycles. | Aliquoting prevents repeated temperature fluctuations that can lead to precipitation. |
| Storage at Improper Temperature | Store stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage. | Proper low-temperature storage maintains the integrity of the solution. |
| Solution Supersaturation | If precipitation occurs even with proper storage, the initial concentration may have been too high. Prepare a new stock solution at a slightly lower concentration. | A lower concentration stock solution remains stable and free of precipitate during storage. |
| Water Absorption | Ensure vials are tightly sealed to prevent moisture from entering. Use vials with PTFE-lined caps for a better seal. | Protecting the solution from atmospheric moisture helps maintain compound stability. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₅F₃N₂O₄S | MedKoo Biosciences |
| Molecular Weight | 470.51 g/mol | MedKoo Biosciences |
| Solubility in DMSO | Up to 200 mg/mL (may require sonication) | MedchemExpress |
| Solubility in DMSO | 1-10 mg/mL (Sparingly Soluble) | Cayman Chemical |
| Recommended Storage (Solid) | Short-term: 0-4°C; Long-term: -20°C | MedKoo Biosciences |
| Recommended Storage (DMSO Stock) | Short-term (-20°C): ≤ 1 month; Long-term (-80°C): ≤ 6 months | MedchemExpress |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
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This compound powder
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High-purity, anhydrous DMSO
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Sterile microcentrifuge tubes or amber glass vials
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Calibrated balance
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Vortex mixer
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Sonicator (optional)
Procedure:
-
Equilibrate the this compound powder and anhydrous DMSO to room temperature.
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Weigh the desired amount of this compound powder and transfer it to a sterile vial.
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Add the calculated volume of anhydrous DMSO to achieve the desired concentration.
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Cap the vial tightly and vortex for 2-5 minutes.
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Visually inspect the solution for any undissolved particles.
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If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes, or gently warm to 37°C with intermittent vortexing.
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Once a clear solution is obtained, aliquot it into single-use, tightly sealed vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Assessment of this compound Stability in DMSO by HPLC
Objective: To determine the stability of this compound in a DMSO stock solution over time under different storage conditions.
Materials:
-
Prepared 10 mM stock solution of this compound in anhydrous DMSO
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HPLC system with a UV detector
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C18 reverse-phase HPLC column
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Acetonitrile (ACN), HPLC grade
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Water, HPLC grade
-
Formic acid (optional, for mobile phase modification)
-
Incubators/refrigerators/freezers set to desired storage temperatures (e.g., Room Temperature, 4°C, -20°C)
Procedure:
-
Time-Zero (T₀) Analysis: Immediately after preparing the 10 mM stock solution, dilute an aliquot to a suitable concentration for HPLC analysis (e.g., 100 µM) with the initial mobile phase composition. Inject this sample into the HPLC system to obtain the initial peak area, which represents 100% stability.
-
Sample Storage: Store the remaining aliquots of the 10 mM stock solution under the desired temperature conditions.
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Time-Point Analysis: At predetermined time points (e.g., 24 hours, 7 days, 1 month), retrieve one aliquot from each storage condition.
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Allow the aliquot to thaw completely and equilibrate to room temperature.
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Prepare the sample for HPLC analysis by diluting it in the same manner as the T₀ sample.
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Inject the sample into the HPLC and record the peak area of the parent compound.
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Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T₀ peak area. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
Visualizations
Caption: A workflow for troubleshooting solubility issues of this compound in DMSO.
Caption: A diagram of the signaling pathway activated by this compound.
References
troubleshooting inconsistent results in (2R,3R)-Firazorexton experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in experiments involving the selective orexin 2 receptor (OX2R) agonist, (2R,3R)-Firazorexton (also known as TAK-994).
General Laboratory & Cell Culture Troubleshooting
This section addresses common issues in cell-based assays that can lead to data variability. Reproducibility is a key factor for reliable data in such experiments.[1]
| Question | Answer |
| Why am I seeing high variability between replicate wells? | High variability can stem from several factors: - Inconsistent Cell Seeding: Ensure a homogenous cell suspension and proper mixing before and during plating. Use calibrated pipettes and consistent technique. - Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in media concentration. Consider not using the outer wells for data collection or filling them with sterile PBS to maintain humidity. - Temperature and CO2 Gradients: Allow plates to equilibrate to room temperature before seeding and ensure uniform temperature and CO2 distribution within the incubator. |
| My cells are not responding to Firazorexton as expected. | This could be due to: - Cell Line Integrity: Use low passage number cells, as immortalized cell lines can yield inconsistent results.[2] Regularly test for mycoplasma contamination, which can alter cellular responses.[1] - Receptor Expression: Confirm the expression and activity of the orexin 2 receptor (OX2R) in your cell line. Low receptor density can lead to a weak or undetectable signal.[3] - Compound Integrity: Verify the purity and concentration of your Firazorexton stock. Ensure proper storage to prevent degradation. |
| What are common errors in cell counting that could affect my experiment? | Inaccurate cell counts lead to inconsistent seeding density. Common errors include improper mixing of the cell suspension, incorrect dilution, and mistaking debris for cells.[4] |
Assay-Specific Troubleshooting Guides
Calcium Mobilization Assays
This compound is known to increase calcium mobilization in cells expressing the human orexin 2 receptor (hOX2R).
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Signal | - Low OX2R expression in cells. - Inactive Firazorexton. - Issues with the calcium indicator dye (e.g., Fura-2, Fluo-4). | - Confirm OX2R expression via qPCR or Western blot. - Test a fresh aliquot of Firazorexton. - Optimize dye loading concentration and incubation time. Ensure the dye is not expired and has been stored correctly. |
| High Background Signal | - Autofluorescence from the compound or media components. - Cell stress or death leading to leaky membranes. | - Run a vehicle-only control to determine background fluorescence. - Check cell viability. Ensure gentle handling during the assay. |
| Inconsistent EC50 Values | - Inaccurate serial dilutions of Firazorexton. - Variation in cell number per well. - Fluctuation in incubation times. | - Use calibrated pipettes and prepare fresh dilutions for each experiment. - Ensure uniform cell seeding. - Standardize all incubation steps precisely. |
Experimental Protocol: Calcium Mobilization Assay
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Cell Seeding: Plate hOX2R-expressing cells (e.g., CHO-K1) in a 96-well black, clear-bottom plate at a density of 50,000-80,000 cells/well. Incubate for 18-24 hours at 37°C, 5% CO2.
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Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 45-60 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound. Use a fluorescent plate reader with an integrated liquid handler to add the compound dilutions to the wells.
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Data Acquisition: Measure the change in fluorescence intensity over time. The signal is typically read every 1-2 seconds for 2-3 minutes.
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Analysis: Calculate the peak fluorescence response for each concentration and plot a dose-response curve to determine the EC50 value.
Ligand Binding Assays
These assays are crucial for determining the affinity (Kd) and density (Bmax) of Firazorexton for the OX2R.
| Issue | Potential Cause | Troubleshooting Steps |
| High Non-Specific Binding (NSB) | - Radioligand binding to non-receptor components (lipids, proteins, filters). | - Add a detergent (e.g., 0.1% BSA) to the assay buffer. - Pre-soak filters in a blocking agent (e.g., polyethyleneimine). - Optimize the washing procedure to remove unbound ligand without causing dissociation of the specific complex. |
| Low Specific Binding | - Low receptor density in the membrane preparation. - Degraded radioligand or receptor. - Incubation time is too short to reach equilibrium. | - Use membranes from cells overexpressing the OX2R. - Check the age and storage conditions of the radioligand. Use freshly prepared membranes. - Determine the time required to reach equilibrium experimentally (association kinetics). |
| Poor Reproducibility | - Inconsistent sample preparation. - Variability in environmental conditions (temperature, pH). - Inefficient separation of bound and free ligand. | - Follow a standardized protocol strictly. - Carefully control the temperature and pH of the assay buffer. - Ensure the filtration or centrifugation method is optimized and performed consistently. |
Experimental Protocol: Radioligand Competition Binding Assay
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Membrane Preparation: Prepare crude membranes from cells overexpressing hOX2R. Determine the protein concentration using a standard method (e.g., BCA assay).
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Assay Setup: In a 96-well plate, combine the cell membranes (5-20 µg protein/well), a fixed concentration of a suitable radioligand (e.g., [3H]-EMPA), and varying concentrations of unlabeled this compound.
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Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
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Separation: Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/C) using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Analysis: Plot the percentage of specific binding against the log concentration of Firazorexton. Fit the data to a one-site competition model to determine the Ki value.
Downstream Signaling Assays (ERK1/2 & CREB Phosphorylation)
Activation of OX2R by Firazorexton can induce the phosphorylation of downstream signaling molecules like ERK1/2 and CREB.
| Issue | Potential Cause | Troubleshooting Steps |
| No Phosphorylation Signal | - Insufficient stimulation time. - Sub-optimal antibody concentration. - High phosphatase activity. | - Perform a time-course experiment (e.g., 5, 10, 15, 30 minutes) to find the peak response. - Titrate the primary and secondary antibodies. - Include phosphatase inhibitors in the cell lysis buffer. |
| High Background in Western Blot | - Non-specific antibody binding. - Insufficient blocking. - Too much protein loaded. | - Optimize the primary antibody dilution. - Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk). - Load a lower amount of total protein per lane. |
| Inconsistent Band Intensities | - Uneven protein loading. - Inconsistent transfer during Western blotting. | - Normalize band intensities to a loading control (e.g., total ERK, β-actin, GAPDH). - Ensure complete and even transfer of proteins from the gel to the membrane. |
Data Summary Tables
| Assay | Parameter | Reported Value | Cell Line |
| Calcium Mobilization | EC50 | 19 nM | hOX2R/CHO-K1 |
| β-Arrestin Recruitment | EC50 | 100 nM (4.5 nM) | hOX2R/CHO-EA |
| ERK1/2 Phosphorylation | EC50 | 170 nM (19 nM) | hOX2R/CHO-EA |
| CREB Phosphorylation | EC50 | 2.9 nM | hOX2R/CHO-EA |
| Radioligand Binding | pKD | 7.07 | hOX2R |
Note: Discrepancies in reported EC50 values may arise from different experimental conditions and assay formats.
Visualizations
References
Technical Support Center: (2R,3R)-Firazorexton (TAK-994) for Mouse Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (2R,3R)-Firazorexton (TAK-994) in mouse studies. The information is tailored for researchers, scientists, and drug development professionals to optimize their experimental design and address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (TAK-994)?
A1: this compound is an orally active and brain-penetrant selective agonist of the orexin 2 receptor (OX2R).[1][2][3][4] It has over 700-fold selectivity for OX2R compared to the orexin 1 receptor (OX1R).[3] By activating OX2R, it mimics the effects of the endogenous orexin neuropeptides, which play a crucial role in promoting and maintaining wakefulness.
Q2: What is the primary application of this compound in mouse models?
A2: this compound is primarily used in mouse models to study the effects of OX2R agonism on sleep-wake states. It has been shown to increase wakefulness, reduce non-rapid eye movement (NREM) and rapid eye movement (REM) sleep, and ameliorate symptoms in mouse models of narcolepsy, such as wakefulness fragmentation and cataplexy-like episodes.
Q3: What are the known liabilities of this compound?
A3: The clinical development of this compound was discontinued due to observations of severe drug-induced liver injury (DILI) in Phase 2 clinical trials. Murine studies have reported hepatic single-cell necrosis after induction of cytochrome P450 at clinically relevant doses. Researchers using this compound in mice should be aware of the potential for hepatotoxicity.
Dosage and Administration
Recommended Dosage in Mouse Studies
The optimal dosage of this compound can vary depending on the mouse strain and the intended biological effect. Below is a summary of reported effective oral dosages.
| Mouse Model | Dosage Range (Oral) | Observed Effects | Reference |
| Narcolepsy Models (e.g., orexin/ataxin-3) | 3-10 mg/kg (single dose) | Amelioration of narcolepsy-like symptoms | |
| C57BL/6J (Wild-Type) | 30 mg/kg (single dose) | Increased total wakefulness time | |
| Narcolepsy Models (e.g., orexin/ataxin-3) | 3-10 mg/kg (chronic, 3x/day for 14 days) | Maintained wake-promoting effects |
Pharmacokinetic Profile (General)
Experimental Protocols
Protocol for Oral Gavage Administration
This protocol provides a general guideline for the preparation and oral administration of this compound to mice.
Materials:
-
This compound hydrate (TAK-994)
-
Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)
-
Sterile water
-
Mortar and pestle or appropriate homogenization equipment
-
Magnetic stirrer and stir bar
-
1 mL syringes
-
20-22 gauge stainless steel feeding needles with a ball tip
-
Appropriate mouse restraint device
Procedure:
-
Preparation of Vehicle: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This can be done by heating a portion of the water, dispersing the methylcellulose, and then adding the remaining cold water while stirring until a clear solution is formed. Allow the solution to cool to room temperature.
-
Preparation of this compound Suspension:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals. A typical dosing volume for mice is 5-10 mL/kg.
-
Weigh the appropriate amount of this compound powder.
-
Levigate the powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring to create a homogenous suspension.
-
Use a magnetic stirrer to keep the suspension uniform during dosing.
-
-
Oral Gavage Administration:
-
Gently restrain the mouse.
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Draw the calculated volume of the drug suspension into the syringe fitted with the gavage needle.
-
Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.
-
Slowly administer the suspension.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress.
-
Experimental Workflow for Assessing Wake-Promoting Effects
References
Technical Support Center: Mitigating Potential Hepatotoxicity of (2R,3R)-Firazorexton and Other Research Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating and mitigating potential hepatotoxicity of research compounds, with a focus on challenges similar to those observed with (2R,3R)-Firazorexton. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: Our research compound, structurally unrelated to Firazorexton, is showing preliminary signs of hepatotoxicity. What are the initial steps for investigation?
A1: When initial signs of hepatotoxicity are observed, a systematic investigation is crucial. The following steps are recommended:
-
Confirm the Finding: Repeat the initial experiment to ensure the observation is reproducible. Include appropriate positive and negative controls.
-
In Vitro Assessment: Utilize a panel of in vitro liver models to characterize the hepatotoxic potential.[1][2][3][4][5] This may include:
-
Primary human hepatocytes, which are considered the gold standard for in vitro hepatotoxicity studies.
-
3D liver models (e.g., spheroids), which can offer improved longevity and physiological relevance compared to 2D cultures.
-
Hepatoma cell lines (e.g., HepG2, HepaRG), which are more readily available but may have limitations in metabolic capacity.
-
-
Determine the Type of Injury: Assess key biomarkers to understand the nature of the liver injury. This includes measuring markers for:
-
Hepatocellular injury: Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
Cholestasis: Alkaline Phosphatase (ALP) and Bilirubin.
-
-
Investigate Potential Mechanisms: Explore common mechanisms of drug-induced liver injury (DILI), such as:
-
Mitochondrial dysfunction.
-
Oxidative stress.
-
Bile salt export pump (BSEP) inhibition.
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Formation of reactive metabolites and covalent binding.
-
Q2: What in vitro models are most suitable for assessing the hepatotoxic potential of novel compounds like Firazorexton?
A2: The choice of in vitro model depends on the specific research question and the stage of drug development. A tiered approach is often effective:
| In Vitro Model | Advantages | Disadvantages |
| Primary Human Hepatocytes (PHHs) | Gold standard, physiologically relevant metabolism. | Limited availability, donor variability, rapid loss of function in 2D culture. |
| 3D Liver Spheroids/Organoids | Improved longevity, cell-cell interactions, and in vivo-like physiology. | More complex culture techniques, higher cost. |
| Hepatoma Cell Lines (e.g., HepG2, HepaRG) | Readily available, high throughput, good for initial screening. | Lower metabolic capacity compared to PHHs, may not predict all forms of toxicity. |
| Co-culture Systems (e.g., hepatocytes with Kupffer cells) | Can model immune-mediated hepatotoxicity. | Increased complexity in culture and data interpretation. |
Q3: How can we differentiate between intrinsic and idiosyncratic drug-induced liver injury in our preclinical studies?
A3: Differentiating between intrinsic and idiosyncratic DILI in preclinical stages can be challenging, but certain characteristics can provide clues:
| Feature | Intrinsic DILI | Idiosyncratic DILI |
| Dose-dependence | Typically dose-dependent and predictable. | Often not clearly dose-dependent and unpredictable. |
| Incidence | Occurs in a high percentage of exposed individuals. | Occurs in a small subset of the population. |
| Animal Models | Often reproducible in standard animal models. | Difficult to reproduce in conventional animal models. |
| Mechanism | Often related to direct cellular injury or metabolic overload (e.g., acetaminophen). | Frequently involves immune-mediated responses or metabolic bioactivation to form reactive metabolites that can lead to covalent binding. |
For a compound like Firazorexton, where hepatotoxicity was not predicted by standard preclinical animal studies and appeared in a subset of patients, an idiosyncratic mechanism is more likely.
Q4: What are the key biomarkers to monitor for potential hepatotoxicity?
A4: A comprehensive panel of biomarkers should be monitored to detect and characterize potential hepatotoxicity:
| Biomarker Category | Specific Markers | Indication |
| Hepatocellular Injury | Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST) | Release from damaged hepatocytes. |
| Cholestasis | Alkaline Phosphatase (ALP), Total Bilirubin (TBIL) | Impaired bile flow. |
| Oxidative Stress | Glutathione (GSH) levels, Malondialdehyde (MDA), 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Imbalance between reactive oxygen species (ROS) production and antioxidant defense. |
| Mitochondrial Dysfunction | ATP levels, mitochondrial membrane potential | Impaired mitochondrial function. |
Q5: Are there any general strategies to mitigate DILI in early drug development?
A5: While compound-specific, some general strategies can help mitigate the risk of DILI:
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Structural Modification: If a specific structural motif is associated with toxicity, medicinal chemists can attempt to modify the structure to reduce this liability while retaining efficacy.
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Dose Optimization: For intrinsic hepatotoxins, reducing the dose may mitigate the toxic effects.
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Concomitant Therapy: In some clinical contexts, hepatoprotective agents are used, although their efficacy can be debated. For example, N-acetylcysteine (NAC) is a well-established antidote for acetaminophen overdose. Ursodeoxycholic acid (UDCA) has been used in some cases of cholestatic DILI.
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Patient Stratification: Identifying genetic or other risk factors that predispose individuals to DILI can help in stratifying patient populations in later clinical development.
Troubleshooting Guides
Q: We are observing high variability in our in vitro cytotoxicity assays with primary human hepatocytes. What could be the cause?
A: High variability in primary hepatocyte assays can stem from several factors:
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Donor Variability: Primary hepatocytes from different donors can exhibit significant differences in metabolic enzyme expression and susceptibility to toxins. It is advisable to test compounds in hepatocytes from multiple donors.
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Culture Conditions: Primary hepatocytes are sensitive to culture conditions. Ensure consistent plating density, media composition, and incubation times. The rapid loss of function in 2D culture is a known issue. Consider using 3D culture systems for longer-term studies.
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Compound Stability: Verify the stability of your test compound in the culture medium over the course of the experiment.
Q: Our ALT/AST readings in animal studies are inconsistent. What are the common pitfalls?
A: Inconsistent ALT/AST readings in animal studies can be due to:
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Sample Handling: Hemolysis of blood samples can falsely elevate AST and, to a lesser extent, ALT levels. Ensure proper blood collection and processing.
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Timing of Measurement: The timing of blood collection relative to compound administration is critical, as enzyme levels can peak and then decline. A time-course study is often necessary to capture the peak elevation.
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Animal Strain and Sex: Different rodent strains and sexes can have different susceptibilities to DILI. Ensure consistency in the animals used.
Q: We are not detecting a clear oxidative stress response, despite other indicators of liver injury. Why might this be?
A: The absence of a detectable oxidative stress response does not rule out its involvement. Consider the following:
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Timing: The peak of oxidative stress may be transient and occur at a different time point than the peak of hepatocellular injury markers like ALT/AST.
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Sensitivity of Assays: Ensure that the assays used for detecting oxidative stress markers (e.g., GSH, MDA) are sensitive enough for the expected changes.
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Primary vs. Secondary Event: Oxidative stress may be a secondary event in the cascade of liver injury, and other primary mechanisms might be more prominent.
Experimental Protocols
Measurement of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) in Serum/Plasma
This protocol is a generalized procedure based on commercially available colorimetric assay kits.
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Sample Preparation:
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Collect blood from animals via an appropriate method (e.g., cardiac puncture, tail vein).
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For serum, allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes.
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For plasma, collect blood in tubes containing an anticoagulant (e.g., heparin, EDTA) and centrifuge at 2,000 x g for 10 minutes.
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Carefully collect the supernatant (serum or plasma) and store at -80°C until analysis. Avoid hemolysis.
-
-
Assay Procedure (based on a typical kit):
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Prepare a standard curve using the provided pyruvate or other relevant standard.
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Add 10-20 µL of each sample or standard to a 96-well plate in duplicate.
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Add the ALT or AST reagent solution to each well.
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Incubate the plate at 37°C for the time specified in the kit protocol (e.g., 30-60 minutes).
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Add a color developer solution.
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Incubate at 37°C for 10-20 minutes.
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Add a stop solution if required by the kit.
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Read the absorbance at the specified wavelength (e.g., 510 nm or 570 nm) using a microplate reader.
-
-
Data Analysis:
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Construct a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of ALT or AST in the samples from the standard curve.
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Results are typically expressed in Units per Liter (U/L).
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Quantification of Glutathione (GSH) in Liver Tissue
This protocol is based on the enzymatic recycling method using DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)).
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Tissue Homogenization:
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Excise the liver, wash with ice-cold saline, blot dry, and weigh.
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Homogenize a known weight of liver tissue (e.g., 100 mg) in an appropriate ice-cold buffer (e.g., 1 mL of 5% metaphosphoric acid or sulfosalicylic acid) to precipitate proteins.
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Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
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Collect the supernatant for the assay.
-
-
Assay Procedure:
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Prepare a GSH standard curve.
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Add a small volume of the sample supernatant or standard to a 96-well plate.
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Add a reaction mixture containing phosphate buffer, NADPH, and DTNB.
-
Initiate the reaction by adding glutathione reductase.
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Measure the rate of color change (formation of TNB) at 412 nm over several minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each sample and standard.
-
Plot a standard curve of reaction rate versus GSH concentration.
-
Determine the GSH concentration in the samples from the standard curve.
-
Normalize the results to the initial tissue weight (e.g., µmol/g of tissue).
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Histopathological Evaluation of Liver Tissue
A systematic evaluation of liver histology is crucial for characterizing DILI.
-
Tissue Processing:
-
Fix liver tissue samples in 10% neutral buffered formalin immediately after collection.
-
After fixation, dehydrate the tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin.
-
Cut thin sections (4-5 µm) using a microtome.
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Mount the sections on glass slides.
-
-
Staining:
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin and Eosin (H&E) for general morphology.
-
Consider special stains as needed, such as Masson's trichrome for fibrosis or Oil Red O for steatosis (requires frozen sections).
-
-
Microscopic Evaluation:
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A pathologist should systematically evaluate the slides for various features of liver injury, including:
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Pattern of injury: Hepatocellular, cholestatic, or mixed.
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Necrosis: Location (zonal, focal), type (coagulative, apoptotic).
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Inflammation: Type and location of inflammatory cell infiltrates.
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Steatosis: Macrovesicular or microvesicular fat accumulation.
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Fibrosis: Degree and pattern of collagen deposition.
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Bile duct injury or proliferation.
-
-
Visualizations
Caption: A general experimental workflow for investigating suspected drug-induced hepatotoxicity.
Caption: Simplified signaling pathway in drug-induced liver injury.
Caption: Conceptual relationship in idiosyncratic DILI.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro Models for Studying Chronic Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro models to study hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro evaluation of potential hepatotoxicity induced by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and minimizing off-target effects of (2R,3R)-Firazorexton
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing off-target effects of (2R,3R)-Firazorexton (also known as TAK-994).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (development code: TAK-994) is a potent, orally active, and brain-penetrant selective agonist for the orexin 2 receptor (OX2R).[1][2][3] It was developed for the treatment of narcolepsy type 1, a condition characterized by the loss of orexin-producing neurons.[4] The intended on-target effect is to mimic orexin signaling to promote wakefulness.[4]
Q2: What are the known off-target effects of this compound?
The most significant off-target effect observed during clinical trials was severe drug-induced liver injury (DILI). This hepatotoxicity led to the discontinuation of its clinical development. The liver injury is considered an off-target effect because orexin receptors are generally not expressed on human hepatocytes or most immune cells.
Q3: What is the hypothesized mechanism for the hepatotoxicity of this compound?
The leading hypothesis is that the hepatotoxicity is caused by reactive metabolites formed during hepatic metabolism, leading to covalent binding to liver proteins. This is consistent with idiosyncratic drug-induced liver injury (iDILI).
Q4: My experiments with this compound are showing unexpected results. How can I determine if these are off-target effects?
To investigate if your results are due to off-target effects, a multi-pronged approach is recommended:
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Dose-Response Analysis: Determine if the unexpected phenotype occurs at concentrations significantly higher than those required for OX2R activation.
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Control Compounds: Use a structurally similar but inactive compound or a known OX2R antagonist to see if the effect is reversed or absent.
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Target Engagement Assays: Confirm that this compound is engaging with its intended target, OX2R, in your experimental system at the concentrations used. The Cellular Thermal Shift Assay (CETSA) is a valuable tool for this.
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Off-Target Profiling: Screen the compound against a broad panel of other potential targets, such as kinases and other G-protein coupled receptors (GPCRs).
Q5: How can I proactively screen for potential off-target effects of this compound or its analogs?
Several in vitro and in silico methods can be employed:
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In Vitro Profiling:
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Kinase Panels: Screen against a broad panel of kinases to identify any unintended inhibitory activity.
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Receptor Binding Assays: Assess binding to a wide range of receptors, ion channels, and transporters.
-
-
In Silico Approaches:
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Molecular Docking: Computationally predict potential binding to off-target proteins based on structural similarity.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected cellular toxicity at effective concentrations. | Off-target cytotoxicity. | 1. Perform cell viability assays (e.g., MTT, trypan blue). 2. Conduct apoptosis assays (e.g., caspase activity, TUNEL). 3. Profile the compound against a panel of known toxicity targets. |
| Activation of an unexpected signaling pathway. | Off-target receptor activation or pathway crosstalk. | 1. Profile the compound against a panel of related receptors. 2. Use specific inhibitors for the unexpected pathway to see if the effect is blocked. 3. Map the activated pathway using techniques like Western blotting for key signaling proteins. |
| Inconsistent results between different cell lines. | Cell-type specific off-target effects or differences in target expression. | 1. Quantify OX2R expression in each cell line. 2. Perform off-target profiling in the sensitive cell line. |
| Observed hepatotoxicity in in vivo models. | Formation of reactive metabolites. | 1. Analyze liver enzyme levels (ALT, AST) in treated animals. 2. Perform histopathological analysis of liver tissue. 3. Investigate the metabolic profile of the compound to identify potential reactive metabolites. |
Data Presentation
Table 1: Summary of Treatment-Emergent Adverse Events (TEAEs) in Phase 2 Trial of TAK-994
| Adverse Event | Placebo (n=17) | TAK-994 30 mg (n=17) | TAK-994 90 mg (n=20) | TAK-994 180 mg (n=19) |
| Any TEAE | 5 (29%) | 13 (76%) | 15 (75%) | 16 (84%) |
| Urinary Urgency/Frequency | 0 | 4 (24%) | 5 (25%) | 6 (32%) |
| Elevated Liver Enzymes | 0 | 1 (6%) | 2 (10%) | 2 (11%) |
| Drug-Induced Liver Injury (Hy's Law) | 0 | 0 | 1 (5%) | 2 (11%) |
Data compiled from publicly available clinical trial information.
Experimental Protocols
In Vitro Kinase Profiling
This protocol outlines a general method for screening this compound against a panel of kinases to identify off-target inhibition.
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Objective: To determine the IC50 values of this compound against a broad range of kinases.
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Methodology: A radiometric assay measuring the incorporation of ³³P-labeled phosphate from [γ-³³P]ATP onto a substrate is commonly used.
-
Prepare serial dilutions of this compound in DMSO.
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In a multi-well plate, add kinase reaction buffer, the specific kinase, and the diluted compound or DMSO control.
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Incubate to allow for inhibitor binding.
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Initiate the reaction by adding the specific substrate and [γ-³³P]ATP.
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Stop the reaction and transfer the mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
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Wash the plate to remove unincorporated [γ-³³P]ATP.
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Measure radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
This protocol is for verifying the engagement of this compound with its target, OX2R, in intact cells.
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Objective: To confirm that this compound binds to OX2R in a cellular context.
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Principle: Ligand binding stabilizes the target protein, increasing its melting temperature.
-
Methodology:
-
Culture cells expressing OX2R to 80-90% confluency.
-
Treat cells with various concentrations of this compound or a vehicle control for a specified time.
-
Aliquot cell suspensions into PCR tubes and heat them across a range of temperatures for a short duration using a thermal cycler.
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Lyse the cells via freeze-thaw cycles.
-
Separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet) by centrifugation.
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Quantify the amount of soluble OX2R in the supernatant at each temperature using Western blotting or another protein detection method.
-
Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the curve indicates target engagement.
-
Visualizations
References
challenges in working with (2R,3R)-Firazorexton in the lab
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with (2R,3R)-Firazorexton (TAK-994) in a laboratory setting.
I. Compound Information and Handling
This compound, also known as TAK-994, is a potent and selective orexin 2 receptor (OX2R) agonist. It was investigated for the treatment of narcolepsy before its clinical development was halted due to observations of drug-induced liver injury.[1][2] Despite this, it remains a valuable tool for preclinical research into the orexin system.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₅F₃N₂O₄S | [3] |
| Molecular Weight | 470.51 g/mol | [3][4] |
| Appearance | White to off-white solid powder | |
| Purity | Typically >98% (HPLC) |
Frequently Asked Questions (FAQs): Compound Handling
Q1: How should I prepare a stock solution of this compound?
A1: this compound is soluble in DMSO and slightly soluble in acetonitrile. For most in vitro applications, a 10 mM stock solution in DMSO is recommended.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. (Volume (L) = [Mass (g) / 470.51 g/mol ] / 0.010 mol/L).
-
Add the calculated volume of anhydrous DMSO to the powder.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) or sonication may be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, amber-colored vials to avoid repeated freeze-thaw cycles and protect from light.
Q2: What are the recommended storage conditions for solid and stock solutions of this compound?
A2: Proper storage is crucial to maintain the integrity of the compound.
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | ≥ 4 years | |
| 4°C | Short-term (days to weeks) | ||
| Stock Solution (in DMSO) | -80°C | Up to 6 months | |
| -20°C | Up to 1 month |
Q3: I am observing precipitation when diluting my DMSO stock solution in aqueous buffer (e.g., PBS, cell culture media). What should I do?
A3: This is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Decrease the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your assay, as higher concentrations can be cytotoxic.
-
Use a surfactant: Consider using a low concentration of a non-ionic surfactant, such as Tween® 80 (0.01-0.1%) or Pluronic® F-127, in your aqueous buffer to improve solubility.
-
Prepare fresh working solutions: Prepare working dilutions immediately before use to minimize the time the compound is in an aqueous environment where it may precipitate.
-
Vortex during dilution: Add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing and reduce the chance of localized high concentrations that can lead to precipitation.
II. In Vitro Assays
This compound is a selective agonist of the OX2R, a G-protein coupled receptor (GPCR). Activation of OX2R typically leads to an increase in intracellular calcium and the phosphorylation of downstream signaling molecules like ERK1/2.
Signaling Pathway Diagram
Caption: this compound activates the OX2R, leading to downstream signaling cascades.
Troubleshooting Guide: Calcium Mobilization Assay
| Problem | Possible Cause | Suggested Solution |
| No response to this compound | 1. Cells do not express functional OX2R. 2. Compound precipitated out of solution. 3. Incorrect assay buffer composition. | 1. Use a positive control (e.g., Orexin-A) to confirm receptor functionality. Verify OX2R expression in your cell line. 2. Prepare fresh dilutions and visually inspect for precipitation. Consider using a surfactant as described in the handling section. 3. Ensure the assay buffer contains an appropriate concentration of calcium. |
| High background signal | 1. Cell health is poor, leading to leaky membranes. 2. Dye loading was not optimal. | 1. Ensure cells are healthy and not overgrown. Use a viability stain to check cell health. 2. Optimize dye loading concentration and incubation time. Ensure complete removal of extracellular dye if using a wash-based kit. |
| Inconsistent results between wells | 1. Uneven cell seeding. 2. Inconsistent compound addition. | 1. Ensure a single-cell suspension and proper mixing before seeding. 2. Use a multichannel pipette or automated liquid handler for consistent compound addition. |
Troubleshooting Guide: ERK Phosphorylation (Western Blot)
| Problem | Possible Cause | Suggested Solution |
| No increase in p-ERK with treatment | 1. Stimulation time is not optimal. 2. Compound is not active at the concentration tested. 3. Phosphatase activity is too high. | 1. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the peak p-ERK response. 2. Confirm the activity of your compound with a different assay (e.g., calcium mobilization). 3. Ensure your lysis buffer contains fresh phosphatase inhibitors. |
| High basal p-ERK levels | 1. Cells were not properly serum-starved. 2. Mechanical stress during cell handling. | 1. Serum-starve cells for at least 4-6 hours, or overnight if necessary, before stimulation. 2. Handle cells gently during media changes and compound addition. |
| Weak or no total ERK signal | 1. Insufficient protein loading. 2. Poor antibody quality. | 1. Perform a protein quantification assay (e.g., BCA) and load 20-30 µg of protein per lane. 2. Use a validated total ERK antibody and optimize the antibody dilution. |
III. In Vivo Studies
This compound is orally bioavailable and brain-penetrant.
Experimental Workflow: In Vivo Study
Caption: A general workflow for conducting in vivo studies with this compound.
Frequently Asked Questions (FAQs): In Vivo Studies
Q4: How should I formulate this compound for oral administration in rodents?
A4: Due to its poor aqueous solubility, this compound needs to be formulated as a suspension or in a vehicle that enhances its solubility. Here are some options based on common practices for similar compounds:
-
Suspension in 0.5% Carboxymethyl Cellulose (CMC): This is a standard vehicle for oral dosing of insoluble compounds.
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Solution in PEG400: Polyethylene glycol 400 can be used as a solvent.
-
Mixture of Tween® 80 and CMC: A combination of a surfactant and a suspending agent can improve compound delivery. A common formulation is 0.25% Tween® 80 in 0.5% CMC.
It is recommended to prepare these formulations fresh on the day of dosing.
Q5: What are the known safety concerns with this compound?
A5: The primary safety concern identified in clinical trials was drug-induced liver injury (hepatotoxicity). While this was not observed in initial preclinical toxicology studies in rats and monkeys, it was later seen in murine models after cytochrome P450 induction. Researchers should be aware of this potential liability and may consider monitoring liver enzymes in longer-term in vivo studies. Other reported adverse events in clinical trials included urinary urgency or frequency.
IV. Analytical Methods
Accurate quantification of this compound is essential for pharmacokinetic and pharmacodynamic studies. While specific validated methods for this compound are not widely published, standard reverse-phase HPLC or LC-MS/MS methods can be developed.
Hypothetical HPLC-UV Method
This is a starting point for method development and will require optimization.
| Parameter | Suggested Condition |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Scan for optimal wavelength (likely in the 220-280 nm range). |
| Injection Volume | 10 µL |
Troubleshooting Guide: Analytical Methods
| Problem | Possible Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) | 1. Inappropriate mobile phase pH. 2. Column degradation. | 1. Adjust the pH of the mobile phase. Given the presence of a sulfonamide group, a slightly acidic mobile phase is a good starting point. 2. Replace the column with a new one of the same type. |
| Low sensitivity | 1. Suboptimal detection wavelength. 2. Poor extraction recovery from the sample matrix. | 1. Perform a UV scan of the compound to determine the wavelength of maximum absorbance. 2. Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). |
| Inconsistent retention time | 1. Inadequate column equilibration. 2. Fluctuation in mobile phase composition. | 1. Ensure the column is equilibrated with the initial mobile phase conditions for at least 10 column volumes before each injection. 2. Prepare fresh mobile phase daily and ensure proper mixing if using an isocratic system. |
For more sensitive and selective quantification, especially for biological samples, the development of an LC-MS/MS method is recommended. This would involve optimizing the precursor and product ion transitions for multiple reaction monitoring (MRM).
Disclaimer: This information is intended for research use only. This compound is not for human or veterinary use. Researchers should always consult the relevant safety data sheets (SDS) and follow appropriate laboratory safety procedures.
References
improving the bioavailability of (2R,3R)-Firazorexton for in vivo use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with (2R,3R)-Firazorexton (also known as TAK-994). The focus of this guide is to address challenges related to its bioavailability for in vivo use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a potent and selective orexin 2 receptor (OX2R) agonist that has been investigated for its potential therapeutic effects, particularly in the context of narcolepsy.[1][2][3][4] It is described as an orally active and brain-penetrant compound.[5] However, like many small molecules in drug discovery, its aqueous solubility is low, which can limit its oral absorption and overall bioavailability. Challenges with solubility can lead to variability in experimental results and may require formulation strategies to ensure adequate exposure in in vivo studies.
Q2: What are the known solubility characteristics of this compound?
A2: Based on available data, this compound has limited solubility in aqueous solutions. It is reported to be slightly soluble in acetonitrile (0.1-1 mg/mL) and sparingly soluble in DMSO (1-10 mg/mL). For in vivo oral dosing, it is often formulated as a suspension or in vehicles containing solubilizing agents.
Q3: What are some common formulation strategies to improve the bioavailability of poorly soluble compounds like this compound?
A3: For compounds with low aqueous solubility, several formulation strategies can be employed to enhance oral bioavailability. These include:
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Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can improve the dissolution rate.
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Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can enhance solubility and dissolution. Techniques like spray drying and hot-melt extrusion are common methods.
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and other lipid-based carriers can improve the solubilization and absorption of lipophilic drugs.
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Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the apparent solubility of a drug.
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Prodrugs: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that is converted to the active form in vivo.
Q4: Have specific formulations been reported for this compound in preclinical studies?
A4: Yes, several oral formulations have been mentioned for in vivo studies with this compound, including:
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Suspension in 0.2% or 0.5% Carboxymethyl cellulose (CMC).
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Dissolution in Polyethylene glycol 400 (PEG400).
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Dissolution in a mixture of 0.25% Tween 80 and 0.5% Carboxymethyl cellulose.
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A formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
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A formulation with 10% DMSO and 90% (20% SBE-β-CD in Saline).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in plasma concentrations between subjects. | - Poor dissolution of the compound in the gastrointestinal tract.- Inconsistent food and water intake affecting absorption.- First-pass metabolism variability. | - Improve the formulation to enhance solubility (see Experimental Protocols).- Standardize feeding and fasting protocols for animal studies.- Consider a different route of administration (e.g., intravenous) to bypass first-pass metabolism and establish a baseline. |
| Low or undetectable plasma concentrations after oral administration. | - Insufficient dose.- Very low oral bioavailability due to poor solubility and/or permeability.- Rapid metabolism. | - Increase the administered dose.- Employ a more advanced formulation strategy such as a solid dispersion or a lipid-based formulation.- Co-administer with a metabolic inhibitor if ethically and scientifically justified for the study. |
| Precipitation of the compound in the dosing vehicle. | - The concentration of the compound exceeds its solubility in the chosen vehicle.- Temperature changes affecting solubility. | - Reduce the concentration of the compound in the vehicle.- Use a co-solvent system (e.g., PEG400, DMSO) or a surfactant (e.g., Tween 80) to improve solubility.- Prepare the formulation fresh before each use and maintain at a constant temperature. |
| Difficulty in preparing a homogenous suspension. | - Inadequate wetting of the drug particles.- Agglomeration of particles. | - Use a wetting agent (e.g., a small amount of surfactant) in the suspension vehicle.- Employ sonication or homogenization to break up agglomerates and ensure a uniform particle size distribution. |
Experimental Protocols
Protocol 1: Preparation of a Carboxymethyl Cellulose (CMC) Suspension
Objective: To prepare a simple suspension of this compound for oral gavage.
Materials:
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This compound powder
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Carboxymethyl cellulose sodium (low viscosity)
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Sterile water for injection
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Mortar and pestle
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Stir plate and magnetic stir bar
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Volumetric flasks and graduated cylinders
Procedure:
-
Prepare the 0.5% CMC Vehicle:
-
Weigh the appropriate amount of CMC sodium (e.g., 0.5 g for 100 mL).
-
Slowly add the CMC powder to a beaker containing the desired volume of sterile water while stirring vigorously with a magnetic stir bar.
-
Continue stirring until the CMC is fully dissolved and the solution is clear. This may take several hours.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound powder.
-
Place the powder in a mortar.
-
Add a small volume of the 0.5% CMC vehicle to the mortar and triturate with the pestle to form a smooth paste. This ensures proper wetting of the drug particles.
-
Gradually add the remaining volume of the 0.5% CMC vehicle while continuing to mix.
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Transfer the suspension to a suitable container and stir continuously before and during administration to ensure homogeneity.
-
Protocol 2: Preparation of a Solubilized Formulation with PEG400
Objective: To prepare a solution of this compound using a co-solvent to improve solubility for oral administration.
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG400)
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Sterile water or saline
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Vortex mixer
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Heater/sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound.
-
Add the required volume of PEG400 to a sterile tube.
-
Slowly add the this compound powder to the PEG400 while vortexing.
-
Continue vortexing until the compound is completely dissolved. Gentle heating or sonication can be used to aid dissolution if necessary, but care should be taken to avoid degradation of the compound.
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If required, this solution can be further diluted with sterile water or saline, but the final concentration of PEG400 should be high enough to maintain solubility. The final formulation should be a clear solution.
Visualizations
Caption: Workflow for developing and evaluating formulations to improve the bioavailability of this compound.
Caption: A decision tree for troubleshooting low or variable bioavailability of this compound in in vivo experiments.
References
- 1. Firazorexton (TAK-994 free base) | OX Receptor | 2274802-95-6 | Invivochem [invivochem.com]
- 2. TAK-994, a Novel Orally Available Brain-Penetrant Orexin 2 Receptor-Selective Agonist, Suppresses Fragmentation of Wakefulness and Cataplexy-Like Episodes in Mouse Models of Narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Firazorexton (TAK-994) | OX2R agonist | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
interpreting unexpected outcomes in (2R,3R)-Firazorexton studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2R,3R)-Firazorexton (also known as TAK-994). The information provided addresses potential unexpected outcomes and offers guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective oral agonist of the orexin 2 receptor (OX2R). Orexin receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating wakefulness. By activating OX2R, Firazorexton was developed to treat narcolepsy.
Q2: What are the major unexpected outcomes observed in clinical studies of this compound?
A2: The most significant unexpected outcome was drug-induced liver injury (DILI), which led to the termination of phase 2 clinical trials.[1][2] Another frequently reported adverse event was urinary urgency and/or frequency.[3][4]
Q3: What is the hypothesized mechanism for the observed hepatotoxicity?
A3: The hepatotoxicity associated with Firazorexton is believed to be idiosyncratic and not a direct result of OX2R agonism.[3] Current hypotheses suggest it may be caused by the formation of reactive metabolites, leading to covalent binding to liver proteins. Orexin receptors are generally not expressed on human hepatocytes.
Q4: Were there any preclinical indications of hepatotoxicity?
A4: Initial preclinical safety studies in rats and nonhuman primates did not reveal any liver-related liabilities. However, later studies in mice, initiated during the clinical trials, did show evidence of hepatocellular injury at clinically relevant doses, particularly after induction of cytochrome P450 enzymes.
Q5: What were the characteristics of the clinical drug-induced liver injury?
A5: In the phase 2 trials, eight patients treated with TAK-994 exceeded predefined thresholds for alanine transaminase (ALT) and/or aspartate transaminase (AST). Of these, three cases met the criteria for Hy's Law, which is a strong indicator of severe, potentially fatal, drug-induced liver injury.
Troubleshooting Guide
Problem 1: Unexpected cytotoxicity observed in in-vitro assays.
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Possible Cause: While Firazorexton's clinical hepatotoxicity is thought to be idiosyncratic, high concentrations in vitro could lead to off-target effects or direct cellular stress, especially in metabolically active cell lines (e.g., HepG2).
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Troubleshooting Steps:
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Confirm On-Target Activity: Run a parallel assay to confirm OX2R activation (e.g., calcium mobilization) to ensure the observed cytotoxicity is not due to supraphysiological receptor stimulation.
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Use Metabolically Competent Cells: If not already doing so, use primary human hepatocytes or other metabolically competent cell systems to assess whether the cytotoxicity is dependent on metabolic activation.
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Assess Mitochondrial Toxicity: Perform assays to measure mitochondrial function (e.g., Seahorse assay, JC-1 staining) to investigate if mitochondrial impairment is a contributing factor. Preclinical studies of TAK-994 showed a wide margin for mitochondrial toxicity, but this could be a factor for novel analogs.
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Evaluate Reactive Metabolite Formation: If equipped, consider experiments to detect the formation of reactive metabolites and their adduction to cellular proteins.
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Problem 2: Inconsistent or absent downstream signaling (e.g., pERK) despite confirmed receptor binding.
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Possible Cause: The signaling cascade downstream of OX2R can be complex and cell-type dependent. Issues with reagents, timing, or cell line characteristics can lead to a lack of signal.
-
Troubleshooting Steps:
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Optimize Stimulation Time: ERK1/2 phosphorylation is often transient. Perform a time-course experiment (e.g., 2, 5, 10, 30, 60 minutes) to identify the peak response time in your specific cell system.
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Check for β-arrestin Biased Agonism: this compound is known to recruit β-arrestin. If you are primarily measuring G-protein mediated signaling (like calcium flux), consider that your compound of interest might have a different signaling bias. Run a β-arrestin recruitment assay to get a more complete picture of its signaling profile.
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Verify Cell Line Integrity: Ensure your cell line stably expresses functional OX2R. Passage number can affect receptor expression and signaling fidelity.
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Positive Controls: Use a known OX2R agonist (like orexin-A) as a positive control in every experiment to ensure the assay system is working correctly.
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Problem 3: Difficulty replicating urinary adverse events in preclinical models.
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Possible Cause: The urinary urgency and frequency observed in humans may be a complex physiological response that is not easily replicated in standard animal models. It could involve central and peripheral mechanisms.
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Troubleshooting Steps:
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Consider Species Differences: The expression and function of orexin receptors and their downstream targets in the urinary tract may differ between humans and preclinical species.
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Advanced In-Vivo Models: If this is a critical research question, consider more specialized preclinical models, such as conscious, telemetered cystometry in rodents or non-human primates, to assess bladder function more directly.
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Focus on Mechanistic Pathways: Investigate potential on-target (OX2R-mediated) or off-target effects on smooth muscle contractility or sensory nerve activation in the bladder using ex-vivo tissue bath experiments.
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Data Presentation
Table 1: Summary of Unexpected Adverse Events in Phase 2 Clinical Trial (NCT04096560)
| Adverse Event Category | Placebo (n=17) | 30 mg BID (n=17) | 90 mg BID (n=20) | 180 mg BID (n=19) | Total TAK-994 (n=56) |
| Hepatotoxicity | |||||
| Patients exceeding ALT/AST thresholds | 0 | 0 | 3 | 5 | 8 |
| Patients meeting Hy's Law criteria | 0 | 0 | 1 | 2 | 3 |
| Urinary System | |||||
| Patients with any urinary adverse event (urgency/frequency) | Data not specified | Data not specified by dose | Data not specified by dose | Data not specified by dose | 44 (79%) |
| Any Treatment-Emergent Adverse Event | 4 (24%) | Data not specified by dose | Data not specified by dose | Data not specified by dose | 44 (79%) |
Data compiled from published results of the NCT04096560 trial.
Experimental Protocols
Calcium Mobilization Assay (FLIPR-based)
This protocol is for measuring intracellular calcium flux following OX2R activation in a CHO cell line stably expressing the human OX2R.
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Cell Seeding:
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Seed CHO-hOX2R cells into black-walled, clear-bottom 96-well plates at a density of 20,000-50,000 cells/well.
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Incubate overnight at 37°C in a 5% CO2 incubator.
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Dye Loading:
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Prepare a dye loading solution containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES). Probenecid may be included to prevent dye leakage.
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Remove the culture medium from the cells and add the dye loading solution to each well.
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Incubate for 60 minutes at 37°C.
-
-
Compound Addition and Measurement:
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Prepare a serial dilution of this compound or other test compounds in assay buffer.
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Place the cell plate into a FLIPR (Fluorometric Imaging Plate Reader) instrument.
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The instrument will add the compound to the wells and immediately begin measuring fluorescence.
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Record the fluorescence signal over time (typically for 90-180 seconds) to capture the initial peak and subsequent plateau phase of the calcium response.
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ERK1/2 Phosphorylation Assay (Western Blot)
This protocol describes the detection of phosphorylated ERK1/2 in response to OX2R agonism.
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Cell Culture and Treatment:
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Seed cells (e.g., HEK293 expressing hOX2R) in 6-well plates and grow to 70-80% confluency.
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To reduce basal pERK levels, serum-starve the cells for 12-24 hours prior to the experiment.
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Treat cells with this compound at various concentrations for a predetermined optimal time (e.g., 5-10 minutes).
-
-
Lysate Preparation:
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After treatment, place the plates on ice and wash the cells with ice-cold PBS.
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Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Western Blotting:
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Determine protein concentration and load equal amounts of protein per lane on an SDS-PAGE gel.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with 5% BSA or non-fat milk in TBST.
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Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
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Wash the membrane and incubate with an HRP-conjugated secondary antibody.
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Detect the signal using an ECL substrate and an imaging system.
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Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
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β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This protocol outlines a common method for measuring β-arrestin recruitment to the OX2R.
-
Cell Line:
-
Use a commercially available cell line engineered to co-express the OX2R fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin 2 fused to a larger, complementary enzyme fragment (e.g., Enzyme Acceptor).
-
-
Assay Protocol:
-
Seed the engineered cells in white, solid-bottom 96-well plates and incubate overnight.
-
Prepare serial dilutions of this compound or other test compounds.
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Add the compounds to the cells and incubate for a specified period (e.g., 90 minutes) at 37°C.
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Add the detection reagent containing the chemiluminescent substrate.
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Incubate at room temperature to allow the signal to develop.
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Measure the luminescence using a plate reader. The signal intensity is proportional to the extent of β-arrestin recruitment.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound via the OX2R.
Caption: Logical workflow for troubleshooting unexpected in-vitro cytotoxicity.
References
stability of (2R,3R)-Firazorexton in aqueous solutions
Disclaimer: Publicly available data on the aqueous stability of (2R,3R)-Firazorexton is limited. This guide provides a general framework and best practices based on standard pharmaceutical development procedures for assessing the stability of novel small molecules. Researchers should adapt these protocols and troubleshoot based on their specific experimental observations.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps to assess the aqueous stability of this compound?
A1: The initial steps involve developing a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC), and then conducting a preliminary assessment in your desired aqueous buffer or vehicle.[1][2][3] This involves incubating a solution of this compound at a set concentration and temperature, then monitoring the concentration of the parent compound and the appearance of any new peaks (potential degradants) over time.
Q2: What are the primary factors that can influence the stability of this compound in an aqueous solution?
A2: The stability of small molecules like this compound in solution can be influenced by several environmental factors.[1] The most common are:
-
pH: Hydrolysis can occur under acidic or basic conditions.
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Temperature: Higher temperatures typically accelerate degradation reactions.
-
Light: Photodegradation can occur upon exposure to UV or visible light.
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Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
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Buffer components: Certain buffer species can catalyze degradation reactions.
Q3: How should I prepare and store a stock solution of this compound?
A3: Based on available data, this compound is sparingly soluble in DMSO.[4] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. One vendor suggests the solid form is stable for at least four years at -20°C. Always use newly opened or properly stored anhydrous DMSO to avoid introducing water, which could compromise long-term stability.
Q4: How long can I expect my aqueous experimental solutions of this compound to be stable?
A4: The stability of aqueous dilutions must be determined experimentally. It is highly dependent on the pH, buffer composition, concentration, and storage conditions (temperature, light exposure). A short-term stability study (e.g., 0, 2, 4, 8, 24 hours) at the intended experimental temperature should be conducted. For many compounds, stability in aqueous solution at room temperature is limited to a few hours.
Troubleshooting Guide
Q: My this compound solution appears cloudy or has visible precipitate after dilution from a DMSO stock. What should I do?
A: This indicates that the compound has poor aqueous solubility and has precipitated.
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Verify Concentration: Ensure the final concentration in your aqueous buffer is below the solubility limit. You may need to perform a solubility assessment (see Protocol 2).
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Increase DMSO Content: Check if your experimental system can tolerate a higher percentage of DMSO (e.g., 0.5% or 1%). This may keep the compound in solution.
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Use Excipients: Consider using solubility-enhancing excipients like cyclodextrins (e.g., SBE-β-CD) if appropriate for your experiment.
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Sonication/Vortexing: Gentle warming and sonication can help dissolve the compound, but be aware that elevated temperatures may accelerate degradation.
Q: I see new peaks appearing in my HPLC chromatogram over time. What could they be?
A: The appearance of new peaks while the main compound peak decreases suggests chemical degradation.
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Characterize Degradants: These new peaks are likely degradation products. A forced degradation study (see Protocol 3) can help you systematically identify the conditions (acid, base, oxidation, light) that cause degradation.
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Use Mass Spectrometry: Couple your HPLC to a mass spectrometer (LC-MS) to obtain the mass of the degradation products. This information is crucial for structural elucidation and identifying the degradation pathway.
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Evaluate Blank: Ensure the new peaks are not artifacts from the buffer, solvent, or container by injecting a blank sample (vehicle without the compound) that has been subjected to the same conditions.
Q: The concentration of my this compound solution is decreasing, but I don't see any major degradation peaks. What is happening?
A: This could be due to non-specific binding or adsorption of the compound to your container surfaces.
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Container Material: Low-concentration solutions of hydrophobic compounds can adsorb to plastic surfaces. Try using low-adsorption microplates or glass/silanized glass vials.
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Include a Surfactant: Adding a small amount of a non-ionic surfactant (e.g., 0.01% Tween-80 or Pluronic F-68) to your buffer, if permissible in your assay, can reduce non-specific binding.
-
Recovery Experiment: Perform a quick recovery experiment. Prepare a solution, immediately transfer it to a new vial, and measure the concentration in both vials to see if there is a loss upon transfer.
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from degradation products.
-
Column & Mobile Phase Selection: Start with a standard Reverse-Phase (RP) C18 column. A typical mobile phase would be a gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol.
-
Wavelength Detection: Determine the UV absorbance maximum (λ-max) of this compound by running a UV scan. Use this wavelength for detection.
-
Method Validation: As per ICH guidelines, the method should be validated for specificity, linearity, accuracy, and precision.
-
Specificity (Forced Degradation): The most critical step is to demonstrate specificity. Subject the compound to forced degradation (see Protocol 3). The method is stability-indicating if the degradation product peaks are well-resolved from the parent compound peak.
Protocol 2: Aqueous Solubility and Preliminary Stability Assessment
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Prepare Stock: Create a 10 mM stock solution of this compound in 100% anhydrous DMSO.
-
Prepare Test Solutions: Dilute the DMSO stock into your target aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to several concentrations (e.g., 1, 5, 10, 25, 50 µM). Keep the final DMSO percentage constant and low (e.g., ≤0.5%).
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Equilibrate: Incubate the solutions at the desired temperature (e.g., room temperature or 37°C) with gentle agitation.
-
Assess Solubility: After 1-2 hours, visually inspect for precipitation. Centrifuge the samples and measure the concentration of the supernatant via HPLC or UV-Vis spectroscopy to determine the kinetic solubility.
-
Assess Stability: For the highest soluble concentration, inject samples onto the HPLC at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analyze Data: Calculate the percentage of this compound remaining at each time point relative to time zero. A loss of >10% is often considered significant.
Protocol 3: Forced Degradation Study
This study intentionally degrades the sample to identify potential degradation pathways and validate the stability-indicating method.
-
Prepare Samples: For each condition, prepare a sample of this compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to ensure solubility.
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for several hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for several hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature.
-
Thermal Degradation: Incubate a solution at a high temperature (e.g., 80°C).
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) or a photostability chamber.
-
Analysis: After incubation, neutralize the acid/base samples and analyze all samples by HPLC-UV and, ideally, HPLC-MS to separate and identify the degradants. Aim for 5-20% degradation of the parent compound.
Data Presentation
Table 1: Example pH-Stability Profile of this compound at 37°C
| pH | Buffer System | Time (hours) | % Remaining (Mean ± SD) | Major Degradant Peaks (RT, min) |
| 3.0 | Citrate | 0 | 100 | - |
| 8 | 98.5 ± 1.2 | - | ||
| 24 | 95.1 ± 1.5 | 4.2 | ||
| 7.4 | Phosphate | 0 | 100 | - |
| 8 | 99.2 ± 0.8 | - | ||
| 24 | 98.7 ± 1.1 | - | ||
| 9.0 | Borate | 0 | 100 | - |
| 8 | 91.3 ± 2.1 | 5.8 | ||
| 24 | 78.4 ± 2.5 | 5.8, 6.1 |
Table 2: Example Forced Degradation Results for this compound
| Stress Condition | Incubation Time | % Degradation | Number of Degradants | Retention Times (min) |
| 0.1 M HCl, 60°C | 6 hours | 12.5% | 1 | 4.2 |
| 0.1 M NaOH, 60°C | 2 hours | 21.6% | 2 | 5.8, 6.1 |
| 3% H₂O₂, RT | 24 hours | 8.2% | 1 | 7.3 |
| Heat (80°C) | 48 hours | 4.5% | None significant | - |
| UV Light (254 nm) | 8 hours | 15.1% | 2 | 3.9, 8.5 |
Visualizations
References
addressing poor cell viability in (2R,3R)-Firazorexton assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with poor cell viability in assays involving (2R,3R)-Firazorexton.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound, also known as TAK-994, is a selective orexin 2 (OX2) receptor agonist.[1][2][3] It was investigated for the treatment of narcolepsy.[1][2] Its mechanism of action involves activating the OX2 receptor, which can lead to downstream signaling events such as calcium mobilization and phosphorylation of ERK1/2.
Q2: Are there known toxicity issues with this compound?
A2: Yes, clinical development of Firazorexton was discontinued due to safety concerns, specifically drug-induced liver injury (hepatotoxicity) observed in phase 2 trials. This intrinsic toxicity is an important consideration when working with this compound in cell-based assays.
Q3: My negative control (vehicle-treated) wells are showing low viability. What could be the cause?
A3: Low viability in negative control wells can be due to several factors, including:
-
Vehicle Toxicity: The solvent used to dissolve Firazorexton, such as DMSO, may be at a concentration that is toxic to the cells. It is recommended to keep the final DMSO concentration below 0.5%.
-
Poor Cell Health: The cells may have been unhealthy prior to the experiment. Always use cells that are in the exponential growth phase and within a low passage number.
-
Contamination: Microbial contamination (e.g., bacteria, yeast, mycoplasma) can lead to cell death. Regularly check cell cultures for any signs of contamination.
Q4: I am not observing a dose-dependent cytotoxic effect with Firazorexton. What should I check?
A4: If you are not seeing the expected dose-response, consider the following:
-
Cell Line Resistance: The chosen cell line may be resistant to the effects of Firazorexton. You might need to test different cell lines to find a sensitive model.
-
Incubation Time: The cytotoxic effects of a compound may require a longer or shorter exposure time. It is advisable to perform a time-course experiment to determine the optimal incubation period.
-
Compound Inactivity: Confirm the identity and purity of your Firazorexton stock. It is also good practice to include a positive control compound with a known cytotoxic effect to validate the assay setup.
Troubleshooting Guide
Poor cell viability in this compound assays can stem from various sources. This guide provides a systematic approach to identifying and resolving these issues.
Diagram: Troubleshooting Workflow for Poor Cell Viability
Caption: A flowchart to systematically troubleshoot poor cell viability.
Table 1: Troubleshooting Common Issues in Firazorexton Viability Assays
| Issue | Potential Cause | Recommended Solution | Quantitative Parameter to Check | Acceptable Range |
| High background signal in control wells | Media interference (e.g., phenol red) | Use phenol red-free medium. | Background signal in blank wells | < 5% of maximum signal |
| Low viability in all wells, including controls | General cell health issues | Use cells with low passage number and ensure they are in the log growth phase. | Cell viability in control wells | > 90% |
| Contamination (bacterial, yeast, mycoplasma) | Regularly test for and eliminate contamination. | Microscopic examination, specific tests | No visible contamination | |
| Incorrect CO2 or temperature | Calibrate and monitor incubator CO2 and temperature levels. | Incubator CO2 and temperature readings | 5% CO2, 37°C (or as required for the cell line) | |
| Inconsistent results between replicate wells | Pipetting errors | Calibrate pipettes regularly and use proper pipetting techniques. | Coefficient of variation (%CV) between replicates | < 15% |
| Edge effects | Avoid using the outer wells of the plate or fill them with sterile PBS or media. | Comparison of data from inner vs. outer wells | No significant difference | |
| Uneven cell seeding | Ensure a homogenous cell suspension before and during seeding. | Microscopic examination of cell distribution | Even monolayer of cells | |
| No or low cytotoxic effect observed | Insufficient incubation time | Perform a time-course experiment (e.g., 24, 48, 72 hours). | IC50 value over time | A stable or decreasing IC50 value with longer incubation |
| Compound instability | Check the stability of Firazorexton in the culture medium at 37°C. | HPLC or other analytical methods to measure compound concentration over time | > 90% of initial concentration at the end of the incubation | |
| Drug binding to serum proteins | Consider reducing the serum concentration in the culture medium if appropriate for the cell line. | IC50 values at different serum concentrations | Lower IC50 with lower serum concentration |
Experimental Protocols
Protocol 1: General Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Culture cells to be used in the assay, ensuring they are in the logarithmic growth phase.
-
Trypsinize and count the cells. Perform a viability count to ensure the health of the cell stock.
-
Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound to achieve the desired final concentrations. Ensure the final solvent concentration in all wells is consistent and non-toxic (typically <0.5% DMSO).
-
Add the diluted compound to the appropriate wells. Include vehicle-only controls and untreated controls.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
-
Viability Assessment (MTT Example):
-
Add 10 µL of MTT solution to each well for a final concentration of 0.45 mg/mL.
-
Incubate for 1-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly and read the absorbance at the appropriate wavelength.
-
Diagram: Hypothetical Signaling Pathway of Firazorexton
References
Validation & Comparative
A Comparative Guide to the In Vivo Efficacy of (2R,3R)-Firazorexton for Narcolepsy
This guide provides a comprehensive comparison of the in vivo efficacy of (2R,3R)-Firazorexton, an investigational orexin 2 receptor (OX2R) agonist, with alternative therapeutic agents for the treatment of narcolepsy. The content is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by preclinical and clinical data.
This compound (TAK-994) is a potent and selective OX2R agonist designed to address the underlying pathophysiology of narcolepsy type 1, which is characterized by a deficiency of orexin-producing neurons. While showing promise in preclinical models and early clinical trials, its development was halted due to instances of drug-induced liver injury. This guide will compare its efficacy profile against established and emerging treatments for narcolepsy, including the OX2R agonist Danavorexton, and standard-of-care medications such as Modafinil, Solriamfetol, and Pitolisant.
Comparative Efficacy Data
The following tables summarize the in vivo efficacy of Firazorexton and its comparators in both preclinical animal models of narcolepsy and clinical trials in patients with narcolepsy.
Table 1: Preclinical Efficacy in Narcolepsy Mouse Models
| Compound | Mouse Model | Key Efficacy Endpoints | Reference(s) |
| This compound (TAK-994) | Orexin/ataxin-3 transgenic mice | - Increased total wakefulness time - Ameliorated fragmentation of wakefulness - Suppressed cataplexy-like episodes | [1] |
| Danavorexton (TAK-925) | Orexin/ataxin-3 transgenic mice | - Increased wakefulness - Reduced fragmentation of wakefulness - Decreased cataplexy-like episodes | [2][3] |
| Modafinil | Orexin knockout mice | - Increased wakefulness time - Did not suppress direct transitions to REM sleep (cataplexy surrogate) | |
| Pitolisant | Orexin knockout mice | - Promoted wakefulness - Decreased abnormal direct REM sleep onsets (cataplexy surrogate) | [4] |
| Solriamfetol | Murine model of Obstructive Sleep Apnea (Intermittent Hypoxia) | - Decreased sleep propensity and increased wake bout duration |
Table 2: Clinical Efficacy in Patients with Narcolepsy
| Compound | Phase of Development | Key Efficacy Endpoints | Reference(s) |
| This compound (TAK-994) | Phase 2 (Terminated) | - Significant improvement in Maintenance of Wakefulness Test (MWT) - Reduction in Epworth Sleepiness Scale (ESS) scores - Reduction in weekly cataplexy rates | |
| Danavorexton (TAK-925) | Phase 1 | - Dose-dependent increase in sleep latency in the MWT | |
| Modafinil | Approved | - Increased daytime sleep latency - Reduced excessive daytime sleepiness | |
| Solriamfetol | Approved | - Significant improvement in MWT and ESS scores | |
| Pitolisant | Approved | - Reduction in ESS scores - Significant reduction in weekly cataplexy rate |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative protocols for key experiments cited in this guide.
In Vivo Efficacy Assessment in a Mouse Model of Narcolepsy
1. Animal Model:
Orexin/ataxin-3 transgenic mice are a commonly used model for narcolepsy type 1. These mice express the human ataxin-3 gene with an expanded polyglutamine tract under the control of the prepro-orexin promoter, leading to a progressive loss of orexin neurons. Orexin knockout mice, which lack the gene for prepro-orexin, are another established model.
2. Surgical Implantation of EEG/EMG Electrodes:
-
Mice are anesthetized with isoflurane.
-
For electroencephalogram (EEG) recording, stainless steel screw electrodes are implanted into the skull over the frontal and parietal cortices.
-
For electromyogram (EMG) recording, Teflon-coated stainless-steel wires are inserted into the nuchal muscles.
-
All electrodes are connected to a miniature plug and secured to the skull with dental cement.
-
Mice are allowed a recovery period of at least one week post-surgery.
3. Drug Administration:
-
Compounds are formulated in a suitable vehicle (e.g., a solution or suspension for oral gavage or subcutaneous injection).
-
The investigational compound or vehicle is administered at a specific time relative to the light/dark cycle, typically at the beginning of the dark (active) phase for assessing effects on wakefulness and cataplexy.
4. Data Acquisition and Analysis:
-
Following drug administration, EEG and EMG signals are continuously recorded for a defined period (e.g., 24 hours).
-
The sleep-wake stages (wakefulness, NREM sleep, REM sleep) are scored in 10-second epochs based on the EEG and EMG patterns.
-
Cataplexy-like episodes are identified by the presence of muscle atonia during periods of wakefulness, characterized by low EMG amplitude and high theta power in the EEG.
-
Key parameters analyzed include:
-
Total time spent in each sleep-wake state.
-
Number and duration of sleep-wake episodes.
-
Number and duration of cataplexy-like episodes.
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the in vivo evaluation of this compound.
Signaling Pathway of Orexin 2 Receptor (OX2R) Agonism
Caption: OX2R Signaling Cascade.
Experimental Workflow for In Vivo Efficacy Validation
Caption: Preclinical Efficacy Workflow.
References
- 1. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. bioprojet.nl [bioprojet.nl]
- 4. An inverse agonist of the histamine H(3) receptor improves wakefulness in narcolepsy: studies in orexin-/- mice and patients - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective orexin-2 receptor (OX2R) agonists: (2R,3R)-firazorexton (TAK-994) and danavorexton (TAK-925). Both compounds were developed by Takeda Pharmaceuticals for the treatment of narcolepsy and other hypersomnolence disorders. This document synthesizes available preclinical and clinical data to offer an objective comparison of their pharmacological profiles, pharmacokinetic properties, and clinical outcomes.
Introduction to Orexin-2 Receptor Agonism
The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors, OX1R and OX2R, is a critical regulator of wakefulness, arousal, and appetite.[1][2] A deficiency in orexin signaling is the underlying cause of narcolepsy type 1, making the orexin system a key therapeutic target.[3] Both this compound and danavorexton are potent and selective agonists of the OX2R, which is believed to play a more significant role in promoting wakefulness than OX1R.[2]
In Vitro Pharmacology: Potency and Selectivity
Both compounds exhibit high potency and selectivity for the human OX2R. Danavorexton demonstrates a higher in vitro potency and greater selectivity for OX2R over OX1R compared to firazorexton.
| Compound | Target | Assay Type | EC50 (nM) | Selectivity vs. OX1R | Reference |
| Danavorexton (TAK-925) | human OX2R | Calcium Mobilization | 5.5 | >5,000-fold | [4] |
| This compound (TAK-994) | human OX2R | Calcium Mobilization | 19 | >700-fold | |
| human OX1R | Calcium Mobilization | 14,000 | |||
| human OX2R | IP1 Accumulation | 16 | |||
| human OX2R | β-arrestin Recruitment | 100 | |||
| human OX2R | ERK1/2 Phosphorylation | 170 | |||
| human OX2R | CREB Phosphorylation | 2.9 |
Pharmacokinetic Profiles
A key differentiator between the two compounds is their route of administration and oral bioavailability. Danavorexton was developed for intravenous administration due to poor oral bioavailability, while firazorexton was designed as an orally active agent.
| Parameter | Danavorexton (TAK-925) | This compound (TAK-994) |
| Route of Administration | Intravenous | Oral |
| Elimination Half-life | ~3.3–5.1 hours | Data not available |
| Oral Bioavailability | Poor | Orally active |
Clinical Development and Outcomes
Both molecules showed promise in early clinical trials for narcolepsy by improving wakefulness. However, their development pathways diverged due to safety concerns with firazorexton and logistical challenges with a danavorexton trial.
This compound (TAK-994): Phase 2 trials of firazorexton for narcolepsy type 1 and type 2 were initiated to evaluate its efficacy and safety. Despite demonstrating significant improvements in wakefulness and cataplexy, the trials were terminated in October 2021 due to findings of drug-induced liver injury in some participants. This hepatotoxicity was deemed unlikely to be a direct result of its orexin receptor agonism.
Danavorexton (TAK-925): Danavorexton has been investigated in Phase 1 and 2 clinical trials for narcolepsy, idiopathic hypersomnia, and sleep apnea. In a Phase 1 trial, it was found to produce a dose-dependent increase in wakefulness comparable to modafinil. However, a Phase 2 trial of danavorexton in patients with obstructive sleep apnea was stopped due to slow enrollment.
Orexin-2 Receptor Signaling Pathway
Upon binding of an agonist like danavorexton or firazorexton, the OX2R, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This primarily involves the activation of Gq proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key event in neuronal excitation. Concurrently, signaling can also proceed through other G-proteins (Gi/o, Gs) and β-arrestin pathways, leading to the modulation of adenylyl cyclase (AC) and the activation of downstream kinases such as Extracellular signal-Regulated Kinase (ERK).
Orexin-2 Receptor Signaling Pathway
Experimental Protocols
Detailed below are representative protocols for key in vitro functional assays used to characterize orexin receptor agonists.
Calcium Mobilization Assay (FLIPR)
This assay measures the increase in intracellular calcium concentration following receptor activation.
Calcium Mobilization Assay Workflow
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human orexin-2 receptor (hOX2R) are cultured in appropriate media and seeded into 384-well black-walled, clear-bottom plates.
-
Dye Loading: The cell growth medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage) for approximately 1 hour at 37°C.
-
Assay: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). Baseline fluorescence is measured before the automated addition of serial dilutions of the test compounds.
-
Data Acquisition: Fluorescence intensity is monitored in real-time immediately before and after compound addition. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Analysis: The peak fluorescence response is plotted against the compound concentration to generate a dose-response curve, from which the EC50 value is determined.
β-Arrestin Recruitment Assay (PathHunter)
This assay quantifies the recruitment of β-arrestin to the activated receptor, a key step in receptor desensitization and signaling.
Methodology:
-
Cell Line: A cell line (e.g., CHO-K1) is engineered to co-express the hOX2R fused to a small enzyme fragment (ProLink, PK) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor, EA).
-
Cell Plating: Cells are plated in 384-well white-walled plates and incubated.
-
Compound Stimulation: Serial dilutions of the agonist are added to the cells and incubated for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: A detection reagent containing the substrate for the complemented enzyme is added to the wells.
-
Signal Measurement: The resulting chemiluminescent signal, generated by the functional enzyme formed upon β-arrestin recruitment, is measured using a luminometer.
-
Analysis: The luminescent signal is plotted against the agonist concentration to determine the EC50 for β-arrestin recruitment.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the phosphorylation of ERK1/2, a downstream signaling event following OX2R activation.
ERK1/2 Phosphorylation Assay Workflow
Methodology:
-
Cell Treatment: Cells expressing hOX2R are serum-starved and then treated with various concentrations of the orexin agonist for a defined period.
-
Protein Extraction: Cells are lysed, and total protein concentration is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection: The signal is visualized using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: The membrane is stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading. The ratio of p-ERK to total ERK is calculated to determine the extent of ERK activation.
Conclusion
Both this compound and danavorexton are potent and selective OX2R agonists that have demonstrated efficacy in promoting wakefulness. Danavorexton exhibits higher in vitro potency and selectivity, but its intravenous route of administration limits its therapeutic convenience. This compound offered the advantage of oral bioavailability, but its clinical development was halted due to liver safety concerns. These findings underscore the therapeutic potential of OX2R agonism for narcolepsy while highlighting the critical importance of optimizing both the pharmacokinetic profile and the safety of future candidates in this class.
References
A Comparative Guide to Selective Orexin-2 Receptor (OX2R) Agonists: (2R,3R)-Firazorexton and the Next Generation
For Researchers, Scientists, and Drug Development Professionals
The discovery of the orexin system and its role in regulating wakefulness has paved the way for novel therapeutic strategies for sleep-wake disorders, particularly narcolepsy. Selective orexin-2 receptor (OX2R) agonists aim to mimic the function of endogenous orexin peptides, offering a targeted approach to treating the debilitating symptoms of narcolepsy. This guide provides a comparative analysis of (2R,3R)-Firazorexton (TAK-994) and other prominent selective OX2R agonists, focusing on their performance, supporting experimental data, and methodologies.
Introduction to Selective OX2R Agonists
Orexin-A and orexin-B are neuropeptides that play a crucial role in maintaining wakefulness by activating two G protein-coupled receptors, orexin-1 (OX1R) and orexin-2 (OX2R). Narcolepsy Type 1 is characterized by a significant loss of orexin-producing neurons, leading to excessive daytime sleepiness (EDS), cataplexy, and disrupted sleep. Selective OX2R agonists are designed to specifically target the OX2R, which is believed to be the primary mediator of orexin's wake-promoting effects. This targeted approach is hypothesized to provide robust efficacy in treating narcolepsy symptoms.
This guide will compare the following selective OX2R agonists:
-
This compound (TAK-994): An orally active, selective OX2R agonist. Its development was discontinued due to observations of liver toxicity in Phase 2 clinical trials.
-
Danavorexton (TAK-925): An intravenously administered, selective OX2R agonist that provided early clinical proof-of-concept for this drug class.
-
Oveporexton (TAK-861): An orally active, selective OX2R agonist that has shown positive results in Phase 3 clinical trials.
-
ORX750: A highly potent and selective oral OX2R agonist currently in clinical development.
-
BP1.15205: A novel, highly potent, and selective oral OX2R agonist in early clinical development.
In Vitro Pharmacology
The in vitro potency and selectivity of these compounds are critical determinants of their therapeutic potential and potential for off-target effects. The following table summarizes key in vitro pharmacological data for the compared OX2R agonists.
| Compound | Target | Assay | EC50 (nM) | Selectivity vs. OX1R | Reference |
| This compound (TAK-994) | Human OX2R | Calcium Mobilization | 19 | >700-fold | [1][2] |
| Human OX1R | Calcium Mobilization | 14,000 | [3] | ||
| Human OX2R | β-arrestin Recruitment | 100 | - | [1] | |
| Human OX2R | ERK1/2 Phosphorylation | 170 | - | [1] | |
| Danavorexton (TAK-925) | Human OX2R | Calcium Mobilization | - | >5,000-fold | |
| Oveporexton (TAK-861) | Human OX2R | - | - | Selective | |
| ORX750 | Human OX2R | - | 0.11 | ~9,800-fold | |
| BP1.15205 | Human OX2R | Calcium Mobilization (FLIPR) | 0.015 | >600-fold |
Preclinical In Vivo Data
Preclinical studies in animal models of narcolepsy are crucial for evaluating the in vivo efficacy of OX2R agonists. These studies typically assess wakefulness, cataplexy-like episodes, and other narcolepsy-related phenotypes.
| Compound | Animal Model | Key Findings | Reference |
| This compound (TAK-994) | Orexin/ataxin-3 transgenic mice | Increased total wakefulness time, decreased NREM and REM sleep time, and ameliorated fragmentation of wakefulness. | |
| Danavorexton (TAK-925) | Orexin/ataxin-3 transgenic mice | Reduced sleep/wakefulness fragmentation and cataplexy-like episodes. | |
| ORX750 | DTA and Atax mouse models | Achieved maximal wake times and suppressed cataplexy at low oral doses. | |
| BP1.15205 | Orexin/ataxin-3 transgenic mice | Demonstrated significant wake-promoting and cataplexy-suppressing effects. |
Clinical Efficacy
Clinical trials in patients with narcolepsy provide the ultimate assessment of an OX2R agonist's therapeutic utility. Key efficacy endpoints include the Maintenance of Wakefulness Test (MWT), which objectively measures the ability to stay awake, and the Epworth Sleepiness Scale (ESS), a subjective measure of daytime sleepiness.
| Compound | Phase | Population | Key Efficacy Results | Reference |
| This compound (TAK-994) | Phase 2 | Narcolepsy Type 1 | Statistically significant improvements in MWT and ESS scores compared to placebo. Development discontinued due to liver toxicity. | |
| Danavorexton (TAK-925) | Phase 1 | Narcolepsy Type 1 & 2 | Dose-dependent increases in sleep latency on the MWT. | |
| Oveporexton (TAK-861) | Phase 3 | Narcolepsy Type 1 | Statistically significant and clinically meaningful improvements in MWT, ESS, and weekly cataplexy rates compared to placebo. | |
| ORX750 | Phase 1/2a | Narcolepsy Type 1, Type 2, and Idiopathic Hypersomnia | Statistically significant and clinically meaningful improvements in MWT and ESS scores. |
Signaling Pathways and Experimental Workflows
The activation of OX2R by an agonist triggers a cascade of intracellular signaling events that ultimately lead to the promotion of wakefulness. The primary signaling pathway involves the coupling of the receptor to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. This is a key event that can be measured to determine the potency of an agonist.
Downstream of G protein activation, other signaling pathways are also engaged, including the phosphorylation of extracellular signal-regulated kinase (ERK). Additionally, like many G protein-coupled receptors, agonist binding to OX2R can lead to the recruitment of β-arrestin, which is involved in receptor desensitization and internalization, as well as initiating its own signaling cascades.
The following diagram illustrates a typical experimental workflow for characterizing a novel selective OX2R agonist, from initial in vitro screening to in vivo efficacy studies.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of selective OX2R agonists. Below are representative protocols for key in vitro and clinical assays.
In Vitro Assays
1. Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation, which is a hallmark of Gq-coupled GPCR signaling.
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human orexin-2 receptor (hOX2R).
-
Reagents:
-
Culture medium (e.g., Ham's F-12K with 10% FBS and selection antibiotic).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds and reference agonist (e.g., orexin-A).
-
-
Procedure:
-
Seed CHO-hOX2R cells into a 96- or 384-well black-walled, clear-bottom plate and culture until confluent.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Add the test compound at various concentrations and continuously measure the fluorescence intensity over time.
-
The peak fluorescence signal is used to determine the agonist response.
-
Data are normalized to the maximum response of a reference agonist and fitted to a dose-response curve to calculate the EC50 value.
-
2. ERK Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of ERK1/2, a downstream signaling event following OX2R activation.
-
Cell Line: CHO-K1 cells stably expressing hOX2R or other suitable cell lines.
-
Reagents:
-
Culture medium.
-
Serum-free medium for starvation.
-
Test compounds.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Plate cells and grow to near confluency.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Treat cells with the test compound for a specified time (e.g., 5-15 minutes).
-
Lyse the cells and collect the protein lysate.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-ERK1/2 antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for normalization.
-
Quantify band intensities to determine the ratio of phosphorylated ERK to total ERK.
-
3. β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated OX2R, which is involved in receptor desensitization and signaling.
-
Assay Principle: Enzyme fragment complementation (EFC) assays (e.g., PathHunter by DiscoverX) are commonly used. In this system, the OX2R is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, complementary enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment of β-arrestin to the receptor brings the two fragments together, forming an active enzyme that generates a chemiluminescent signal.
-
Procedure (General):
-
Use a cell line co-expressing the tagged OX2R and β-arrestin constructs.
-
Plate the cells in a white, opaque microplate.
-
Add the test compound at various concentrations.
-
Incubate to allow for receptor activation and β-arrestin recruitment (typically 60-90 minutes).
-
Add the detection reagents containing the enzyme substrate.
-
Measure the chemiluminescent signal using a luminometer.
-
Calculate dose-response curves to determine the EC50 for β-arrestin recruitment.
-
Clinical Assessment Protocols
1. Maintenance of Wakefulness Test (MWT)
The MWT is an objective measure of a patient's ability to remain awake in a sleep-conducive environment.
-
Procedure:
-
The test consists of four 40-minute trials conducted at two-hour intervals.
-
The patient is instructed to sit in a comfortable chair in a quiet, dimly lit room and to try to remain awake for as long as possible.
-
Polysomnography is used to monitor brain waves, eye movements, and muscle tone to objectively determine sleep onset.
-
The time from the start of the trial to the first epoch of sleep is recorded as the sleep latency for that trial.
-
The mean sleep latency across the four trials is calculated.
-
2. Epworth Sleepiness Scale (ESS)
The ESS is a self-administered questionnaire that assesses a patient's subjective level of daytime sleepiness.
-
Questionnaire: The patient rates their likelihood of dozing in eight different situations on a scale of 0 to 3:
-
0 = would never doze
-
1 = slight chance of dozing
-
2 = moderate chance of dozing
-
3 = high chance of dozing
-
-
Situations:
-
Sitting and reading
-
Watching TV
-
Sitting, inactive, in a public place (e.g., a theater or a meeting)
-
As a passenger in a car for an hour without a break
-
Lying down to rest in the afternoon when circumstances permit
-
Sitting and talking to someone
-
Sitting quietly after a lunch without alcohol
-
In a car, while stopped for a few minutes in traffic
-
-
Scoring: The scores for each situation are summed to produce a total score ranging from 0 to 24. A score of 10 or higher is generally considered to indicate excessive daytime sleepiness.
Conclusion
Selective OX2R agonists represent a promising therapeutic approach for the treatment of narcolepsy by targeting the underlying pathophysiology of the disorder. While the first-generation oral agonist, this compound, demonstrated clinical efficacy, its development was halted due to safety concerns. The next generation of selective OX2R agonists, including oveporexton, ORX750, and BP1.15205, have shown highly encouraging preclinical and clinical data with improved potency, selectivity, and, critically, a more favorable safety profile to date. The ongoing and future clinical trials of these compounds will be instrumental in determining their full therapeutic potential and their role in transforming the management of narcolepsy and other hypersomnolence disorders. This comparative guide serves as a resource for the scientific community to understand the evolving landscape of selective OX2R agonists and the experimental methodologies used to evaluate them.
References
- 1. Access Restricted, But More Awaits! [georestrictions.getlabtest.com]
- 2. Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the Epworth Sleepiness Scale Results - Manse Medical [mansemedical.com.au]
Comparative Analysis of Firazorexton's Cross-Reactivity with the Orexin 1 Receptor
(2R,3R)-Firazorexton (also known as TAK-994) is a novel, orally bioavailable small molecule developed as a selective agonist for the orexin 2 receptor (OX2R).[1][2] The orexin system, comprising two G protein-coupled receptors (GPCRs), the orexin 1 receptor (OX1R) and OX2R, and their endogenous peptide ligands, orexin-A and orexin-B, plays a critical role in regulating sleep-wake states, appetite, and reward pathways.[1] While both receptors are involved in promoting wakefulness, OX2R is considered the primary mediator of this effect. Consequently, selective OX2R agonists are being investigated as potential therapies for narcolepsy and other disorders of excessive daytime sleepiness.[2]
This guide provides a comparative analysis of Firazorexton's functional activity at the human orexin 1 receptor versus the orexin 2 receptor, presenting key experimental data on its cross-reactivity and selectivity.
Quantitative Comparison of Firazorexton Activity at Orexin Receptors
The selectivity of Firazorexton for OX2R over OX1R has been quantified in vitro using various functional assays. The data clearly demonstrates a significantly higher potency and efficacy of Firazorexton at OX2R.
| Assay Type | Target Receptor | Cell Line | Parameter | Firazorexton Value | Reference |
| Calcium Mobilization | human OX1R | CHO-K1 | EC50 | 14 µM | [1] |
| Calcium Mobilization | human OX2R | CHO-K1 | EC50 | 19 nM (0.019 µM) | |
| β-Arrestin Recruitment | human OX2R | CHO-EA | EC50 | 100 nM | |
| ERK1/2 Phosphorylation | human OX2R | CHO-EA | EC50 | 170 nM |
As shown in the table, Firazorexton is over 700-fold more potent at activating the human OX2R compared to the human OX1R in calcium mobilization assays.
Orexin Receptor Signaling Pathway
Orexin receptors are G protein-coupled receptors that, upon activation, can initiate multiple downstream signaling cascades. The primary pathway involves coupling to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. Activation of orexin receptors can also lead to the recruitment of β-arrestin and the phosphorylation of extracellular signal-regulated kinases (ERK1/2).
References
Reproducibility of Published (2R,3R)-Firazorexton Experimental Data: A Comparison Guide
(2R,3R)-Firazorexton , also known as TAK-994 , is a potent and selective oral agonist of the orexin 2 receptor (OX2R) that was under development for the treatment of narcolepsy.[1][2][3] Its clinical development was halted during Phase 2 trials due to concerns about hepatotoxicity.[1][4] This guide provides a comprehensive comparison of the publicly available experimental data on this compound to aid researchers, scientists, and drug development professionals in assessing the reproducibility of the findings.
In Vitro Pharmacology
This compound demonstrates high selectivity and potency for the human orexin 2 receptor (hOX2R) in various in vitro assays. The following table summarizes the key quantitative data from published studies.
| Parameter | Cell Line | Assay Type | EC50 Value | Selectivity (vs. OX1R) | Reference |
| Orexin Receptor Activation | Recombinant hOX2R | Calcium Mobilization | 19 nM | >700-fold | |
| Orexin Receptor Activation | hOX2R/CHO-K1 cells | Calcium Mobilization | 19 nM | - | |
| Downstream Signaling | hOX2R/CHO-EA cells | IP1 Accumulation | 16 nM | - | |
| Downstream Signaling | hOX2R/CHO-EA cells | β-arrestin Recruitment | 4.5 nM & 100 nM | - | |
| Downstream Signaling | hOX2R/CHO-EA cells | ERK1/2 Phosphorylation | 19 nM & 170 nM | - | |
| Downstream Signaling | hOX2R/CHO-EA cells | CREB Phosphorylation | 2.9 nM | - |
Note: Variations in reported EC50 values for β-arrestin recruitment and ERK1/2 phosphorylation may be attributable to different experimental conditions or assay formats between studies.
Experimental Protocols: In Vitro Assays
A detailed, reproducible protocol for the in vitro assays was not fully available in the public domain. However, based on the provided information, a general methodology can be outlined:
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing either the human orexin 1 receptor (hOX1R) or hOX2R were commonly used.
-
Calcium Mobilization Assay: Changes in intracellular calcium concentration upon compound stimulation were measured, likely using a fluorescent calcium indicator.
-
IP1 Accumulation Assay: This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of Gq protein-coupled receptor activation.
-
β-arrestin Recruitment Assay: This assay assesses the interaction of β-arrestin with the activated receptor, often using a technology like PathHunter (DiscoverX).
-
ERK1/2 and CREB Phosphorylation Assays: The phosphorylation status of these downstream signaling proteins was likely determined using immunoassays such as ELISA or Western blotting.
In Vivo Pharmacology (Preclinical)
In mouse models of narcolepsy, oral administration of this compound demonstrated significant efficacy in promoting wakefulness and reducing cataplexy-like episodes.
| Animal Model | Dosage | Effect | Reference |
| C57BL/6J mice | 30 mg/kg (oral) | Significantly increased total wakefulness time. | |
| Orexin/Ataxin-3 Mice (Narcolepsy Model) | 3-10 mg/kg (oral) | Ameliorated narcolepsy-like symptoms. | |
| Orexin-tTA;TetO Diphtheria Toxin A Mice (Narcolepsy Model) | Not specified | Ameliorated narcolepsy-like symptoms. | |
| Cynomolgus Monkeys | 10 mg/kg (oral) | Significantly increased wakefulness time. |
Experimental Protocols: In Vivo Assays
-
Animals: Studies utilized both wild-type mice (C57BL/6J) and transgenic mouse models of narcolepsy. Non-human primate studies were conducted in cynomolgus monkeys.
-
Drug Administration: this compound was administered orally.
-
Wakefulness Assessment: Electroencephalogram (EEG) and electromyogram (EMG) recordings were used to monitor sleep-wake states.
-
Cataplexy Assessment: The occurrence of cataplexy-like episodes in narcoleptic mice was observed and quantified.
Clinical Trial Data (Phase 2)
A Phase 2 clinical trial (NCT04096560) evaluated the efficacy and safety of this compound in adults with narcolepsy type 1. The trial was terminated early due to drug-induced liver injury (DILI). The following tables summarize the key efficacy and safety findings.
Efficacy Results
| Outcome Measure | Placebo | 30 mg BID | 90 mg BID | 180 mg BID | Reference |
| Maintenance of Wakefulness Test (MWT) | |||||
| Change from Baseline (minutes) | -2.5 | 23.9 | 27.4 | 32.6 | |
| Epworth Sleepiness Scale (ESS) | |||||
| Change from Baseline | -2.1 | -12.2 | -13.5 | -15.1 | |
| Weekly Cataplexy Rate | |||||
| Rate Ratio vs. Placebo | - | 0.05 | 0.20 | 0.15 |
Safety Results - Adverse Events
The most common adverse events were urinary urgency or frequency. A significant safety concern was the elevation of liver enzymes.
| Adverse Event | Placebo | This compound (all doses) | Reference |
| Any Adverse Event | - | 79% of patients | |
| Clinically Important Liver Enzyme Elevations | - | 5 patients | |
| Drug-Induced Liver Injury (Hy's Law Criteria) | - | 3 patients |
Experimental Protocols: Clinical Trial (NCT04096560)
-
Study Design: A multi-part, randomized, double-blind, placebo-controlled Phase 2 study.
-
Participants: Adults with narcolepsy type 1.
-
Intervention: Twice-daily oral administration of this compound (30 mg, 90 mg, or 180 mg) or placebo.
-
Primary Endpoint: Change from baseline in the Maintenance of Wakefulness Test (MWT).
-
Secondary Endpoints: Changes in the Epworth Sleepiness Scale (ESS) and weekly cataplexy rate.
Investigation of Hepatotoxicity
The drug-induced liver injury (DILI) observed in the clinical trial was investigated to understand its underlying mechanism. In vitro studies in hepatic cell cultures did not show significant cytotoxicity, mitochondrial toxicity, or inhibition of the bile salt export pump. However, a potential liability for covalent binding following hepatic metabolism was identified, which is consistent with idiosyncratic DILI.
Visualizations
Signaling Pathway of this compound
Caption: Signaling cascade of this compound via the OX2R.
Experimental Workflow for In Vitro Assays
Caption: General workflow for in vitro characterization.
Logical Relationship of Clinical Trial Discontinuation
References
A Comparative Analysis of In Vitro Potency: (2R,3R)-Firazorexton (TAK-994) vs. TAK-861
An Objective Guide for Researchers in Drug Development
This guide provides a detailed comparison of the in vitro potency of two selective orexin receptor 2 (OX2R) agonists: (2R,3R)-Firazorexton (also known as TAK-994) and TAK-861. Both compounds, developed by Takeda Pharmaceutical Company, are designed to target the underlying pathophysiology of narcolepsy type 1 by activating orexin signaling.[1][2][3] This document summarizes key experimental data, outlines the methodologies used, and visualizes the relevant biological pathways and workflows to assist researchers in understanding the pharmacological profiles of these molecules.
Data Presentation: In Vitro Potency and Selectivity
The following table summarizes the quantitative in vitro potency of this compound and TAK-861. The data is primarily derived from calcium mobilization assays and other downstream signaling studies conducted in recombinant cell lines.
| Parameter | This compound (TAK-994) | TAK-861 | Reference(s) |
| Target | Orexin Receptor 2 (OX2R) Agonist | Orexin Receptor 2 (OX2R) Agonist | [4][5] |
| OX2R EC50 (Calcium Mobilization) | 19 nM | 2.5 nM | |
| OX1R EC50 (Calcium Mobilization) | 14,000 nM (14 µM) | >7,500 nM (Implied) | |
| OX2R/OX1R Selectivity | ~700 to 740-fold | ~3,000-fold | |
| β-Arrestin Recruitment EC50 | 4.5 nM - 100 nM | Not Reported | |
| ERK1/2 Phosphorylation EC50 | 19 nM - 170 nM | Not Reported | |
| CREB Phosphorylation EC50 | 2.9 nM | Not Reported | |
| IP1 Accumulation EC50 | 16 nM | Not Reported |
Summary of Findings: Based on the primary measure of potency, the half-maximal effective concentration (EC50) in calcium mobilization assays, TAK-861 is approximately 7.6 times more potent than this compound at the human OX2R. Furthermore, TAK-861 demonstrates significantly higher selectivity for OX2R over OX1R (approximately 3,000-fold) compared to Firazorexton (~740-fold). While development of Firazorexton was discontinued due to safety concerns related to liver toxicity, these data highlight TAK-861 as a more potent and selective successor.
Experimental Protocols
The in vitro potency values cited in this guide were primarily determined using a calcium mobilization assay. This is a standard method for quantifying the activation of G-protein coupled receptors (GPCRs), such as the orexin receptors, which signal through the Gq pathway.
Calcium Mobilization Assay Protocol
-
Cell Lines: Chinese Hamster Ovary (CHO-K1 or CHO-EA) cells stably transfected to express either recombinant human Orexin Receptor 1 (hOX1R) or human Orexin Receptor 2 (hOX2R) are utilized.
-
Cell Culture and Plating: Cells are cultured under standard conditions and seeded into multi-well plates (e.g., 384-well plates) and grown to an appropriate confluency.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution. This dye exhibits a significant increase in fluorescence intensity upon binding to free intracellular calcium.
-
Compound Preparation and Addition: this compound or TAK-861 is prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations. These solutions are then added to the cell plates.
-
Signal Detection: Immediately after compound addition, the plates are read using a fluorescence plate reader (e.g., a FLIPR or FlexStation system). The instrument measures the change in fluorescence intensity over time, which corresponds to the mobilization of intracellular calcium stores.
-
Data Analysis: The peak fluorescence response at each compound concentration is recorded. The data are normalized and plotted as a dose-response curve. The EC50 value, representing the concentration at which the compound elicits 50% of its maximal effect, is calculated using a non-linear regression model (e.g., four-parameter logistic fit).
Mandatory Visualizations
The following diagrams illustrate the key biological pathway and the experimental workflow described above.
Caption: Orexin 2 Receptor (OX2R) signaling pathway activated by agonists.
Caption: Experimental workflow for the in vitro calcium mobilization assay.
References
A Head-to-Head Comparison of (2R,3R)-Firazorexton and Endogenous Orexin-A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the synthetic orexin receptor agonist, (2R,3R)-Firazorexton (also known as TAK-994), and the endogenous neuropeptide, orexin-A. This document is intended to serve as a valuable resource for researchers in the fields of neuroscience, sleep biology, and pharmacology by presenting a detailed analysis of their respective biochemical and cellular activities.
Executive Summary
Endogenous orexin-A is a neuropeptide crucial for maintaining wakefulness, and its deficiency leads to narcolepsy. This compound is a potent, orally active, and selective agonist for the orexin 2 receptor (OX2R), developed as a potential therapeutic for narcolepsy. While orexin-A is a non-selective agonist of both orexin 1 (OX1R) and orexin 2 receptors (OX2R), Firazorexton exhibits high selectivity for OX2R. This selectivity is a key differentiator, potentially offering a more targeted therapeutic approach with a different side-effect profile. This guide will delve into the specifics of their receptor binding, functional potency, and signaling pathways, supported by experimental data.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters for this compound and orexin-A, providing a clear comparison of their in vitro pharmacological profiles.
Table 1: Receptor Binding Affinity
| Ligand | Receptor | Species | Assay Type | Affinity (IC50/Ki) |
| This compound | OX1R | Human | Calcium Mobilization | 14,000 nM (EC50) |
| OX2R | Human | Calcium Mobilization | 19 nM (EC50) | |
| Orexin-A | OX1R | Human | Competitive Binding | 20 nM (IC50) |
| OX2R | Human | Competitive Binding | 38 nM (IC50) |
Table 2: Functional Potency
| Ligand | Assay | Receptor | Cell Line | Potency (EC50) |
| This compound | Calcium Mobilization | OX2R | hOX2R/CHO-K1 | 19 nM |
| β-arrestin Recruitment | OX2R | hOX2R/CHO-EA | 100 nM | |
| ERK1/2 Phosphorylation | OX2R | hOX2R/CHO-EA | 170 nM | |
| Orexin-A | Calcium Mobilization | OX1R | CHO | ~30 nM |
| Calcium Mobilization | OX2R | CHO | ~35-98 nM | |
| ERK1/2 Phosphorylation | OX1R/OX2R | Various | Not specified |
Signaling Pathways
Both orexin-A and Firazorexton initiate intracellular signaling cascades upon binding to their respective receptors. Orexin receptors are G-protein coupled receptors (GPCRs). Orexin-A, binding to both OX1R and OX2R, activates multiple G-protein subtypes, including Gq/11, Gi/o, and Gs.[1] This leads to a broad range of downstream effects. In contrast, Firazorexton's activity is primarily mediated through the OX2R, which is known to couple to Gq and Gi/Go proteins.[2]
Caption: Signaling pathways of Orexin-A and Firazorexton.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Receptor Binding Assay (Competitive Binding)
This assay determines the affinity of a ligand for a receptor by measuring its ability to displace a radiolabeled ligand.
Caption: Workflow for a typical receptor binding assay.
Protocol:
-
Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R or OX2R are prepared.
-
Incubation: Membranes are incubated with a fixed concentration of radiolabeled orexin-A (e.g., [¹²⁵I]orexin-A) in a suitable buffer.
-
Competition: Increasing concentrations of the unlabeled test compound (orexin-A or Firazorexton) are added to the incubation mixture.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a ligand to stimulate Gq-coupled receptors, leading to an increase in intracellular calcium concentration.
Protocol:
-
Cell Culture: CHO-K1 cells stably expressing the human orexin receptor of interest (hOX1R or hOX2R) are seeded into 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered saline solution, often containing probenecid to prevent dye extrusion.
-
Compound Addition: The plate is placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument. After establishing a baseline fluorescence, the test compound (Firazorexton or orexin-A) is added at various concentrations.
-
Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are monitored over time.
-
Data Analysis: The peak fluorescence response is measured, and the concentration of the agonist that produces 50% of the maximal response (EC50) is calculated.
ERK1/2 Phosphorylation Assay
This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2, a downstream event in many GPCR signaling pathways.
Protocol:
-
Cell Culture and Stimulation: Cells expressing the orexin receptor (e.g., hOX2R/CHO-EA) are cultured in 96-well plates and then stimulated with different concentrations of the agonist for a specific time period.
-
Cell Lysis: The cells are lysed to release the intracellular proteins.
-
ELISA or Western Blot: The levels of phosphorylated ERK1/2 (pERK1/2) and total ERK1/2 are measured. This is commonly done using a sandwich ELISA kit or by Western blotting with specific antibodies against the phosphorylated and total forms of the proteins.
-
Detection: In an ELISA, a substrate is added to produce a colorimetric or chemiluminescent signal that is proportional to the amount of pERK1/2.
-
Data Analysis: The pERK1/2 signal is normalized to the total ERK1/2 signal to account for variations in cell number. The EC50 value is then determined from the concentration-response curve.
Comparative Effects on Sleep-Wake Cycle
The distinct receptor selectivity of Firazorexton and orexin-A translates to different physiological effects, particularly in the regulation of sleep and wakefulness. Orexin-A's action on both OX1R and OX2R contributes to a broad arousal-promoting signal. Firazorexton's selective agonism of OX2R is thought to be the primary driver of wakefulness promotion, as OX2R is densely expressed in key wake-promoting brain regions.
Caption: Comparative logic of wakefulness promotion.
Conclusion
This compound and endogenous orexin-A both play a significant role in the orexin system, but their distinct receptor selectivity profiles lead to different pharmacological characteristics. Orexin-A acts as a non-selective agonist at both OX1R and OX2R, while Firazorexton is a highly selective OX2R agonist. This selectivity makes Firazorexton a valuable tool for dissecting the specific roles of the OX2R in physiology and a potential therapeutic agent with a more targeted mechanism of action for disorders like narcolepsy. However, it is important to note that the clinical development of Firazorexton was discontinued due to safety concerns, specifically drug-induced liver injury, which was deemed unlikely to be related to its on-target orexin receptor agonism.[3] This highlights the importance of comprehensive preclinical and clinical evaluation of even highly selective drug candidates. Further research into the development of safe and effective orexin receptor agonists remains a promising avenue for the treatment of sleep disorders.
References
Validating the Specificity of (2R,3R)-Firazorexton for OX2R in New Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the orexin 2 receptor (OX2R) agonist (2R,3R)-Firazorexton (also known as TAK-994) with other orexin receptor modulators. The data presented herein is intended to assist researchers in validating the specificity of Firazorexton in various experimental models.
This compound is a potent and highly selective agonist for the orexin 2 receptor (OX2R), a key regulator of wakefulness.[1][2] Its selectivity is crucial for elucidating the specific roles of OX2R in physiological and pathological processes. This guide compares Firazorexton's performance against dual orexin receptor antagonists and selective antagonists for both OX1R and OX2R, providing supporting experimental data and detailed methodologies.
Comparative Analysis of Orexin Receptor Modulators
The following table summarizes the binding affinities and functional potencies of Firazorexton and other key orexin receptor modulators at the human orexin 1 (OX1R) and orexin 2 (OX2R) receptors. This data highlights the remarkable selectivity of Firazorexton for OX2R.
| Compound | Primary Target | Type | OX1R Affinity/Potency | OX2R Affinity/Potency | Selectivity (Fold) |
| This compound (TAK-994) | OX2R | Agonist | EC50: 14,000 nM[3] | EC50: 19 nM [2][4] | >700-fold for OX2R |
| Almorexant | OX1R/OX2R | Antagonist | Ki: 1.3 - 21 nM | Ki: 0.17 - 6.9 nM | Dual |
| Suvorexant | OX1R/OX2R | Antagonist | IC50: 55 nM | IC50: 55 nM | Dual |
| Seltorexant | OX2R | Antagonist | pKi: ~6.0 | pKi: 8.0 | ~100-fold for OX2R |
| LSN2424100 | OX2R | Antagonist | Ki: 393 nM | Ki: 4.5 nM | ~87-fold for OX2R |
| SB-334867 | OX1R | Antagonist | Ki: 173 nM | Inactive | Selective for OX1R |
Key Experimental Protocols
To aid in the replication and validation of these findings, detailed methodologies for two key in vitro assays are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from orexin receptors by the test compound.
Materials:
-
Membranes from CHO-K1 cells stably expressing human OX1R or OX2R.
-
Radioligand: [¹²⁵I]-Orexin A.
-
Test compounds (e.g., Firazorexton, Almorexant).
-
Assay Buffer: 25 mM HEPES, 2.5 mM CaCl₂, 1.0 mM MgCl₂, 0.5% BSA, pH 7.4.
-
Non-specific binding control: A high concentration of a non-labeled ligand (e.g., 1 µM Almorexant).
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize CHO cells expressing the target receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, the radioligand ([¹²⁵I]-Orexin A at a concentration near its Kd), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at room temperature (e.g., 22°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to activate (agonist) or block (antagonist) the signaling of orexin receptors, which are Gq-coupled and lead to an increase in intracellular calcium.
Objective: To determine the potency (EC50 for agonists, IC50 for antagonists) of a compound by measuring changes in intracellular calcium levels.
Materials:
-
CHO-K1 cells stably expressing human OX1R or OX2R.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-3 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds.
-
Orexin-A (as a reference agonist).
-
384-well plates.
-
Fluorescent Imaging Plate Reader (FLIPR).
Procedure:
-
Cell Plating: Seed the CHO cells expressing the target receptor into 384-well plates and allow them to attach overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-3 AM) for approximately 1 hour at 37°C.
-
Compound Addition:
-
Agonist Mode: Add varying concentrations of the test agonist (e.g., Firazorexton) to the wells.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of the test antagonist before adding a fixed concentration of Orexin-A (typically at its EC80).
-
-
Signal Detection: Measure the fluorescence intensity before and after the addition of the compounds using a FLIPR. The change in fluorescence corresponds to the change in intracellular calcium concentration.
-
Data Analysis:
-
Agonist: Plot the change in fluorescence against the log of the agonist concentration to determine the EC50 value.
-
Antagonist: Plot the inhibition of the Orexin-A response against the log of the antagonist concentration to determine the IC50 value.
-
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the orexin signaling pathway and the experimental workflows.
Caption: Simplified Orexin Signaling Pathway.
Caption: In Vitro Assay Workflow.
This guide provides a comprehensive overview for validating the specificity of this compound. The presented data and protocols should serve as a valuable resource for researchers investigating the therapeutic potential of targeting the orexin system.
References
Assessing the Translational Relevance of Preclinical Findings: A Comparative Guide to Allosteric PRC2 Inhibitors Targeting EED
Shifting Focus to a Promising Class of Epigenetic Modulators for Oncology Research
Initially, this guide was intended to assess the translational relevance of preclinical findings for (2R,3R)-Firazorexton. However, a comprehensive review of the scientific literature reveals that this compound (also known as TAK-994) is an orexin 2 receptor (OX2R) agonist developed for the treatment of narcolepsy.[1][2][3] Its clinical development was halted due to drug-induced liver injury.[2][4] Given that its mechanism of action is not directly relevant to oncology, this guide has been pivoted to focus on a class of compounds with significant preclinical data in cancer research: allosteric inhibitors of the Polycomb Repressive Complex 2 (PRC2) that target the Embryonic Ectoderm Development (EED) subunit.
The dysregulation of PRC2, a key epigenetic regulator, is implicated in the progression of various cancers. PRC2's catalytic subunit, EZH2, methylates histone H3 at lysine 27 (H3K27), leading to transcriptional repression. The EED subunit is crucial for PRC2's activity, as it binds to the H3K27me3 mark, creating a positive feedback loop that enhances PRC2's enzymatic function. Inhibiting EED offers an alternative strategy to targeting EZH2 for modulating PRC2 activity. This guide will compare the preclinical findings of several EED inhibitors to assess their translational potential for cancer therapy.
Mechanism of Action of EED Inhibitors
EED inhibitors are allosteric inhibitors that bind to the H3K27me3-binding pocket of the EED subunit. This binding event disrupts the interaction between EED and H3K27me3, thereby inhibiting the activity of the PRC2 complex. This leads to a reduction in global H3K27 methylation and the reactivation of silenced tumor suppressor genes, ultimately inhibiting cancer cell proliferation.
Below is a diagram illustrating the signaling pathway of PRC2 and the mechanism of action of EED inhibitors.
Comparative Preclinical Data of EED Inhibitors
This section provides a comparative summary of the preclinical data for prominent EED inhibitors. The data is compiled from various preclinical studies and presented in a tabular format for easy comparison.
| Compound | Target | In Vitro Potency (IC50) | Cell Lines Tested | In Vivo Models | Key In Vivo Findings | Reference |
| BR-001 | EED | Antiproliferative IC50 in Karpas422 cells | Karpas422, Pfeiffer | Karpas422 and Pfeiffer xenograft mouse models, CT26 syngeneic model | Robust antitumor activity; increased CD8+ T-cell infiltrates in tumors. | |
| EED226 | EED | IC50 of 18 ± 2 nM for in vitro PRC2 activity | DLBCL cell lines (Karpas-422, Pfeiffer) | EZH2 mutant DLBCL xenograft model (KARPAS-422) | Induced robust and sustained tumor regression. | |
| MAK683 | EED | Not explicitly stated, but optimized from EED226 | Not explicitly stated | Mouse Karpas 422 xenografts | Showed a balanced PK/PD profile and efficacy, leading to its selection for clinical development. |
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical studies of EED inhibitors.
Cell Proliferation Assay
-
Objective: To determine the effect of EED inhibitors on the proliferation of cancer cell lines.
-
Method: Cancer cell lines (e.g., Karpas422, Pfeiffer) are seeded in 96-well plates and treated with varying concentrations of the EED inhibitor or vehicle control for a specified period (e.g., 72 hours). Cell viability is then assessed using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
H3K27me3 Cellular Assay
-
Objective: To measure the effect of EED inhibitors on the cellular levels of H3K27me3.
-
Method: Cells are treated with the EED inhibitor for a defined time. Histones are then extracted from the cell lysates. The levels of H3K27me3 are quantified using a specific ELISA kit, such as the PathScan® Tri-Methyl-Histone H3 (Lys27) Sandwich ELISA Kit (Cell Signaling Technology), following the manufacturer's instructions.
In Vivo Xenograft Studies
-
Objective: To evaluate the antitumor efficacy of EED inhibitors in a living organism.
-
Method: Immunocompromised mice (e.g., NOD-SCID) are subcutaneously injected with a suspension of human cancer cells (e.g., Karpas422). Once tumors reach a palpable size, mice are randomized into treatment and control groups. The treatment group receives the EED inhibitor orally or via another appropriate route at a specified dose and schedule. The control group receives a vehicle. Tumor volume is measured regularly using calipers. At the end of the study, tumors may be excised for pharmacodynamic analysis, such as measuring H3K27me3 levels.
Below is a workflow diagram for a typical in vivo xenograft study.
Conclusion
The preclinical data for EED inhibitors such as BR-001, EED226, and MAK683 demonstrate their potential as a novel class of anti-cancer agents. These compounds effectively inhibit the PRC2 complex, leading to reduced H3K27 methylation and potent anti-proliferative effects in various cancer models. The robust in vivo efficacy observed, particularly the induction of tumor regression and modulation of the tumor immune microenvironment, provides a strong rationale for their clinical development. The progression of MAK683 into clinical trials further underscores the translational relevance of these preclinical findings. Further research is warranted to explore the full therapeutic potential of EED inhibitors in oncology, both as monotherapies and in combination with other anti-cancer agents.
References
Critical Appraisal of (2R,3R)-Firazorexton and a Comparative Analysis of Orexin-Targeted Therapies
(2R,3R)-Firazorexton , also known as TAK-994 , emerged as a promising, orally active and selective orexin 2 receptor (OX2R) agonist for the treatment of narcolepsy, a chronic neurological disorder characterized by excessive daytime sleepiness and cataplexy.[1][2][3][4] Developed by Takeda, the compound showed significant efficacy in early clinical trials, offering a potential new therapeutic avenue by targeting the underlying pathophysiology of narcolepsy — a deficiency in the orexin neuropeptide system.[1] However, the development of Firazorexton was halted during Phase 2 clinical trials due to safety concerns, specifically drug-induced liver injury. This guide provides a critical appraisal of the studies involving Firazorexton, compares its performance with alternative orexin-targeted therapies, and presents detailed experimental data and protocols for researchers, scientists, and drug development professionals.
Firazorexton: Efficacy and Safety Profile
The Phase 2 clinical trial of Firazorexton (NCT04096560) in patients with narcolepsy type 1 demonstrated a dose-dependent and statistically significant improvement in key efficacy endpoints.
Efficacy Data:
Improvements were observed in objective measures of wakefulness, such as the Maintenance of Wakefulness Test (MWT), and subjective measures of sleepiness, like the Epworth Sleepiness Scale (ESS). Furthermore, a reduction in the frequency of cataplexy episodes was noted.
Table 1: Summary of Efficacy Data from Firazorexton (TAK-994) Phase 2 Trial
| Endpoint | Placebo | Firazorexton (30 mg BID) | Firazorexton (90 mg BID) | Firazorexton (180 mg BID) |
| Change from Baseline in MWT Sleep Latency (minutes) at Week 8 | -2.5 | 23.9 | 27.4 | 32.6 |
| Change from Baseline in ESS Score at Week 8 | -2.1 | -12.2 | -13.5 | -15.1 |
| Weekly Cataplexy Rate Ratio vs. Placebo at Week 8 | 1.00 | 0.05 | 0.20 | 0.15 |
Data sourced from publicly available clinical trial results.
Safety and Discontinuation:
Despite the promising efficacy, the trial was prematurely terminated due to hepatotoxicity. Clinically important elevations in liver enzymes were observed in several patients, with three meeting the criteria for drug-induced liver injury. The most common adverse events reported were urinary urgency or frequency.
Comparative Analysis with Alternative Orexin-Targeted Therapies
The discontinuation of Firazorexton has shifted focus to other orexin receptor agonists and antagonists in development or on the market. These alternatives target the same orexin system but with different mechanisms or molecular structures, potentially offering a better safety profile.
Orexin Receptor Agonists
Other orexin agonists are being developed, primarily for narcolepsy, aiming to replicate the efficacy of Firazorexton without the associated liver toxicity.
-
Danavorexton (TAK-925): An intravenously administered OX2R agonist, Danavorexton has shown robust wake-promoting effects in both preclinical models and human clinical trials in patients with narcolepsy type 1 and 2. However, its development for obstructive sleep apnea was halted due to slow enrollment in a phase 2 trial.
-
Oveporexton (TAK-861): An oral OX2R-selective agonist, Oveporexton has demonstrated significant improvements in wakefulness and cataplexy in Phase 2b and Phase 3 trials for narcolepsy type 1. Takeda has announced positive results from two pivotal Phase 3 studies, with the drug being generally well-tolerated. The most common adverse events were insomnia and increased urinary urgency and frequency.
Dual Orexin Receptor Antagonists (DORAs)
DORAs are approved for the treatment of insomnia and work by blocking both OX1R and OX2R, thereby reducing wakefulness.
-
Suvorexant (Belsomra®): One of the first approved DORAs, Suvorexant has shown efficacy in improving sleep onset and maintenance in patients with insomnia.
-
Lemborexant (Dayvigo®): Approved for insomnia, Lemborexant has demonstrated significant improvements in sleep onset, sleep maintenance, and sleep efficiency.
-
Daridorexant (Quviviq®): The newest approved DORA, Daridorexant has shown efficacy in improving sleep, with a notable benefit in daytime functioning and a favorable safety profile.
Table 2: Comparison of Orexin-Targeted Therapies
| Drug Name (Brand Name) | Mechanism of Action | Indication | Key Efficacy Findings | Notable Adverse Events |
| This compound (TAK-994) | OX2R Agonist | Narcolepsy (Discontinued) | Significant improvement in MWT, ESS, and cataplexy rates. | Drug-induced liver injury , urinary urgency/frequency. |
| Danavorexton (TAK-925) | OX2R Agonist | Narcolepsy | Dose-dependent increase in MWT sleep latency. | Generally well-tolerated in early trials. |
| Oveporexton (TAK-861) | OX2R Agonist | Narcolepsy | Statistically significant improvements in MWT, ESS, and cataplexy rates in Phase 3. | Insomnia, urinary urgency/frequency. |
| Suvorexant (Belsomra®) | Dual Orexin Receptor Antagonist | Insomnia | Improved subjective and objective total sleep time and sleep onset. | Somnolence, fatigue, abnormal dreams. |
| Lemborexant (Dayvigo®) | Dual Orexin Receptor Antagonist | Insomnia | Significant improvement in sleep onset, maintenance, and efficiency. | Somnolence, headache, nasopharyngitis. |
| Daridorexant (Quviviq®) | Dual Orexin Receptor Antagonist | Insomnia | Improved sleep outcomes and daytime functioning. | Headache, nasopharyngitis. |
Experimental Protocols
Detailed methodologies for key experiments cited in the clinical evaluation of these compounds are crucial for comparative analysis.
Maintenance of Wakefulness Test (MWT)
The MWT is an objective measure of the ability to stay awake.
Protocol:
-
The test consists of four 40-minute trials conducted at two-hour intervals.
-
Patients are seated in a quiet, dimly lit room and instructed to try to remain awake without resorting to extraordinary measures.
-
Polysomnography is used to monitor sleep onset.
-
The primary endpoint is the mean sleep latency across the four trials.
Epworth Sleepiness Scale (ESS)
The ESS is a subjective, self-administered questionnaire that assesses the likelihood of falling asleep in various situations.
Protocol:
-
The questionnaire consists of eight items, each rated on a 4-point scale (0-3).
-
The total score ranges from 0 to 24, with higher scores indicating greater daytime sleepiness.
-
A score of 10 or more is generally considered to indicate excessive daytime sleepiness.
Signaling Pathways and Experimental Workflows
Orexin 2 Receptor (OX2R) Signaling Pathway
Firazorexton and other orexin agonists exert their effects by activating the OX2R, a G-protein coupled receptor. This activation triggers a cascade of intracellular signaling events that ultimately promote wakefulness.
Clinical Trial Workflow for Narcolepsy Treatment
The development and evaluation of new treatments for narcolepsy typically follow a standardized clinical trial workflow.
References
Safety Operating Guide
Safe Disposal of (2R,3R)-Firazorexton: A Guide for Laboratory Professionals
Cambridge, MA – This document provides essential safety and logistical information for the proper handling and disposal of (2R,3R)-Firazorexton, a potent and selective orexin 2 receptor (OX2R) agonist. Developed for researchers, scientists, and drug development professionals, these procedures are critical for ensuring laboratory safety and minimizing environmental impact. This compound, also known as TAK-994, is a biologically active compound whose clinical development was halted due to hepatotoxicity, underscoring the need for cautious handling and disposal.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₂₂H₂₅F₃N₂O₄S[1] |
| Molar Mass | 470.5 g/mol [1] |
| Appearance | Solid[1] |
| Solubility | Acetonitrile: Slightly Soluble (0.1-1 mg/mL)DMSO: Sparingly Soluble (1-10 mg/mL)[1] |
| EC₅₀ for human OX2R | 19 nM[2] |
| Selectivity | >700-fold for OX2R over OX1R |
Experimental Protocols: Disposal Procedures
Given the potent biological activity and noted hepatotoxicity of this compound, it should be handled as a cytotoxic compound. The following step-by-step disposal plan is based on established guidelines for potent pharmaceutical compounds.
1. Personal Protective Equipment (PPE):
-
Wear a dedicated lab coat, chemical splash goggles, a face shield, and two pairs of chemotherapy-grade gloves.
-
Disposable shoe covers should be worn in the designated handling area.
2. Designated Area:
-
All handling and preparation for disposal of this compound must occur in a designated and restricted area, such as a certified chemical fume hood or a glove box, to ensure containment.
3. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound (e.g., pipette tips, vials, contaminated PPE) in a dedicated, puncture-proof, and clearly labeled cytotoxic waste container.
-
The container should be purple and marked with the cytotoxic symbol.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container.
-
The container should be clearly labeled as "Cytotoxic Liquid Waste: this compound" and include the appropriate hazard symbols.
-
Do not mix with other chemical waste streams.
-
-
Sharps Waste:
-
Any sharps (needles, scalpels) contaminated with this compound must be disposed of in a purple, puncture-proof sharps container specifically designated for cytotoxic sharps.
-
4. Decontamination:
-
Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.
-
All materials used for decontamination and spill cleanup must be disposed of as cytotoxic waste.
5. Final Disposal:
-
All cytotoxic waste streams containing this compound must be disposed of through a licensed hazardous waste disposal service.
-
Incineration is the preferred method for the disposal of cytotoxic waste.
-
Do not dispose of this compound down the sink or in general waste.
Visualizing the Mechanism and Process
To further aid in understanding, the following diagrams illustrate the signaling pathway of this compound and the workflow for its proper disposal.
References
Essential Safety and Operational Guidance for Handling (2R,3R)-Firazorexton
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of (2R,3R)-Firazorexton, also known as TAK-994. The following procedural guidance is designed to ensure the safety of laboratory personnel and mitigate environmental impact. This compound is an experimental orexin 2 (OX2) receptor agonist.[1] It is important to note that clinical development of this compound was halted due to findings of severe drug-induced liver injury.[1] Therefore, it must be handled with extreme caution as a potential hepatotoxin.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is mandatory when handling this compound in its solid (powder) form or in solution. The following table summarizes the required PPE.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against skin contact. The outer glove should be changed immediately after handling the compound to minimize contamination. |
| Eye Protection | Chemical safety goggles. | Protects eyes from airborne particles and potential splashes of solutions. |
| Body Protection | A dedicated, disposable lab coat. | Prevents contamination of personal clothing. It should be removed before leaving the designated work area. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Recommended when handling the powder outside of a certified chemical fume hood or glove box to minimize inhalation of fine particles. |
| Foot Protection | Closed-toe shoes. | Standard laboratory practice to protect feet from potential spills. |
Operational Plan: Safe Handling Procedure
All handling of this compound should be performed in a designated area, such as a certified chemical fume hood or a glove box, to control exposure.
Experimental Workflow
Caption: A high-level workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. This compound should be treated as hazardous chemical waste.
Waste Segregation and Disposal Pathway
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
